Isophthaloyl dichloride
Description
The exact mass of the compound this compound is 201.9588348 g/mol and the complexity rating of the compound is 183. The solubility of this chemical has been described as sol in ether & other org solventsslightly sol in water & alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41884. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,3-dicarbonyl chloride | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQSRULYDNDXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30942-71-3 | |
| Record name | 1,3-Benzenedicarbonyl dichloride, homopolymer | |
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DSSTOX Substance ID |
DTXSID3026641 | |
| Record name | 1,3-Benzenedicarbonyl dichloride | |
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Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline] | |
| Record name | 1,3-Benzenedicarbonyl dichloride | |
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| Record name | Isophthaloyl dichloride | |
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Boiling Point |
276 °C | |
| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
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Flash Point |
356 °F OC | |
| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
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Solubility |
SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL | |
| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
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Density |
1.3880 @ 17 °C/4 °C | |
| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALLINE SOLID, PRISMS FROM ETHER | |
CAS No. |
99-63-8 | |
| Record name | Isophthaloyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Benzenedicarbonyl chloride | |
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| Record name | Isophthaloyl chloride | |
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| Record name | 1,3-Benzenedicarbonyl dichloride | |
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| Record name | 1,3-Benzenedicarbonyl dichloride | |
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| Record name | Isophthaloyl dichloride | |
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| Record name | ISOPHTHALOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A3LDJ6CL3 | |
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| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
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Melting Point |
43-44 °C | |
| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Introduction: The Architectural Versatility of Isophthaloyl Dichloride
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Isophthaloyl Dichloride
This compound (IPC), systematically known as benzene-1,3-dicarbonyl chloride, is a bifunctional acyl chloride that serves as a critical building block in modern materials science.[1][2] This white crystalline solid, derived from isophthalic acid, is characterized by two highly reactive acyl chloride groups positioned at the meta-positions of a benzene ring.[1][2][3] This specific molecular architecture is not a trivial detail; the meta-orientation imparts unique structural properties, such as flexibility and solubility, to the polymers derived from it, distinguishing them from their linear, more rigid para-isomers.[4][5]
IPC is a cornerstone in the synthesis of high-performance polymers, most notably aromatic polyamides (aramids) like Nomex®, which are renowned for their exceptional thermal stability, flame resistance, and chemical inertness.[3][6] Its utility extends to the production of advanced polyarylates, polyesters, dyes, and even as a stabilizing agent in polyurethane systems.[1][3][7][8] This guide offers an in-depth exploration of the fundamental chemical properties and diverse reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.
PART 1: Core Chemical and Physical Properties
A thorough understanding of IPC's physical properties is paramount for its safe handling, storage, and application in controlled chemical reactions. The compound is a moisture-sensitive solid with a pungent odor, necessitating its storage in a dry, inert atmosphere.[4][9] It is readily soluble in many organic solvents but reacts violently with protic solvents like water and alcohols.[2][4][7]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 99-63-8 | [1][2][9][10] |
| Molecular Formula | C₈H₄Cl₂O₂ | [2][11][12] |
| Molecular Weight | 203.02 g/mol | [11][12][13] |
| Appearance | White to pale yellow crystalline solid | [2][3][14] |
| Melting Point | 43-45 °C (109.4 - 113 °F) | [11][12][14] |
| Boiling Point | 276 °C (528.8 °F) | [11][12][14] |
| Density | ~1.388 g/cm³ | [7][15] |
| Water Solubility | Reacts vigorously (hydrolyzes) | [2][15][16] |
| Solubility | Soluble in acetone, chloroform, ether, and other organic solvents | [2][7][14] |
PART 2: Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbons in its two acyl chloride groups. These carbons are highly susceptible to nucleophilic attack, making IPC an excellent substrate for a variety of condensation and acylation reactions.
Hydrolysis: A Critical Consideration
The most immediate and often unavoidable reaction of IPC is its hydrolysis upon contact with water or even atmospheric moisture.[4][17] This reaction is rapid and exothermic, proceeding in a stepwise manner to first form an intermediate "half-acid" (3-(chlorocarbonyl)benzoic acid) and ultimately yielding isophthalic acid and two equivalents of hydrochloric acid.[16][18][19]
Hydrolysis Mechanism:
-
Step 1: Nucleophilic attack by water on one carbonyl carbon.
-
Step 2: Elimination of a chloride ion, forming the half-acid intermediate and HCl.
-
Step 3: Repeat of steps 1 and 2 on the second acyl chloride group.
Studies have shown that the half-life of IPC in aqueous solutions is remarkably short, ranging from approximately 2.2 to 4.9 minutes at 0°C across a pH range of 4-9.[16][19] This high reactivity underscores the necessity of handling IPC under strictly anhydrous conditions to prevent degradation and ensure the success of intended synthetic pathways.[4] This same reactivity, however, is harnessed when IPC is used as a water scavenger to stabilize moisture-sensitive formulations like urethane prepolymers.[3][5][17][19]
Polycondensation with Amines: The Gateway to Aramids
The reaction of IPC with primary amines is the cornerstone of aramid fiber synthesis.[3][6] This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide bond and releasing HCl as a byproduct.[20]
Because IPC is bifunctional, its reaction with a diamine, such as m-phenylenediamine (MPD), leads to a polycondensation reaction, forming the robust polymer chains of poly(m-phenylene isophthalamide), commercially known as Nomex®.[3][6][21]
Caption: Nucleophilic acyl substitution mechanism for aramid formation.
Reactions with Alcohols and Other Nucleophiles
In a similar fashion to its reaction with amines, IPC readily reacts with alcohols to form esters. When reacted with diols, it produces high-performance polyesters and polyarylates.[3][7] It can also serve as a cross-linking agent in various polymerization reactions by reacting with active groups on existing polymer chains.[5][7] Furthermore, IPC is utilized in Friedel-Crafts acylation reactions to introduce the isophthaloyl moiety onto aromatic substrates, a valuable transformation in the synthesis of complex organic molecules, dyes, and pharmaceuticals.[8]
PART 3: Application in Practice: Aramid Synthesis
The synthesis of aramids from IPC is a well-established industrial process. At the laboratory scale, it is typically performed via low-temperature solution polycondensation or interfacial polymerization. The choice of method is critical and depends on the desired polymer properties and molecular weight.
Experimental Protocol: Synthesis of Poly(m-phenylene isophthalamide) via Low-Temperature Solution Polycondensation
This protocol describes a validated method for synthesizing a high molecular weight aramid polymer in solution.
Methodology Rationale:
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-5°C) is crucial to control the reaction rate, prevent side reactions, and achieve a high degree of polymerization.[21][22]
-
Aprotic Polar Solvent: A solvent like N,N-dimethylacetamide (DMAc) is used because it effectively dissolves the diamine monomer, the IPC, and, most importantly, the resulting aramid polymer.[21] This prevents the polymer from precipitating out of solution prematurely, which would halt chain growth.
-
Acid Scavenger/Solubility Promoter: The reaction produces HCl, which can protonate the unreacted amine groups of the diamine, forming an unreactive amine salt and inhibiting polymerization.[22] While the diamine can act as its own acid scavenger, additives like calcium chloride (CaCl₂) or lithium chloride (LiCl) are often used. These salts not only help neutralize the acid but also break up the hydrogen bonding between polymer chains, enhancing the solubility of the final aramid and allowing for the formation of higher molecular weight polymers.[21][22]
Step-by-Step Protocol:
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Maintain a positive pressure of dry nitrogen throughout the reaction to exclude moisture.
-
Solvent and Monomer Dissolution: In the flask, dissolve a precise amount of m-phenylenediamine (MPD) and a solubility promoter like anhydrous LiCl in anhydrous N,N-dimethylacetamide (DMAc).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is a critical step to manage the reaction exotherm.
-
IPC Addition: Slowly add solid, high-purity this compound (IPC) to the cooled solution in small portions over 30-60 minutes. The viscosity of the solution will increase significantly as the polymer forms.
-
Reaction Continuation: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring to ensure complete polymerization.
-
Polymer Precipitation: Pour the viscous polymer solution (varnish) into a non-solvent like water or methanol in a blender. This will cause the aramid polymer to precipitate as a white, fibrous solid.
-
Purification: Collect the precipitated polymer by filtration. Thoroughly wash the polymer with water to remove the solvent (DMAc), unreacted monomers, and LiCl. Then, wash with a solvent like methanol to remove any remaining water.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
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An In-depth Technical Guide to the Synthesis of Isophthaloyl Dichloride from Isophthalic Acid
Foreword: The Critical Role of Isophthaloyl Dichloride in Advanced Materials
This compound (IPC) is a cornerstone intermediate in the synthesis of high-performance polymers, specialty chemicals, and pharmaceuticals.[1][2] Its meta-substituted aromatic structure provides a unique geometric configuration that imparts desirable properties such as thermal stability, chemical resistance, and flame retardancy to a variety of materials.[1][3] This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive technical overview of the synthesis of this compound from isophthalic acid, emphasizing the underlying chemical principles and practical considerations for achieving high purity and yield.
Strategic Importance and Applications
This compound is a bifunctional acyl chloride whose reactivity makes it an excellent monomer for polymerization reactions.[1] Its primary application lies in the production of high-performance polymers such as aramids (e.g., Nomex®), polyarylates, and certain polyesters.[3] These materials are indispensable in industries where exceptional thermal and mechanical properties are required, including aerospace, protective apparel for firefighters, and automotive components.[1][3] Beyond polymers, this compound serves as a key building block in the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs).[2]
Synthetic Pathways: A Comparative Analysis
The conversion of isophthalic acid to this compound involves the replacement of the carboxylic acid hydroxyl groups with chlorine atoms. Several chlorinating agents can achieve this transformation, with thionyl chloride (SOCl₂) and phosgene (COCl₂) being the most common in industrial applications.[4][5] Another significant industrial route involves the chlorination of m-xylene.[6][7]
Table 1: Comparison of Common Synthetic Routes
| Method | Chlorinating Agent | Key Advantages | Key Disadvantages | Typical Yield | Purity |
| Thionyl Chloride Method | Thionyl Chloride (SOCl₂) | Simple process, readily available reagent, gaseous byproducts (SO₂ and HCl) are easily removed.[4] | Thionyl chloride is corrosive and toxic; requires careful handling.[8] | >99%[4] | >99.95%[4] |
| Phosgene Method | Phosgene (COCl₂) | High reactivity, clean conversion. | Phosgene is extremely toxic and requires specialized handling facilities. | High | >99.95%[5] |
| m-Xylene Chlorination | Chlorine (Cl₂) | Utilizes a readily available and cost-effective starting material.[6] | Multi-step process, involves highly reactive intermediates.[7] | >96%[6] | >99.9%[6] |
For the purpose of this guide, we will focus on the thionyl chloride method due to its prevalence in laboratory and various industrial settings, offering a balance of efficiency and accessibility.
The Thionyl Chloride Method: Mechanism and Rationale
The reaction of isophthalic acid with thionyl chloride is a classic example of nucleophilic acyl substitution. The mechanism, catalyzed by a proton acceptor such as pyridine or N,N-dimethylformamide (DMF), proceeds through a series of well-defined steps.[9]
Reaction Mechanism Visualization
Caption: Reaction mechanism for the synthesis of this compound from isophthalic acid using thionyl chloride.
The use of a catalyst like DMF is crucial as it reacts with thionyl chloride to form a Vilsmeier-Haack type reagent, which is a more potent chlorinating agent.[9] This accelerates the reaction and allows for milder reaction conditions. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion according to Le Châtelier's principle and simplifies purification.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure for the synthesis of this compound using the thionyl chloride method. Appropriate personal protective equipment (PPE), including chemical resistant gloves, safety goggles, and a lab coat, must be worn at all times. This procedure should be performed in a well-ventilated fume hood. [8][10]
Materials and Equipment
-
Isophthalic acid (high purity)
-
Thionyl chloride (reagent grade or higher)
-
N,N-dimethylformamide (DMF, catalyst)
-
Inert solvent (e.g., chlorobenzene, xylene)[11]
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize HCl and SO₂ fumes)
-
Heating mantle
-
Distillation apparatus for purification
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, add isophthalic acid, the inert solvent, and a catalytic amount of DMF.[11]
-
Addition of Thionyl Chloride: While stirring, slowly add an excess of thionyl chloride to the mixture. The reaction is exothermic and will generate HCl and SO₂ gas.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain this temperature for several hours (e.g., 5-10 hours) until the evolution of gas ceases, indicating the completion of the reaction.[11]
-
Purification:
Product Characterization: Ensuring Purity and Identity
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂O₂ | [13] |
| Molecular Weight | 203.02 g/mol | [13] |
| Melting Point | 43-44 °C | [14] |
| Boiling Point | 276 °C | [14] |
| Appearance | White crystalline solid | [3] |
| IR Spectroscopy (cm⁻¹) | Characteristic C=O stretch for acyl chloride (~1750 cm⁻¹) | [13][15] |
| ¹H NMR | Aromatic protons with characteristic splitting pattern | [13][16] |
Safety and Handling
This compound and the reagents used in its synthesis are hazardous and must be handled with extreme care.
-
This compound: Corrosive and causes severe skin burns and eye damage.[17] It is harmful if swallowed and toxic if inhaled.[10][17] It reacts violently with water, releasing toxic hydrogen chloride gas.[12]
-
Thionyl Chloride: A corrosive and toxic substance that reacts violently with water.[8] Inhalation can cause severe irritation to the respiratory tract.[8]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.[8][10] Have an appropriate spill kit and emergency procedures in place.
Conclusion
The synthesis of this compound from isophthalic acid using thionyl chloride is a robust and widely used method that provides high yields of a high-purity product. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety procedures are paramount for a successful and safe synthesis. The high-purity this compound produced is a critical precursor for a wide range of advanced materials, underscoring the importance of this fundamental chemical transformation.
References
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PubChem. (n.d.). Isophthaloyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). CN104387263A - Synthesis process of this compound.
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Patsnap. (n.d.). This compound production process and production equipment. Eureka. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of high-purity this compound. Eureka. Retrieved from [Link]
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Yushchenko, D. Yu., Zhizhina, E. G., & Pai, Z. P. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. Catalysis in Industry, 12(1), 29–38. Retrieved from [Link]
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Isophthaloyl dichloride CAS number and molecular structure
An In-Depth Technical Guide to Isophthaloyl Dichloride (CAS: 99-63-8) for Advanced Material Synthesis
Executive Summary
This compound (IPC), a bifunctional acyl chloride with the CAS number 99-63-8, is a cornerstone intermediate in the synthesis of high-performance polymers and specialty chemicals.[1] Its molecular architecture, featuring two highly reactive carbonyl chloride groups in a meta-position on a benzene ring, makes it an ideal monomer for polycondensation reactions.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals, detailing IPC's chemical identity, molecular structure, synthesis pathways, and reactivity. It places a strong emphasis on its pivotal role in the production of advanced materials such as aramid fibers (e.g., Nomex®), polyarylates, and high-temperature resins.[1][3] Furthermore, this document outlines critical safety protocols, step-by-step experimental procedures, and the causality behind methodological choices, offering a self-validating framework for its application in research and manufacturing.
Chemical Identity and Core Properties
This compound, systematically named benzene-1,3-dicarbonyl dichloride, is a white crystalline or fused solid at room temperature.[3][4] Its high reactivity stems from the two electrophilic carbonyl carbons, which are readily attacked by nucleophiles. This property is harnessed in the synthesis of a multitude of polymers and fine chemicals.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 99-63-8 | [5] |
| IUPAC Name | benzene-1,3-dicarbonyl dichloride | [4][6] |
| Molecular Formula | C₈H₄Cl₂O₂ | [4][5][6] |
| Molecular Weight | 203.02 g/mol | [6] |
| Synonyms | Isophthaloyl chloride, m-Phthaloyl chloride | [6][7] |
| InChI Key | FDQSRULYDNDXQB-UHFFFAOYSA-N | [4] |
| SMILES String | ClC(=O)c1cc(ccc1)C(=O)Cl |[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to colorless crystalline or fused solid | [3][4][8] |
| Melting Point | 42-45 °C | |
| Boiling Point | 276 °C | [9][10] |
| Density | 1.39 g/cm³ (at 17 °C) | |
| Vapor Pressure | 0.04 hPa (at 25 °C) | |
| Flash Point | 180 °C (closed cup) |
| Solubility | Soluble in ether, chloroform, other organic solvents. Reacts violently with water and alcohols. |[10][11] |
Molecular Structure
The meta-substitution pattern of the acyl chloride groups on the benzene ring is fundamental to the properties of polymers derived from IPC. This arrangement leads to a kinked or bent polymer chain, which disrupts close packing and results in materials with excellent thermal stability but lower crystallinity compared to those made from its para-isomer, terephthaloyl chloride.
Caption: Molecular structure of this compound (IPC).
Synthesis and Manufacturing Insights
The industrial production of this compound typically starts from isophthalic acid, which is derived from the oxidation of m-xylene.[12] The choice of chlorinating agent is a critical process decision, balancing reactivity, cost, and safety.
Common Synthesis Routes
-
Chlorination with Thionyl Chloride (SOCl₂): This is a common laboratory and industrial method. Isophthalic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) or similar catalysts.[13] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.
-
Chlorination with Phosgene (COCl₂): Phosgene is another effective chlorinating agent used for IPC synthesis.[14] The reaction proceeds efficiently but requires stringent safety measures due to the extreme toxicity of phosgene.
-
From 1,3-Bis(trichloromethyl)benzene: An alternative route involves the free-radical chlorination of m-xylene to form 1,3-bis(trichloromethyl)benzene. This intermediate is then reacted with isophthalic acid in the presence of a catalyst like zinc chloride to yield IPC.[15]
The causality for selecting a specific route often depends on the desired purity, scale, and available infrastructure. The thionyl chloride route is generally favored for its manageable byproducts and high yields of pure product after distillation.[13]
Caption: Experimental workflow for interfacial polymerization.
Other Advanced Applications
Beyond aramids, IPC is a key building block for:
-
Polyarylates and Polyesters: When reacted with diols (e.g., bisphenol A), it forms polymers with high heat deflection temperatures and excellent electrical insulation properties, used in electronics and automotive parts. [3]* Coatings and Adhesives: It can be used to synthesize high-performance polyester resins for durable coatings or as a crosslinker to improve the thermal and chemical resistance of adhesives. [10]* Specialty Chemicals: IPC serves as an intermediate in the synthesis of certain dyes, pigments, and pharmaceuticals where a rigid aromatic core is required. [1][2]
Safety, Handling, and Storage Protocols
This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, toxic upon inhalation, and reacts violently with water. [5][16] Table 3: Hazard Identification and Safety Precautions
| Hazard Class | GHS Code(s) | Precautionary Statement(s) (Examples) | Source(s) |
|---|---|---|---|
| Acute Toxicity, Inhalation | H331 (Toxic if inhaled) | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. | [5] |
| Acute Toxicity, Dermal | H312 (Harmful in contact with skin) | P280: Wear protective gloves/protective clothing. | [5] |
| Skin Corrosion/Irritation | H314 (Causes severe skin burns and eye damage) | P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. | [5]|
Protocol for Safe Handling and Emergency Response
-
Engineering Controls: Always handle IPC inside a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be immediately accessible. [16][17]2. Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles with a face shield. [17]3. Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. [16][17]4. Spill Response: In case of a spill, evacuate the area. Use a dry, inert absorbent material (e.g., sand or vermiculite) to contain the spill. Do NOT use water. Collect the material into a sealed container for hazardous waste disposal.
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [5] * Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention. [16] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [5]
-
Conclusion
This compound is a deceptively simple molecule that provides the foundational chemistry for a vast range of high-performance materials. Its significance in polymer science, particularly in the creation of thermally stable and mechanically robust fibers and resins, is unparalleled. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, enables researchers and industry professionals to harness its full potential for developing the next generation of advanced materials.
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An In-Depth Technical Guide to the Solubility of Isophthaloyl Dichloride in Organic Solvents
Abstract
Isophthaloyl dichloride (ICL), a cornerstone monomer in the synthesis of high-performance polymers like aramids, presents unique challenges in solvent selection due to its high reactivity and specific solubility profile. This guide provides an in-depth analysis of ICL's solubility in a range of organic solvents, tailored for researchers, scientists, and drug development professionals. We move beyond simple data tabulation to explore the underlying chemical principles governing solubility and reactivity. This document offers a practical framework for solvent selection, detailed experimental protocols for solubility determination, and critical safety considerations, ensuring both scientific integrity and operational safety.
Introduction to this compound (ICL)
This compound (CAS No: 99-63-8), also known as 1,3-benzenedicarbonyl dichloride, is an aromatic acyl chloride of significant industrial and research importance.[1][2] It is a white to pale yellow crystalline solid at room temperature with a pungent odor.[1][3] Its molecular structure, featuring two highly reactive chlorocarbonyl groups in a meta-position on a benzene ring, dictates its chemical behavior and utility.
Key Properties of this compound:
The primary application of ICL is as a monomer in polycondensation reactions.[9] Its reaction with meta-phenylenediamine is the basis for the production of poly(m-phenyleneisophthalamide), famously known as Nomex®, a material prized for its exceptional thermal stability and flame resistance.[9][10] Beyond aramids, ICL is a crucial intermediate in the synthesis of advanced polyesters, polyarylates, and as a moisture scavenger in urethane prepolymer formulations.[9]
The Duality of Solubility and Reactivity
For acyl chlorides like ICL, selecting a solvent is a balancing act between achieving sufficient solubility for a homogenous reaction or solution and preventing unwanted reactions with the solvent itself.
Theoretical Principles of Solubility
The "like dissolves like" principle is the guiding tenet. ICL's structure consists of a nonpolar benzene ring and two highly polar carbonyl-chloride groups. This duality means its solubility is favored in solvents that can effectively interact with both moieties. Aprotic solvents with moderate to high polarity are often the most suitable candidates.
The Reactivity Challenge: Solvolysis
ICL's high reactivity stems from the two electrophilic carbonyl carbons. Solvents with nucleophilic groups, particularly protic solvents containing hydroxyl (-OH) or primary/secondary amine (-NH) groups, will readily attack these sites.
-
Hydrolysis: ICL reacts vigorously with water to form isophthalic acid and hydrochloric acid (HCl) gas.[1][11] This reaction is rapid, with half-lives reported to be between 2.2 to 4.9 minutes at 0°C.[12] This moisture sensitivity necessitates handling under inert, dry conditions.[3][11]
-
Alcoholysis: Alcohols react with ICL to form the corresponding esters, consuming the starting material.[4][8]
-
Aminolysis: Amines react to form amides. This is the desired reaction in polyamide synthesis but an unwanted side reaction if the amine is the solvent.
This inherent reactivity immediately precludes the use of water, alcohols, and primary/secondary amine-based solvents for non-reactive dissolution or as reaction media where the ICL itself is the intended reagent.
Solubility Profile of this compound
Gathering precise, quantitative solubility data for a highly reactive compound like ICL is challenging, and much of the available information is qualitative. The following sections provide a consolidated overview based on available literature and safety data sheets.
Qualitative Solubility Overview
ICL exhibits good solubility in a range of aprotic organic solvents. This is attributed to favorable dipole-dipole interactions and London dispersion forces between the solvent and the ICL molecule.
| Solvent Category | Examples | Solubility Behavior | Rationale |
| Good Solvents (Non-Reactive) | Dichloromethane (DCM), Chloroform, Benzene, Toluene, Xylene, Diethyl Ether, N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP) | ICL is readily soluble in these solvents.[1][3][4] | These are nonpolar or polar aprotic solvents that can effectively solvate the ICL molecule without reacting with the acyl chloride groups. DMAc and NMP are particularly effective for polymerization reactions.[13] |
| Moderate Solvents (Non-Reactive) | Acetone, Tetrahydrofuran (THF) | Generally soluble.[1] Acetone may pose risks due to potential enolate formation under basic conditions, though it is often used successfully. | These polar aprotic solvents offer good solvating power. THF is a common choice, but peroxide formation must be monitored. |
| Poor Solvents (Non-Reactive) | Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Low solubility. | These nonpolar solvents cannot effectively solvate the polar acyl chloride groups of the ICL molecule. Recrystallization from C6-C10 aliphatic hydrocarbons has been described as a purification method, highlighting its low solubility at cooler temperatures.[14] |
| Reactive Solvents (Unsuitable for Dissolution) | Water, Alcohols (e.g., Methanol, Ethanol), Primary/Secondary Amines | Reacts vigorously.[4][7][8] | These protic solvents undergo solvolysis (hydrolysis, alcoholysis, etc.), chemically altering the ICL.[15] |
Quantitative Solubility Data Summary
While extensive numerical data is scarce in publicly available literature, the information below has been compiled from various sources. Researchers should consider this data as a guideline and are encouraged to determine precise solubility for their specific conditions experimentally.
| Solvent | CAS Number | Type | Reported Solubility | Reference |
| Dichloromethane | 75-09-2 | Polar Aprotic | Soluble | [1] |
| Chloroform | 67-66-3 | Polar Aprotic | Easily Soluble | [4] |
| Toluene | 108-88-3 | Nonpolar | Easily Soluble | [4] |
| Diethyl Ether | 60-29-7 | Polar Aprotic | Soluble | [4][7][8] |
| Acetone | 67-64-1 | Polar Aprotic | Soluble | [1] |
| Benzene | 71-43-2 | Nonpolar | Easily Soluble | [4] |
| Water | 7732-18-5 | Polar Protic | Insoluble; Reacts | [1][3][4] |
Note: "Soluble" and "Easily Soluble" are qualitative terms from the cited sources and lack specific quantitative values (e.g., g/100mL).
Solvent Selection Logic: A Practical Workflow
Choosing the right solvent is application-dependent. The primary considerations are the intended use (e.g., reaction solvent, purification, storage) and the required concentration. The following decision-making workflow can guide researchers.
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Foreword: The Architectural Precision of Amide Bond Formation
An In-depth Technical Guide to the Reaction of Isophthaloyl Dichloride with Amines
In the landscape of modern chemistry, the reaction between this compound and amines stands as a cornerstone of polymer science and synthetic organic chemistry. This reaction is the basis for producing high-performance materials, most notably the meta-aramid fibers commercialized as Nomex®, renowned for their exceptional thermal and chemical resistance[1]. For researchers in materials science and drug development, a granular understanding of this mechanism is not merely academic; it is the key to manipulating reaction kinetics, controlling polymer architecture, and optimizing product yields. This guide moves beyond a superficial overview to provide a detailed, field-proven perspective on the core mechanism, experimental variables, and practical methodologies that govern this critical transformation.
The Core Reaction: A Nucleophilic Acyl Substitution Narrative
The reaction of this compound, an aromatic diacyl chloride, with a primary or secondary amine is a classic example of Nucleophilic Acyl Substitution . This transformation proceeds via a characteristic two-stage addition-elimination mechanism[2][3].
Electrophilic Activation of the Carbonyl Carbon
The process is initiated at the two highly electrophilic carbonyl carbons of the isophthaloyl chloride molecule. The strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms create a significant partial positive charge on the carbonyl carbon, making it an attractive target for nucleophiles[3].
The Mechanistic Steps
The reaction unfolds in a precise sequence:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This initial attack is the rate-determining step for the overall reaction.
-
Formation of a Tetrahedral Intermediate: The nucleophilic attack breaks the carbonyl π-bond, and the electrons are pushed onto the electronegative oxygen atom, forming a transient, unstable tetrahedral alkoxide intermediate[4][5][6].
-
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The lone pair of electrons from the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group because its conjugate acid, HCl, is a strong acid[7].
-
Deprotonation: The resulting product is a protonated amide. A base present in the reaction medium, often a second molecule of the amine reactant or an added scavenger base like pyridine or sodium hydroxide, removes the proton from the nitrogen atom to yield the final, neutral amide product and a salt byproduct (e.g., an ammonium chloride)[8][9].
This entire sequence occurs at both acyl chloride sites on the this compound molecule, allowing for the formation of diamides or, in the case of diamines, long-chain polymers.
From Molecules to Materials: Polyamide Synthesis via Interfacial Polymerization
The most significant industrial application of this reaction is the synthesis of aromatic polyamides (aramids). This is typically achieved through interfacial polymerization , a type of step-growth polymerization occurring at the interface of two immiscible liquids[10]. This technique is foundational to the production of thin-film composite membranes for reverse osmosis and high-strength fibers[11][12].
The process leverages the principles of the Schotten-Baumann reaction , where the reaction is carried out in a biphasic system, typically with an aqueous base[4][6][13].
-
Aqueous Phase: Contains the diamine monomer (e.g., m-phenylenediamine) and an acid scavenger, such as sodium hydroxide or sodium carbonate.
-
Organic Phase: Contains this compound dissolved in a non-polar, water-immiscible solvent like hexane or dichloromethane[14][15].
When the two solutions are brought into contact, polymerization occurs instantaneously and is confined to the liquid-liquid interface[14]. The polymer film forms a barrier, and the reaction rate becomes limited by the diffusion of monomers through this film to the reaction zone. This self-limiting nature allows for the formation of thin, robust polymer films.
Causality of Experimental Choices: Optimizing for Success
The success of the reaction, whether for small-molecule synthesis or polymerization, hinges on the careful control of several variables.
The Role of the Base: Beyond Neutralization
The reaction liberates one equivalent of hydrochloric acid (HCl) for every amide bond formed[8]. This byproduct presents a critical challenge: it can protonate the unreacted amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction[9].
Therefore, the inclusion of a base is non-negotiable.
-
In Biphasic Systems (Schotten-Baumann): An aqueous base like NaOH neutralizes the HCl in the aqueous phase, preventing amine protonation and driving the reaction forward[13][16].
-
In Single-Phase Systems: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is often used as an acid scavenger[9][17].
Competing Reactions: The Threat of Hydrolysis
Acyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding carboxylic acid (isophthalic acid)[18]. This side reaction consumes the starting material and reduces the yield of the desired amide.
Mitigation Strategies:
-
Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dried, especially in single-phase reactions[9].
-
Interfacial Polymerization: The biphasic nature of this technique inherently protects the bulk of the isophthaloyl chloride in the organic phase from the water in the aqueous phase. The reaction with the amine is kinetically much faster than hydrolysis, ensuring the desired reaction dominates at the interface[19][20].
Quantitative Data Summary
The reactivity of acyl chlorides is paramount to the success of this reaction, especially when competing with side reactions.
| Carboxylic Acid Derivative | Relative Reactivity | Leaving Group (Y) | pKa of Conjugate Acid (H-Y) |
| Acyl Chloride | Most Reactive | Cl⁻ | -7 |
| Acid Anhydride | High | RCOO⁻ | ~4.8 |
| Ester | Moderate | RO⁻ | ~16 |
| Amide | Least Reactive | R₂N⁻ | ~38 |
| Table 1: Comparative reactivity of carboxylic acid derivatives. The high reactivity of acyl chlorides is directly correlated to the stability of the chloride leaving group, as indicated by the very low pKa of its conjugate acid (HCl)[2][7]. |
Experimental Protocol: Low-Temperature Solution Polycondensation of MPIA
This protocol describes a laboratory-scale synthesis of poly(m-phenylene isophthalamide) (MPIA), the polymer known as Nomex®, via a low-temperature solution method. This method is often preferred for achieving high molecular weight polymers[21][22].
Self-Validation: The success of this protocol is validated by the formation of a viscous polymer solution that precipitates into a fibrous solid upon addition to a non-solvent. The molecular weight can be confirmed by techniques like inherent viscosity measurements.
Methodology:
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Purify m-phenylenediamine (MPD) by vacuum sublimation or recrystallization.
-
Use high-purity isophthaloyl chloride (IPC) as received.
-
Use an anhydrous, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). Incorporate a solubilizing salt like lithium chloride (LiCl) or calcium chloride (CaCl₂) into the solvent (e.g., 5% w/v) to keep the resulting polymer in solution[21].
-
-
Reaction Setup:
-
Set up a three-necked, round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Maintain the system under a positive pressure of dry nitrogen throughout the reaction to exclude atmospheric moisture.
-
-
Monomer Dissolution:
-
In the reaction flask, dissolve a precise amount of MPD (e.g., 10.81 g, 0.1 mol) in the anhydrous DMAc/LiCl solvent system (e.g., 200 mL).
-
Cool the resulting solution to 0°C in an ice-water bath with continuous stirring.
-
-
Polymerization:
-
Slowly add solid, high-purity IPC (e.g., 20.30 g, 0.1 mol) to the cooled, stirring amine solution in small portions over 30-60 minutes.
-
Causality: Adding the more reactive IPC slowly to the amine solution prevents localized overheating and ensures a stoichiometric balance is maintained, which is crucial for achieving high molecular weight.
-
Rinse the container used for the IPC with a small amount of the anhydrous solvent and add it to the reaction flask to ensure complete transfer.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 2-4 hours. A significant increase in the solution's viscosity is a primary indicator of successful polymerization.
-
-
Polymer Isolation:
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a vigorously stirred non-solvent, such as water or methanol.
-
The polymer will precipitate as a white, fibrous solid.
-
Collect the polymer by filtration, wash it thoroughly with water to remove the solvent and LiCl, and then with methanol to remove residual water.
-
Dry the final polymer product in a vacuum oven at 80-100°C to a constant weight.
-
Conclusion
The reaction of this compound with amines is a powerful and versatile transformation governed by the principles of nucleophilic acyl substitution. A thorough understanding of its mechanism, the influence of experimental variables, and the management of side reactions is essential for professionals in both synthetic and materials chemistry. By mastering the interplay between monomer reactivity, solvent systems, and acid scavenging, researchers can precisely control the formation of amide bonds to create everything from complex small molecules to advanced, high-performance polymers that define the cutting edge of material science.
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García, J. M., García-García, F., Serna, F., & de la Peña, J. L. (2010). Functional Aromatic Polyamides. MDPI. [Link]
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An In-depth Technical Guide to the Health and Safety of Isophthaloyl Dichloride in Research Laboratories
This guide provides a comprehensive overview of the health and safety considerations paramount for the handling and use of isophthaloyl dichloride in a research and development setting. Tailored for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheets to offer in-depth, field-proven insights into the safe and effective utilization of this highly reactive compound. The core philosophy of this guide is to foster a proactive safety culture through a deep understanding of the chemical's properties and the causality behind established safety protocols.
Understanding the Inherent Risks of this compound
This compound (CAS No. 99-63-8), a member of the acyl chloride family, is a valuable reagent in organic synthesis, particularly in the formation of amide and ester linkages.[1][2] However, its utility is intrinsically linked to its high reactivity, which presents significant health and safety challenges. A thorough understanding of these risks is the foundation of safe laboratory practice.
Reactivity Profile: The Double-Edged Sword
The primary hazard associated with this compound stems from its vigorous reaction with nucleophiles, most notably water.[3][4][5] This reactivity, while beneficial for chemical synthesis, is the root cause of its corrosive nature. Upon contact with moisture, whether in the atmosphere or on biological tissues, this compound rapidly hydrolyzes to form isophthalic acid and hydrochloric acid (HCl) gas.[3][6] The liberated HCl is a corrosive substance that can cause severe damage to the skin, eyes, and respiratory tract.[3][4][7]
This reaction underscores the critical importance of maintaining a dry, inert atmosphere during storage and handling to prevent degradation of the reagent and the creation of a hazardous environment.[8][9] The potential for rapid gas evolution also necessitates careful consideration of container integrity and pressure build-up.[10]
Toxicological Profile: A Multi-faceted Threat
Exposure to this compound can result in a range of adverse health effects, from immediate corrosive burns to delayed respiratory complications. It is classified as a substance that is harmful in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled.[4][11]
-
Dermal and Ocular Exposure: Direct contact with the solid or its dust can cause severe chemical burns to the skin and eyes.[3][4][8] The immediate pain and tissue damage are a result of the rapid hydrolysis to hydrochloric acid. Prolonged or extensive skin contact can lead to significant injury.[3]
-
Inhalation: Inhalation of this compound dust or its decomposition products (HCl gas) can cause severe irritation and chemical burns to the respiratory tract.[3][4][8] Symptoms may include coughing, sneezing, sore throat, and shortness of breath.[3] In severe cases, inhalation can lead to pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs.[12][13]
-
Ingestion: Ingestion of this compound can cause severe and permanent damage to the gastrointestinal tract, including burns to the mouth, throat, and stomach.[3][8]
It is crucial to recognize that the full toxicological profile of this compound has not been exhaustively investigated. Therefore, a conservative approach to handling, assuming high toxicity, is warranted.
A Framework for Safe Laboratory Operations
A robust safety protocol for working with this compound is not merely a checklist but a dynamic system of risk assessment, hazard mitigation, and emergency preparedness. This section outlines the essential pillars of such a system.
The Hierarchy of Controls: A Proactive Approach to Safety
The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards. It prioritizes control methods from most to least effective.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination and Substitution: In many research contexts, the specific reactivity of this compound is required. However, it is always prudent to consider if a less hazardous alternative could achieve the desired chemical transformation.
-
Engineering Controls: These are the most critical physical measures to prevent exposure. All work with this compound must be conducted in a certified chemical fume hood to control dust and vapors.[4] The fume hood should have adequate airflow and be located in an area with minimal traffic. Facilities must also be equipped with readily accessible eyewash stations and safety showers.[8]
-
Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training for all personnel who will handle the chemical, and clearly labeling all containers and work areas.[6]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The required PPE for handling this compound is extensive and will be detailed in the following section.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection and proper use of PPE are critical for preventing direct contact with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides protection from dust particles and splashes. Standard safety glasses are insufficient.[8][10] |
| Hand Protection | Impervious gloves (e.g., nitrile or neoprene). | Protects the skin from burns. Gloves should be inspected for integrity before each use and changed frequently.[5][8][10] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure.[3][8] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors may be necessary for certain operations, such as handling large quantities or during spill cleanup.[4][8] | Protects the respiratory system from inhaled dust and HCl gas. |
Standard Operating Procedures: From Benchtop to Waste Disposal
Adherence to well-defined SOPs is the cornerstone of safe and reproducible research. The following protocols provide a framework that should be adapted to the specific requirements of your laboratory and experimental design.
Safe Handling and Dispensing Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of all unnecessary items and incompatible materials, especially water and alcohols.[4][8]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Inert Atmosphere: If the experiment is sensitive to moisture, prepare an inert atmosphere (e.g., nitrogen or argon) in the reaction vessel.
-
Dispensing: Open the container of this compound inside the fume hood. Use a clean, dry spatula or powder funnel to weigh and dispense the required amount. Avoid generating dust.[8]
-
Closure: Immediately and securely close the container after dispensing to minimize exposure to atmospheric moisture.[8]
-
Cleaning: Clean any residual dust from the spatula and work surface using a dry cloth or paper towel, which should then be treated as hazardous waste. Do not use water for cleaning.[14]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Storage Requirements: Maintaining Integrity and Safety
Proper storage of this compound is crucial to maintain its chemical integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, strong bases, and oxidizing agents.[4][5][8] A dedicated corrosives cabinet is recommended.[8][15]
-
Container: Keep the container tightly closed to prevent exposure to moisture.[3][8] Storing in a secondary container with a desiccant can provide an additional layer of protection.[15]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[4]
Waste Disposal: A Cradle-to-Grave Responsibility
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.
-
Quenching: Unused or excess this compound should be slowly and carefully quenched by adding it to a large volume of a suitable, non-reactive solvent (e.g., dichloromethane) and then slowly adding a base (e.g., sodium bicarbonate solution) with stirring and cooling. This should be done in a fume hood.
-
Collection: Collect all hazardous waste in appropriately labeled, sealed containers.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Preparedness: Planning for the Unexpected
Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is essential to mitigate the consequences of an incident.
Caption: A flowchart for responding to emergencies involving this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][8] Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air immediately.[3][16] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Do not use mouth-to-mouth resuscitation.[8] Seek immediate medical attention.[3][16]
-
Ingestion: Do NOT induce vomiting.[8][16] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.[8][16]
Spill Response
-
Small Spills: For small spills that can be safely managed by trained laboratory personnel, ensure proper PPE is worn. Cover the spill with a dry, inert absorbent material such as sand or vermiculite (do not use combustible materials).[3] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[8]
-
Large Spills: For large spills, or any spill that you are not comfortable cleaning up, evacuate the area immediately and alert your institution's emergency response team.
Fire Fighting Measures
This compound is a combustible solid with a high flash point.[3][8] The primary hazard in a fire is the generation of toxic and corrosive gases, including hydrogen chloride and phosgene.[8][9]
-
Extinguishing Media: Use dry chemical, carbon dioxide, or foam.[8][9][16] DO NOT USE WATER , as it will react violently with the this compound, exacerbating the situation.[8][9][14]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]
Conclusion: A Commitment to a Culture of Safety
This compound is a powerful tool in the arsenal of the research chemist. However, its utility is matched by its potential for harm. A deep understanding of its chemical properties, a commitment to robust safety protocols, and a culture of proactive risk management are not just best practices; they are essential for the well-being of all laboratory personnel. This guide serves as a foundation for developing and implementing a comprehensive safety program for the use of this compound. It is incumbent upon every researcher to build upon this foundation with a continuous commitment to safety and a vigilant awareness of the potential hazards in their work.
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An In-depth Technical Guide to the Spectroscopic Characterization of Isophthaloyl Dichloride
Foreword: Understanding Isophthaloyl Dichloride
This compound (CAS No. 99-63-8), with the molecular formula C₈H₄Cl₂O₂, is a difunctional acyl chloride derived from isophthalic acid.[1][2] It presents as a white crystalline solid with a melting point between 43-45°C and a boiling point of 276°C.[3][4][5] This compound is a cornerstone monomer in the synthesis of high-performance polymers, including aramids (aromatic polyamides) and certain polyesters, where it imparts exceptional thermal stability, flame resistance, and chemical resilience.[4][6] Its high reactivity, stemming from the two acyl chloride groups, makes it an invaluable intermediate in the production of dyes, resins, and various specialty chemicals.[2][6]
However, this same reactivity necessitates careful handling and precise analytical characterization. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. The data and protocols herein are synthesized to provide not just reference values, but a deeper understanding of how each spectrum reflects the molecule's unique architecture.
Critical Safety Mandate
This compound is a hazardous substance that demands stringent safety protocols. It is corrosive and causes severe skin burns and eye damage.[7][8] The compound is classified as acutely toxic if inhaled and harmful if it comes into contact with the skin.[9] A critical and often overlooked danger is its vigorous reaction with water and moisture, which leads to the liberation of corrosive hydrogen chloride (HCl) gas.[2][9][10]
Mandatory Precautions:
-
Engineering Controls : All handling must occur within a certified chemical fume hood to manage vapor and HCl gas exposure.[7][9] An eyewash station and safety shower must be immediately accessible.[7]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), protective clothing, and splash-proof goggles with a face shield.[8][9]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and strong bases.[7][9] Containers must be kept tightly sealed under an inert atmosphere to prevent moisture ingress.[9]
Molecular Structure Visualization
To provide a clear reference for the subsequent spectroscopic analysis, the chemical structure of this compound is presented below.
Caption: Chemical structure of this compound (C₈H₄Cl₂O₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the aromatic substitution pattern.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals exclusively in the aromatic region (typically 6.5-8.0 ppm).[11] The meta-substitution pattern results in four magnetically distinct protons on the benzene ring, leading to a complex but predictable set of multiplets. The electron-withdrawing nature of the acyl chloride groups deshields the aromatic protons, shifting them downfield.
¹H NMR Spectral Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 - 8.8 | Triplet (t) | 1H | H-2 |
| ~8.4 - 8.5 | Doublet (d) | 2H | H-4, H-6 |
| ~7.8 - 7.9 | Triplet (t) | 1H | H-5 |
Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency. The pattern of a triplet, doublet, and triplet is characteristic.
Expertise in Interpretation: The signal for the proton at the C-2 position appears as a triplet because it is coupled to the two equivalent protons at C-4 and C-6. The protons at C-4 and C-6 appear as a doublet, coupled to the proton at C-5. The proton at C-5, in turn, is split into a triplet by its neighbors at C-4 and C-6. This distinct splitting pattern is a hallmark of 1,3-disubstitution on a benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, symmetry dictates that there will be four signals for the aromatic carbons and one signal for the two equivalent carbonyl carbons.
¹³C NMR Spectral Data Summary
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Acyl Chloride Carbonyl) |
| ~137 | C-2 (Aromatic) |
| ~135 | C-1, C-3 (Aromatic, substituted) |
| ~132 | C-5 (Aromatic) |
| ~130 | C-4, C-6 (Aromatic) |
Note: Data sourced from SpectraBase.[12]
Expertise in Interpretation: The carbonyl carbon signal appears significantly downfield (~167 ppm) due to the strong deshielding effect of the double-bonded oxygen and the adjacent chlorine atom. The signals for the aromatic carbons appear in the typical range of 120-140 ppm. The carbon atoms directly attached to the electron-withdrawing acyl chloride groups (C-1 and C-3) are expected to be the most deshielded among the ring carbons.
Experimental Protocol: NMR Sample Preparation (Solid)
This protocol ensures the acquisition of a high-resolution spectrum for a solid, soluble analyte like this compound.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Acetone-d₆). The solvent must not react with the acyl chloride groups. Anhydrous solvents are highly recommended.
-
Sample Weighing : Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing : Gently swirl or vortex the vial until the solid is completely dissolved.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional but Recommended) : To remove any particulate matter that could degrade spectral resolution, place a small plug of glass wool into the Pasteur pipette before transferring the solution.
-
Final Volume : Ensure the final height of the solution in the NMR tube is approximately 4-5 cm.
-
Capping and Labeling : Cap the NMR tube securely and label it clearly. The sample is now ready for analysis by the NMR spectrometer.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying key functional groups within a molecule. For this compound, the spectrum is dominated by the intense absorption of the acyl chloride carbonyl group.
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |
| ~1770 - 1735 | C=O Stretch | Very Strong | Acyl Chloride Carbonyl |
| ~1600, ~1475 | C=C Stretch | Medium-Strong | Aromatic Ring |
| ~900 - 800 | C-Cl Stretch | Strong | Acyl Chloride |
| ~750 | C-H Bend | Strong | Meta-disubstituted Aromatic |
Note: IR data is available from the NIST WebBook.[13]
Expertise in Interpretation: The most diagnostic peak in the IR spectrum is the exceptionally strong carbonyl (C=O) stretch between 1735 and 1770 cm⁻¹. This frequency is higher than that of a typical ketone or carboxylic acid due to the electron-withdrawing inductive effect of the chlorine atom. The presence of this intense band is a primary indicator of an acyl chloride. The strong absorption around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending for a meta-substituted benzene ring.
Experimental Protocol: FTIR Analysis (ATR Method)
The Attenuated Total Reflectance (ATR) method is ideal for solid powders as it requires minimal sample preparation.[14][15]
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[15][16] Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application : Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[15]
-
Apply Pressure : Use the instrument's pressure clamp to press the sample firmly against the crystal.[15] Good contact is essential for a high-quality spectrum.
-
Data Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning : After analysis, release the pressure clamp, remove the sample powder, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns. Electron Impact (EI) is a common ionization method for volatile compounds like this compound.[17]
Mass Spectrometry Data Summary
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 202, 204, 206 | [C₈H₄Cl₂O₂]⁺˙ | Molecular Ion (M⁺˙) peak cluster |
| 167, 169 | [C₈H₄ClO₂]⁺ | Loss of one Chlorine atom ([M-Cl]⁺) |
| 139, 141 | [C₇H₄ClO]⁺ | Loss of CO from [M-Cl]⁺ |
| 111 | [C₆H₄Cl]⁺ | Loss of CO from [C₇H₄ClO]⁺ |
| 75 | [C₆H₃]⁺ | Aromatic fragment |
Note: Data sourced from NIST Mass Spectrometry Data Center.[18][19]
Expertise in Interpretation: The molecular ion region is highly characteristic due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern for the molecular ion peak:
-
M⁺˙ (m/z 202) : Contains two ³⁵Cl atoms.
-
M+2 (m/z 204) : Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 (m/z 206) : Contains two ³⁷Cl atoms.
The relative intensity ratio of these peaks is approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. The most abundant fragment (base peak) is often observed at m/z 167, corresponding to the loss of a single chlorine radical, which forms a stable acylium ion.[18]
Visualization of Key Fragmentation Pathway
Caption: Primary fragmentation pathway of this compound under EI-MS.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
This outlines a general procedure for analyzing a thermally stable solid via direct insertion or GC-MS.
-
Ionization Method : Select Electron Impact (EI) ionization. A standard electron energy of 70 eV is used to generate reproducible fragmentation patterns and allow for library matching.[17]
-
Sample Introduction :
-
Direct Insertion Probe (DIP) : Load a small amount of solid sample into a capillary tube, which is then placed into the probe. The probe is inserted into the ion source and gently heated to volatilize the sample directly into the electron beam.
-
Gas Chromatography (GC-MS) : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane). Inject the solution into the GC, where it is vaporized and separated from impurities before entering the MS ion source.
-
-
Mass Analyzer : The ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition : Scan a suitable mass range (e.g., m/z 40-300) to ensure detection of the molecular ion and all significant fragments.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragment ions. Compare the fragmentation pattern to spectral libraries (like NIST) for confirmation.[18]
References
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Material Safety Data Sheet - this compound, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]
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What sample is needed for FTIR? (2023). Rocky Mountain Labs. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi. Retrieved from [Link]
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SAFETY DATA SHEET - this compound. (2024). Fisher Scientific. Retrieved from [Link]
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1,3-Benzenedicarbonyl dichloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
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Isophthaloyl dichloride role in aramid fiber formation
An In-depth Technical Guide to the Role of Isophthaloyl Dichloride in Aramid Fiber Formation
Abstract
Aromatic polyamides, or aramids, represent a class of high-performance synthetic fibers renowned for their exceptional strength, thermal stability, and chemical resistance. The properties of these fibers are intrinsically linked to their molecular architecture, which is dictated by the specific monomers employed in their synthesis. This technical guide focuses on the pivotal role of this compound (IPC), a key monomer in the production of meta-aramid fibers such as Nomex®. We will provide an in-depth exploration of the polymerization chemistry, experimental methodologies, and the structure-property relationships that arise from the use of IPC. This document is intended for researchers and scientists in materials science and polymer chemistry, offering expert insights into the causality behind experimental choices and process parameters in the formation of these advanced materials.
Introduction: The Architecture of Aramid Fibers
Aramid fibers are long-chain synthetic polyamides where at least 85% of the amide linkages (–CO–NH–) are directly attached to two aromatic rings[1]. This aromatic nature imparts significant rigidity and thermal stability to the polymer backbone[2][3]. The specific geometry of the monomer linkages defines two primary classes of aramids:
-
Para-Aramids (p-Aramids): Characterized by linear, rigid polymer chains resulting from para-position linkages (e.g., poly(p-phenylene terephthalamide), Kevlar®). These fibers exhibit exceptionally high tensile strength and modulus due to the efficient packing and alignment of the rod-like molecules[2][4][5]. They are synthesized from monomers like terephthaloyl chloride (TPC) and p-phenylenediamine (PPD)[2][6].
-
Meta-Aramids (m-Aramids): Formed from monomers with meta-position linkages, such as this compound (IPC) and m-phenylenediamine (MPD)[6][7]. This "zigzag" or bent-chain configuration disrupts the close packing seen in p-aramids, resulting in excellent thermal stability and flame resistance, albeit with a lower tensile strength compared to their para-counterparts[2]. The archetypal m-aramid is poly(m-phenylene isophthalamide) (PMIA), commercially known as Nomex®[7][8].
This guide will focus on the synthesis and properties of meta-aramids, where this compound is the defining monomer.
This compound: The Cornerstone Monomer
This compound (CAS 99-63-8), also known as 1,3-benzenedicarbonyl chloride, is an aromatic diacid chloride[8][9]. Its chemical structure, featuring two highly reactive acyl chloride groups in a meta-arrangement on a benzene ring, is fundamental to the formation of PMIA.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₄Cl₂O₂ | [9] |
| Molecular Weight | 203.02 g/mol | |
| Appearance | White crystalline solid | [8][9] |
| Melting Point | 43-45 °C | [9] |
| Boiling Point | 276 °C | [9] |
| Vapor Pressure | 0.03 mmHg (at 25 °C) | [10] |
| Reactivity | Highly reactive with nucleophiles (amines, alcohols, water). Reacts vigorously with moisture, releasing HCl gas. | [11] |
The reactivity of the acyl chloride groups makes IPC an ideal monomer for polycondensation reactions. However, this reactivity also necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis[11][12].
Safety and Handling of this compound
IPC is a corrosive and toxic substance that causes severe skin burns and eye damage. It is harmful if swallowed, inhaled, or absorbed through the skin[13].
-
Handling: Use only in a chemical fume hood with adequate ventilation. Wear personal protective equipment (PPE), including chemical safety goggles, a face shield, and appropriate gloves[9][12][13]. Avoid creating dust[12].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances, particularly water and moisture[11][12].
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention[12]. If inhaled, move to fresh air[12].
The Polymerization Reaction: Synthesis of Poly(m-phenylene isophthalamide)
The synthesis of PMIA from IPC and m-phenylenediamine (MPD) is achieved through a low-temperature solution polycondensation reaction[6][14][15]. This method is preferred because aramids typically decompose before reaching their melting point, precluding melt processing[4].
Reaction Mechanism
The reaction is a nucleophilic acyl substitution. The amine groups of the MPD molecule act as nucleophiles, attacking the electrophilic carbonyl carbons of the IPC molecule. With each reaction, an amide bond is formed, and a molecule of hydrogen chloride (HCl) is released as a byproduct[16]. This step-growth polymerization continues, forming long polymer chains.
Caption: Polycondensation of IPC and MPD to form PMIA.
Causality in Experimental Choices
The success of the polymerization hinges on several critical parameters, each chosen to control the reaction kinetics and ensure the formation of a high molecular weight polymer.
-
Solvent System: The reaction is conducted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)[7][14][16].
-
Expertise & Experience: These solvents are chosen because they can dissolve both the monomers and the resulting polymer. The high rigidity of the aramid backbone makes it poorly soluble in most common solvents[17]. To further enhance solubility and prevent premature precipitation of the growing polymer chains, inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) are often added to the solvent[14][16]. These salts are thought to interact with the amide groups, disrupting the strong intermolecular hydrogen bonds that would otherwise lead to aggregation and precipitation.
-
-
Temperature Control: The polymerization is typically carried out at low temperatures, often starting around 0°C and allowing for a slight exotherm[6].
-
Trustworthiness: This low-temperature protocol is a self-validating system. The polycondensation reaction is highly exothermic. Running it at low temperatures controls the reaction rate, preventing side reactions and ensuring the formation of a linear, high molecular weight polymer. Uncontrolled temperature increases can lead to side reactions, broader molecular weight distribution, and lower-quality material.
-
-
Byproduct Neutralization: The reaction generates a significant amount of HCl[16]. This acidic byproduct can react with the amine groups of the unreacted monomer, forming amine salts and effectively halting the polymerization[16][18].
-
Authoritative Grounding: To prevent this, an acid acceptor is required. In industrial processes, a neutralizing agent like calcium hydroxide (Ca(OH)₂) is added after polymerization to neutralize the HCl, forming CaCl₂[6][19][20]. This salt then contributes to keeping the polymer dissolved in the DMAc, forming a stable polymer solution, or "dope," ready for spinning[6].
-
Experimental Protocol: Laboratory-Scale PMIA Synthesis
This section provides a detailed methodology for the low-temperature solution polycondensation of IPC and MPD.
Materials:
-
m-Phenylenediamine (MPD), purified
-
This compound (IPC), purified
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Calcium hydroxide (Ca(OH)₂), finely powdered
-
Nitrogen gas, dry
Procedure:
-
Reactor Setup: Equip a glass polymerization reactor with a mechanical stirrer, a nitrogen inlet, and a drying tube. Ensure the entire apparatus is dry.
-
Diamine Dissolution: Under a gentle stream of dry nitrogen, add anhydrous DMAc to the reactor. While stirring, add the powdered MPD. Continue stirring until all the MPD has dissolved[6].
-
Cooling: Immerse the reactor in an ice-water bath and cool the MPD solution to approximately 0°C[6].
-
Monomer Addition: While maintaining vigorous stirring, add the stoichiometric amount of powdered IPC to the cooled solution[6]. The addition should be done carefully to manage the exothermic reaction.
-
Polymerization: As the reaction proceeds, the viscosity of the solution will increase significantly[6]. Allow the reaction to proceed for 1-2 hours, letting the temperature rise to 50-70°C[6].
-
Neutralization: Add a slurry of Ca(OH)₂ in DMAc to the polymer solution to neutralize the HCl byproduct[20]. The amount of Ca(OH)₂ should be calculated to react with all the generated HCl.
-
Dope Formation: Continue stirring until the neutralization is complete. The resulting viscous solution is the polymer dope, which should be a DMAc-CaCl₂ solution system[6]. This dope can be filtered and degassed in preparation for spinning.
Caption: Workflow for the laboratory synthesis of PMIA dope.
From Polymer Solution to Aramid Fiber
The viscous polymer dope is transformed into solid fibers through a process called spinning. The choice of spinning method significantly influences the final fiber morphology and properties.
-
Wet Spinning: The polymer solution is extruded through a spinneret directly into a coagulation bath[4][7]. The bath contains a liquid (e.g., weak acid or water) in which the polymer is insoluble but the solvent (DMAc) is soluble. This causes the polymer to precipitate and solidify into filaments[7]. This method is commonly used for producing meta-aramid fibers[6].
-
Dry Spinning: The polymer solution is extruded through a spinneret into a heated chamber. A stream of hot gas evaporates the solvent, leaving behind the solid polymer fibers[4][7].
Following spinning, the fibers undergo post-treatment processes:
-
Drawing: The fibers are stretched, or drawn, to align the polymer chains along the fiber axis. This process increases crystallinity and significantly enhances the mechanical properties, such as tensile strength and modulus[7].
-
Heat Setting: The drawn fibers are heated under tension to stabilize their structure, improve dimensional stability, and lock in the molecular orientation achieved during drawing[7].
Properties and Applications of Meta-Aramid Fibers
The unique meta-linked polymer backbone derived from this compound imparts a distinct set of properties to the resulting fibers.
| Property | Description | Consequence of IPC Use |
| Thermal Stability | Excellent resistance to high temperatures; does not melt or drip, but carbonizes at high temperatures (~400°C). | The aromatic rings and strong amide bonds provide high thermal stability. The meta-linkage creates a less crystalline, amorphous structure that is thermally stable without being rigid. |
| Flame Resistance | Inherently flame-retardant. | The high aromatic content contributes to char formation upon exposure to flame, which acts as an insulating barrier. |
| Chemical Resistance | Good resistance to a wide range of organic solvents and chemicals.[2] Sensitive to strong acids and UV radiation.[2][5] | The stable aromatic-amide structure is resistant to chemical attack. |
| Mechanical Properties | Good tensile strength and abrasion resistance. Lower modulus and strength compared to para-aramids. | The "zigzag" chain from the meta-linkages prevents the formation of a highly crystalline, rigid structure, resulting in more flexible but less strong fibers compared to p-aramids. |
| Electrical Insulation | Excellent dielectric properties. | The polymer structure is non-conductive, making it suitable for electrical insulation applications.[4] |
These properties make meta-aramid fibers indispensable in applications requiring thermal protection and durability, such as protective clothing for firefighters and industrial workers, hot gas filtration systems, and electrical insulation paper[4][8].
Conclusion
This compound is not merely a reactant but the primary architect of the molecular structure of meta-aramid fibers. Its meta-oriented functional groups dictate the polymer chain's geometry, preventing the linear rigidity seen in para-aramids and instead fostering a structure that provides an exceptional balance of thermal stability, flame resistance, and textile-like flexibility. Understanding the precise role of IPC in the low-temperature polycondensation reaction—from the necessity of anhydrous polar aprotic solvents to the critical step of HCl neutralization—is fundamental for any scientist or researcher aiming to synthesize, modify, or apply these high-performance materials. The controlled execution of this polymerization is the key to unlocking the remarkable properties that make meta-aramids a cornerstone of advanced protective and industrial applications.
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A Technical Guide to Isophthaloyl Dichloride in High-Performance Polymers
Abstract
Isophthaloyl Dichloride (ICL), an aromatic acyl chloride, is a critical building block in the synthesis of a multitude of high-performance polymers. Its unique molecular structure, featuring two meta-positioned carbonyl chloride groups on a benzene ring, is fundamental to creating polymers with exceptional thermal stability, flame retardancy, and chemical resistance.[1] This guide provides an in-depth exploration of the role of ICL in the production of advanced polymers, with a primary focus on meta-aramids and high-performance polyesters. We will delve into the polymerization mechanisms, structure-property relationships, detailed synthesis protocols, and the extensive applications of these materials in demanding fields such as aerospace, protective apparel, and electronics.
Introduction to this compound (ICL)
This compound (CAS 99-63-8), also known as 1,3-benzenedicarbonyl chloride, is a white crystalline solid at room temperature.[2][3] It is highly reactive, particularly towards nucleophiles like amines and alcohols, and readily hydrolyzes in the presence of moisture, releasing hydrogen chloride gas.[3][4] This high reactivity is precisely what makes it an excellent monomer for step-growth polymerization, specifically polycondensation reactions.[1][2]
The defining feature of ICL is the meta-orientation of its reactive acyl chloride groups. This arrangement imparts a "kinked" or bent structure to the resulting polymer chains, disrupting the close packing that is characteristic of polymers made from its linear para-isomer, terephthaloyl chloride. This structural difference is a key determinant of the final properties of the polymer, favoring flexibility and solubility over the high modulus and crystallinity seen in para-aramids like Kevlar®.[5][6]
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound (ICL).
Polymerization Mechanisms and Methodologies
The synthesis of high-performance polymers from ICL predominantly occurs via polycondensation reactions. The two most commercially significant techniques are low-temperature solution polymerization and interfacial polymerization.
Low-Temperature Solution Polycondensation
This method is the standard for producing high-molecular-weight aromatic polyamides (aramids). The reaction involves dissolving both the ICL and a diamine monomer in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[7]
Causality Behind Experimental Choices:
-
Low Temperature (-20 to 20°C): The reaction between an acyl chloride and an amine is extremely rapid and exothermic.[8] Low temperatures are necessary to control the reaction rate, prevent side reactions, and allow for the formation of long, linear polymer chains, which is crucial for achieving high mechanical strength.
-
Polar Aprotic Solvents: Solvents like DMAc and NMP are chosen for their ability to dissolve both the monomers and the resulting polymer.[7] This keeps the growing polymer chains in solution, allowing them to achieve a high degree of polymerization.
-
Acid Acceptor/Solubility Promoters: The polycondensation reaction produces two moles of hydrogen chloride (HCl) for every mole of repeating unit formed. This HCl can protonate the amine monomer, rendering it unreactive.[9] While the amide solvent can complex with some of the HCl, additives like calcium chloride (CaCl₂) or lithium chloride (LiCl) are often used to improve polymer solubility and sequester HCl.[7][10] In some syntheses, a tertiary amine like triethylamine is used as an acid scavenger.[11]
Interfacial Polymerization
Interfacial polymerization is a powerful technique where the reaction occurs at the interface between two immiscible liquids.[8] Typically, the diamine is dissolved in an aqueous phase (often with an acid acceptor like sodium hydroxide), and the ICL is dissolved in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).[12]
Causality Behind Experimental Choices:
-
Immiscible Phases: This setup confines the rapid reaction to the interface. The polymer precipitates at this interface, forming a film that can be continuously removed, allowing fresh monomer to meet and react.[8]
-
High Monomer Concentration: Unlike solution polymerization, high monomer concentrations can be used because the reaction is self-limiting at the interface, reducing the risk of uncontrolled side reactions.
-
No Stoichiometric Requirement: The reaction is not sensitive to the overall stoichiometric balance between the two phases, as the reaction is diffusion-controlled at the interface. This makes it a robust method for rapid polymer synthesis.[13]
Key High-Performance Polymers from this compound
Meta-Aramids: Poly(m-phenylene isophthalamide)
The most prominent polymer synthesized from ICL is poly(m-phenylene isophthalamide), commercially known as Nomex®. It is produced through the polycondensation of ICL with m-phenylenediamine (MPD).[2][5][6]
Diagram 2: Synthesis of Poly(m-phenylene isophthalamide)
Caption: Polycondensation of ICL and MPD to form a meta-aramid.
Structure-Property Relationship: The meta-linkages from both ICL and MPD result in a kinked, amorphous polymer chain.[5][14] This structure prevents the formation of highly crystalline domains and strong intermolecular hydrogen bonding that characterize para-aramids. The consequence of this morphology is:
-
Exceptional Thermal Stability: The aromatic backbone provides high bond energies, making the polymer resistant to thermal degradation. Nomex can be used continuously at temperatures up to 300°C and does not melt or drip when exposed to flame.[15]
-
Inherent Flame Resistance: The high aromatic content leads to char formation upon combustion, which acts as an insulating barrier and limits the propagation of flames.
-
Good Mechanical Properties: While not as strong as its para-aramid counterpart, Nomex exhibits excellent tensile strength (around 340 MPa) and durability, making it suitable for textile applications.[5]
-
Chemical Resistance: It is resistant to a wide range of industrial oils, solvents, and chemicals.[15]
High-Performance Polyesters (Polyarylates)
ICL is also a key monomer for producing wholly aromatic polyesters, often referred to as polyarylates. These are synthesized by reacting ICL with various bisphenols, such as bisphenol-A.[2][12]
Structure-Property Relationship: Similar to aramids, the use of ICL introduces non-linearity into the polyester backbone. This leads to polymers that are typically amorphous and possess:
-
High Glass Transition Temperatures (Tg): The rigid aromatic rings restrict chain mobility, resulting in high-use temperatures.
-
Good Thermal Stability: The aromatic ester linkages are thermally robust.
-
Optical Clarity: The amorphous nature of these polyesters often results in transparent materials.
-
Solubility: Polyesters derived from ICL often show improved solubility in common organic solvents compared to their terephthaloyl chloride-based counterparts, which aids in processing.[16]
Quantitative Data Summary
The properties of polymers derived from this compound make them suitable for a range of demanding applications.
| Property | Poly(m-phenylene isophthalamide) - Nomex® |
| Tensile Strength | 340 MPa[5] |
| Continuous Use Temperature | >300 °C[15] |
| Decomposition Temperature | ~370 °C[5] |
| Dielectric Constant (1 Hz) | 3.44[13] |
| Chemical Resistance | Good to excellent for most oils, solvents, and dilute acids/bases.[15][17] |
Experimental Protocols
Laboratory-Scale Synthesis of Poly(m-phenylene isophthalamide)
This protocol describes a typical low-temperature solution polycondensation.
Materials:
-
m-Phenylenediamine (MPD)
-
This compound (ICL)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Calcium Chloride (CaCl₂, anhydrous)
-
Methanol
-
Deionized Water
Procedure:
-
Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. The system must be kept under a dry, inert atmosphere (N₂) to prevent hydrolysis of the ICL.[3]
-
Monomer Dissolution: Dissolve a calculated amount of MPD and anhydrous CaCl₂ in anhydrous DMAc within the flask. Stir until a clear solution is formed.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
ICL Addition: Slowly add an equimolar amount of solid ICL to the stirred MPD solution in small portions over 30-60 minutes. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to continue at room temperature for 2-3 hours with continuous stirring.
-
Precipitation: Pour the viscous polymer solution into a blender containing a large excess of deionized water or methanol. This will cause the polymer to precipitate as a white, fibrous solid.
-
Purification: Filter the polymer and wash it extensively with hot deionized water to remove the solvent (DMAc) and salt (CaCl₂), followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, and viscometry to determine the molecular weight.
Diagram 3: Workflow for Aramid Synthesis and Characterization
Caption: Step-by-step workflow for laboratory synthesis of a meta-aramid.
Applications of ICL-Derived Polymers
The unique properties imparted by the this compound monomer lead to applications where thermal performance and safety are paramount.
-
Protective Apparel: The primary application for meta-aramids like Nomex is in flame-resistant clothing for firefighters, industrial workers, military personnel, and auto racing drivers.[2][17]
-
Electrical Insulation: Meta-aramid papers and pressboards are used for electrical insulation in transformers, motors, and circuit boards due to their high dielectric strength and thermal stability.[5][6]
-
Aerospace and Automotive: ICL-derived polymers are used to create lightweight honeycomb structures, which serve as the core for composite panels in aircraft interiors and automotive components.[5][15][17] These materials offer a high strength-to-weight ratio and fire resistance.
-
Hot Gas Filtration: The thermal and chemical resistance of meta-aramid fibers makes them ideal for use in filter bags for high-temperature industrial exhaust streams, such as in cement plants and asphalt facilities.[6]
-
High-Performance Coatings and Adhesives: Polyesters and polyamides based on ICL are used in specialty coatings and adhesives that require high thermal stability and chemical resistance.[18][19]
Future Outlook
Research continues to expand the utility of this compound. Current efforts focus on synthesizing novel copolyamides and copolyesters by incorporating functional monomers alongside ICL.[20] This approach aims to enhance specific properties like solubility for easier processing, optical transparency for advanced electronic applications, or improved mechanical performance.[21] The introduction of fluorinated groups, for example, has been shown to improve solubility and lower the dielectric constant of polyamides, making them attractive for microelectronics.[21] As the demand for advanced materials that can perform in extreme environments continues to grow, this compound will remain an indispensable monomer in the polymer scientist's toolkit.
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Polyaramid Polymetaphenylene Isopthalamide (Nomex) - Properties and Applications. (2003, May 22). AZoM.com.17
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Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. (n.d.). ResearchGate.
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Synthesis and Characterization of Isophthalic Polyesters and Copolyesters based on 2,4-Dihydroxybenzophenone and 4,4'-(hexafluoroisopropylidene)diphenol. (n.d.). ResearchGate.
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Interfacial properties and thermal stability of modified poly(m-phenylene isophthalamide) thin films. (n.d.). ResearchGate.
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Synthesis and Characterization of Ordered Poly(amide-ester)s from Isophthaloyl Chloride and 4-(2-Aminoethyl)phenol. (n.d.). datapdf.com.
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What are the applications of this compound in various industries?. (2024, June 28). Guidechem.
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Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. (n.d.). ResearchGate.
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synthesis and studies on aromatic copolyester with anticancer activity derived from 4,4'- dihydroxybiphenyl and 3,5-dihydroxytoluene. (n.d.). Rasayan Journal of Chemistry.
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Fabrication of desalination membranes by interfacial polymerization: history, current efforts, and future directions. (n.d.). ResearchGate.
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Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. (n.d.). MDPI.
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Methodological & Application
Guide to Interfacial Polymerization: Synthesis of Poly(m-phenylene isophthalamide) using Isophthaloyl Dichloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Principle of the Method
Interfacial polymerization is a powerful step-growth polymerization technique that occurs at the interface between two immiscible liquid phases.[1] This method is particularly well-suited for rapid reactions, such as the Schotten-Baumann reaction between an acid chloride and an amine, to form a polyamide.[1] The key advantage is the ability to achieve high molecular weight polymers at ambient temperature and pressure, as the reaction is diffusion-controlled and self-limiting.[2]
In this protocol, we detail the synthesis of poly(m-phenylene isophthalamide), an aromatic polyamide (aramid), from the reaction of isophthaloyl dichloride (IPC) and m-phenylenediamine (MPD).[3][4] The polymerization is confined to the interface between an aqueous phase containing the diamine (MPD) and an organic phase containing the diacid chloride (IPC).[5] As the polymer film forms, it acts as a barrier to monomer diffusion, which helps to control the reaction.[2] The continuous formation and removal of the polymer film allow the reaction to proceed until the reactants are consumed. This specific aramid is renowned for its exceptional thermal stability and chemical resistance, making it a valuable material in advanced applications.[3]
Critical Safety Precautions
Proper safety protocols are mandatory when handling the reagents for this procedure. This protocol must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
This compound (IPC):
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[6][7][8] Harmful if swallowed or inhaled.[7][8] Reacts with water and moisture, releasing hydrogen chloride (HCl) gas.[7][9] It is also a lachrymator (induces tears).[10]
-
Handling: Always handle in a chemical fume hood. Keep the container tightly closed and store in a dry, well-ventilated area away from moisture.[6][7] Wear nitrile gloves, a lab coat, and chemical safety goggles.[7]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6] For eye contact, rinse cautiously with water for several minutes and get immediate medical aid.[6][10]
-
-
m-Phenylenediamine (MPD):
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[11][12] Causes serious eye irritation and may cause an allergic skin reaction.[11][12] Suspected of causing genetic defects.[11][12] It is also very toxic to aquatic life.[11][13]
-
Handling: Use in a well-ventilated area, preferably a fume hood, to avoid dust generation.[13] Wear suitable protective clothing, gloves, and eye/face protection.[11][12]
-
First Aid: In case of contact, wash skin immediately with plenty of water.[11] If inhaled, move the person to fresh air.[11] If swallowed, call a poison center or doctor immediately.[11]
-
-
Organic Solvents (e.g., Tetrahydrofuran - THF):
-
Hazards: Flammable liquid and vapor. May form explosive peroxides. Use anhydrous solvents.
-
Handling: Keep away from heat, sparks, and open flames. Store in a tightly sealed container under an inert atmosphere.
-
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| m-Phenylenediamine (MPD) | >99% | Standard suppliers | Purity is critical; monofunctional impurities can act as chain terminators.[9] Recrystallize if necessary. |
| Isophthaloyl Chloride (IPC) | >99% | Standard suppliers | Highly susceptible to hydrolysis.[9] Handle with care to avoid moisture exposure. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Standard suppliers | Acts as the acid acceptor. |
| Tetrahydrofuran (THF) | Anhydrous | Standard suppliers | The organic solvent for IPC. The choice of solvent can influence polymer properties.[14] |
| Deionized Water | N/A | Laboratory supply | Used for the aqueous phase. |
| Methanol | ACS Grade | Standard suppliers | Used for washing the final polymer. |
Experimental Protocol
This protocol is optimized for synthesizing high molecular weight poly(m-phenylene isophthalamide).[9]
Phase Preparation
Aqueous Phase:
-
In a 250 mL beaker, dissolve 2.70 g of m-phenylenediamine (MPD) and 5.30 g of anhydrous sodium carbonate (Na₂CO₃) in 100 mL of deionized water.
-
Causality Note: Sodium carbonate is an essential acid acceptor. The polycondensation reaction produces one mole of HCl for every mole of amide linkage formed.[2] This HCl would otherwise react with the amine groups of MPD, forming unreactive amine salts and terminating the polymerization.[9] Sodium carbonate neutralizes the HCl as it forms.
-
Organic Phase:
-
In a separate 250 mL beaker, carefully dissolve 5.08 g of isophthaloyl chloride (IPC) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Causality Note: IPC is highly reactive and will hydrolyze upon contact with water to form isophthalic acid, which terminates the polymer chain.[9] Therefore, using an anhydrous solvent and thoroughly dried glassware is crucial for achieving a high molecular weight polymer.
-
Polymerization Workflow
The following diagram illustrates the overall experimental procedure.
Caption: Influence of parameters on polymer properties.
Quantitative Impact of Parameters
Optimizing monomer concentration and the choice of acid acceptor are critical for maximizing molecular weight, often measured via intrinsic viscosity.
Table 1: Effect of Monomer Concentration on Intrinsic Viscosity [9]| Monomer Concentration (mol/L) | Intrinsic Viscosity (dL/g) | | :---------------------------- | :------------------------- | | 0.10 | 1.3 | | 0.25 | 1.8 | | 0.50 | 1.6 | An optimal concentration around 0.25 mol/L for both IPC and MPD has been shown to yield high intrinsic viscosity. [9] Table 2: Comparison of Acid Acceptors in Synthesis [9]| Acid Acceptor | Intrinsic Viscosity (dL/g) | Yield (%) | | :---------------- | :------------------------- | :-------- | | Sodium Carbonate | 1.8 | 99.2 | | Sodium Hydroxide | 1.5 | 98.5 | | 2-Methylpyridine | 1.2 | 95.3 | Inorganic bases like sodium carbonate generally result in higher viscosity and yield compared to organic bases. [9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield or Molecular Weight | 1. Hydrolysis of IPC: Moisture in reagents, solvents, or glassware.<[9]br>2. Monomer Impurity: Monofunctional impurities act as chain terminators.<[9]br>3. Incorrect Stoichiometry: Imbalance in monomer molar ratio. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle IPC quickly in a dry environment.2. Use high-purity monomers (>99%). Recrystallize if purity is questionable.3. Carefully weigh all reagents. |
| Brittle or Clumpy Polymer | 1. Inefficient Stirring: Poor mixing leads to localized high monomer concentrations and uncontrolled polymerization.2. Ineffective HCl Removal: Formation of amine salts inhibits proper chain growth. [9] | 1. Increase the stirring rate to ensure a fine dispersion and large interfacial area. Ensure the stirrer vortex is well-formed.2. Check the amount and purity of the acid acceptor. Ensure it is well-dissolved in the aqueous phase. |
| Inconsistent Results | 1. Temperature Fluctuation: Reaction rate is temperature-dependent.<[15][16]br>2. Variability in Addition Rate: The speed at which the organic phase is added can affect the initial polymer film formation. | 1. Perform the reaction in a temperature-controlled water bath to maintain a consistent temperature (e.g., 20-25°C).2. Standardize the procedure by adding the organic phase in a single, rapid motion. |
Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the polyamide. Look for characteristic amide bond peaks: N-H stretching (~3300 cm⁻¹) and C=O stretching (Amide I band, ~1650 cm⁻¹).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer. A broad distribution can indicate side reactions or chain termination. [9]* Scanning Electron Microscopy (SEM): To analyze the morphology, surface texture, and particle size of the synthesized polymer.
Applications
The resulting poly(m-phenylene isophthalamide) is a high-performance polymer with significant commercial and research applications, including:
-
Advanced Fibers: Production of thermally stable and flame-resistant fibers for protective apparel. [3]* Separation Membranes: Fabrication of thin-film composite membranes for reverse osmosis and nanofiltration. [17][18][19]* High-Temperature Insulation: Use as electrical insulation materials in demanding environments. [5]* Biomedical Devices: Polyamides are used in various medical applications, including sutures and catheters, due to their durability and flexibility. [20]
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Application Notes and Protocols for the Solution Polymerization of Aromatic Polyamides with Isophthaloyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aromatic Polyamides
Aromatic polyamides, or aramids, are classified as high-performance polymers due to their exceptional mechanical strength, thermal stability, and chemical resistance.[1] These properties stem from their rigid molecular structure and strong interchain hydrogen bonds.[1] A well-known example of a meta-aramid is Nomex®, synthesized from m-phenylenediamine and isophthaloyl chloride.[2] Meta-aramids like Nomex® are particularly valued for their thermal and electrical insulating properties, finding widespread use in applications such as firefighting garments, flight suits, and electrical insulation.[3][4][5]
This document provides a detailed guide to the synthesis of aromatic polyamides via low-temperature solution polymerization, a common and effective laboratory-scale method.[6] We will focus on the reaction between an aromatic diamine and isophthaloyl dichloride, a key precursor in the synthesis of many commercial aramids.[6][7] The protocols and notes herein are designed to equip researchers with the knowledge to not only reproduce this synthesis but also to understand the critical parameters that govern the properties of the final polymer.
PART 1: The Underlying Chemistry and Mechanism
The synthesis of aromatic polyamides from aromatic diamines and diacid chlorides is a classic example of step-growth polymerization, specifically a polycondensation reaction.[8][9] The fundamental reaction involves the nucleophilic acyl substitution of the highly reactive acid chloride by the amine groups of the diamine monomer.
The reaction proceeds rapidly at low temperatures, typically between 0°C and room temperature, which is why it's often referred to as low-temperature solution polycondensation.[9][10] This method is advantageous as it minimizes side reactions that can occur at higher temperatures, allowing for the formation of high molecular weight polymers.[8]
The reaction liberates hydrogen chloride (HCl) as a byproduct.[11] This HCl can protonate the unreacted amine groups, rendering them non-nucleophilic and thereby halting the polymerization. To counteract this, an acid scavenger, such as a tertiary amine (e.g., pyridine) or an inorganic base (e.g., calcium hydroxide), is often included in the reaction mixture to neutralize the HCl as it forms.[10] Alternatively, the polymerization can be conducted in a polar aprotic solvent which can act as both a solvent and an acid acceptor.
Chemical Reaction Mechanism
Caption: Reaction of this compound and an Aromatic Diamine.
PART 2: Experimental Protocol
This protocol details the low-temperature solution polymerization of poly(m-phenylene isophthalamide) from m-phenylenediamine (MPD) and this compound (IPC).
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| m-Phenylenediamine (MPD) | >99% | Sigma-Aldrich | Recrystallize from ethanol before use. |
| This compound (IPC) | >99% | Sigma-Aldrich | Use as received. Handle in a fume hood. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Sigma-Aldrich | Use anhydrous solvent to prevent hydrolysis of IPC. |
| Lithium Chloride (LiCl) | Anhydrous | Sigma-Aldrich | Dry in a vacuum oven before use. |
| Methanol | ACS Grade | Fisher Scientific | For polymer precipitation. |
| Deionized Water | For washing the polymer. |
2.2 Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer with a paddle-shaped impeller
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-water bath)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and vacuum flask
-
Vacuum oven
2.3 Polymerization Procedure
-
Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen for at least 15 minutes to create an inert atmosphere.
-
Diamine Solution Preparation: In the reaction flask, dissolve a specific amount of m-phenylenediamine and anhydrous lithium chloride in anhydrous N,N-dimethylacetamide under a gentle stream of nitrogen. Stir until all solids have dissolved. The addition of salts like LiCl or CaCl₂ is often necessary to keep the resulting aromatic polyamide in solution, thereby allowing for the achievement of high molecular weight.[6]
-
Cooling: Cool the diamine solution to 0°C using a low-temperature bath.
-
Diacid Chloride Addition: Dissolve a stoichiometric amount of this compound in a small amount of anhydrous N,N-dimethylacetamide in the dropping funnel. Add this solution dropwise to the cooled, rapidly stirred diamine solution over a period of 30-60 minutes. Maintain the reaction temperature at 0°C during the addition.
-
Polymerization: After the complete addition of the this compound solution, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours. A noticeable increase in viscosity is a key indicator of successful polymerization.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol or water, while stirring vigorously. This will cause the aromatic polyamide to precipitate out as a fibrous solid.
-
Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with copious amounts of water and then with methanol to remove any unreacted monomers, residual solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.
Experimental Workflow
Caption: Step-by-step workflow for the solution polymerization of aromatic polyamides.
PART 3: Application Notes and Critical Parameters
The success of the solution polymerization of aromatic polyamides hinges on several critical factors that influence the molecular weight, solubility, and overall properties of the resulting polymer.
3.1 Monomer Purity and Stoichiometry
-
Purity: The purity of the monomers is paramount. Impurities can act as chain terminators, limiting the achievable molecular weight. It is highly recommended to purify the diamine by recrystallization and to use high-purity diacid chloride.
-
Stoichiometry: A precise 1:1 molar ratio of the diamine and diacid chloride is crucial for achieving a high degree of polymerization. Any deviation from this ratio will result in a lower molecular weight polymer.
3.2 Solvent System
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF) are commonly used for this type of polymerization.[6][12] These solvents are effective at dissolving the monomers and the resulting polymer.
-
Anhydrous Conditions: The diacid chloride is highly susceptible to hydrolysis. Therefore, the use of anhydrous solvents and the maintenance of an inert atmosphere (e.g., dry nitrogen) are essential to prevent premature reaction with water, which would disrupt the stoichiometry and limit the polymer chain growth.
3.3 Reaction Temperature
-
Low-Temperature Advantage: Conducting the polymerization at low temperatures (typically 0-5°C initially) helps to control the highly exothermic reaction and minimize side reactions, such as the formation of anhydrides from the diacid chloride.[13]
-
Temperature Control: The constitutional isomerism and, consequently, the properties of the resulting polyamide can be influenced by the polymerization temperature and the mode of monomer addition.[14]
3.4 Polymer Solubility
-
The Role of Salts: Many aromatic polyamides are poorly soluble in organic solvents, which can lead to their precipitation before high molecular weights are achieved.[1] The addition of salts like lithium chloride or calcium chloride to the solvent enhances the solubility of the polymer by disrupting the strong interchain hydrogen bonding.[6][12]
-
Concentration: The concentration of the monomers in the solvent also plays a role. Higher concentrations can lead to a more rapid increase in viscosity and may necessitate more robust stirring.
3.5 Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Incomplete reaction; Loss of polymer during washing. | Ensure proper stoichiometry and reaction time; Use a finer filter paper during filtration. |
| Brittle Polymer | Low molecular weight. | Check monomer purity and stoichiometry; Ensure anhydrous conditions; Optimize reaction time and temperature. |
| Polymer Insoluble in Casting Solvents | High crystallinity or cross-linking. | Confirm the structure of the polymer; Consider using a different solvent system or adding solubility-enhancing salts. |
PART 4: Characterization of the Aromatic Polyamide
Once the aromatic polyamide has been synthesized, a variety of analytical techniques can be employed to characterize its structure, molecular weight, and thermal properties.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To confirm the formation of the amide linkages (characteristic C=O and N-H stretching and bending vibrations) and the disappearance of the acid chloride and amine functional groups.[15][16]
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the polymer structure, including the confirmation of the repeat unit and the degree of constitutional order.[17]
-
-
Molecular Weight Determination:
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the onset of decomposition temperature.[18]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer, which provides insight into its processing window.[8][17]
-
-
Morphological Analysis:
-
X-ray Diffraction (XRD): To assess the crystallinity of the polymer. Many aromatic polyamides synthesized by this method are largely amorphous.[15]
-
PART 5: Safety Precautions
-
This compound: This compound is corrosive and reacts with moisture. It should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][20][21] In case of skin contact, wash immediately with plenty of water.[19]
-
Aromatic Diamines: Many aromatic diamines are toxic and can be skin sensitizers.[22] Handle with care and wear appropriate PPE.
-
Solvents: The organic solvents used in this procedure are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area, preferably a fume hood.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use.[23]
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Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Functional Aromatic Polyamides. Polymers, 4(1), 414-442. [Link]
- What are meta-aramids? Nomex, Conex, and more, explained!. (2021, April 26). SageZander.
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Sagar, V. R., Shimpi, N. G., & Garnaik, B. (2020). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. Journal of Macromolecular Science, Part A, 57(10), 738-746. [Link]
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de la Peña-Gallego, P., de la Campa, J. G., & de Abajo, J. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 769. [Link]
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Ghadage, R. S., Shinde, S. B., & Shimpi, N. G. (2021). Synthesis and characterization of aliphatic aromatic polyamides containing pyridine and methylene spacer group in polymer backbone. Polymer Bulletin, 78(3), 1361-1376. [Link]
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Lee, S. Y., Kim, Y. H., & Kim, J. H. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 482. [Link]
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Application Notes and Protocols for the Synthesis of Poly(m-phenylene isophthalamide) via Low-Temperature Solution Polycondensation
For: Researchers, scientists, and drug development professionals exploring high-performance polymers.
Abstract
This document provides a comprehensive guide to the synthesis of poly(m-phenylene isophthalamide) (PMIA), a high-performance aromatic polyamide, through the low-temperature solution polycondensation of m-phenylenediamine (MPD) and isophthaloyl dichloride (IPC). PMIA, commercially known as Nomex®, is renowned for its exceptional thermal stability, chemical resistance, and mechanical strength, making it a critical material in applications ranging from fire-resistant textiles to electrical insulation and high-performance composites.[1][2][3] This guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and discusses the critical parameters influencing the polymerization and final polymer properties. Safety considerations and characterization techniques are also thoroughly addressed to ensure a safe and effective synthesis.
Introduction: The Significance of Poly(m-phenylene isophthalamide)
Poly(m-phenylene isophthalamide), a meta-aramid, possesses a unique combination of properties stemming from its rigid aromatic backbone and the strong hydrogen bonds between its amide linkages.[4] This molecular architecture imparts remarkable thermal and flame resistance, as the polymer chains do not melt or drip when exposed to high temperatures but rather char and carbonize, absorbing heat energy in the process.[5][6] Its excellent dielectric properties also make it an ideal electrical insulator.[1][2] These attributes have led to its widespread use in demanding environments, including protective apparel for firefighters and race car drivers, aerospace components, and industrial filtration systems.[6][7][8] The synthesis method detailed herein, low-temperature solution polymerization, is a robust and widely used technique for producing high molecular weight aramids.[9][10]
Reaction Mechanism and Stoichiometry
The synthesis of PMIA from m-phenylenediamine and this compound is a classic example of a step-growth polycondensation reaction. The nucleophilic amine groups of the m-phenylenediamine attack the electrophilic carbonyl carbons of the this compound. This reaction results in the formation of an amide bond and the elimination of a molecule of hydrogen chloride (HCl) as a byproduct.[9][11]
The overall reaction is as follows:
Where Ar is a meta-phenylene group and Ar' is a meta-phenylene group.
The reaction is highly exothermic, and the generated HCl must be neutralized to prevent side reactions and degradation of the polymer.[9] An acid acceptor, such as calcium hydroxide or an organic base, is typically added to the reaction mixture for this purpose.[9][11]
Visualizing the Polymerization
Caption: The polycondensation reaction of MPD and IPC to form PMIA.
Experimental Protocol: Low-Temperature Solution Polymerization
This protocol outlines the synthesis of high molecular weight PMIA in a laboratory setting. The procedure is based on established methods that have been optimized for yield and polymer quality.[1][2]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| m-Phenylenediamine (MPD) | C₆H₈N₂ | 108.14 | >99% | Sigma-Aldrich | Should be purified by sublimation or recrystallization before use. |
| This compound (IPC) | C₈H₄Cl₂O₂ | 203.02 | >99% | Sigma-Aldrich | Should be purified by vacuum distillation before use. |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | Anhydrous, >99.8% | Sigma-Aldrich | Store over molecular sieves to ensure dryness. |
| Calcium Hydroxide (Ca(OH)₂) | Ca(OH)₂ | 74.09 | Reagent Grade | Fisher Scientific | Used as an acid acceptor. |
| Methanol | CH₃OH | 32.04 | ACS Grade | VWR | For polymer precipitation and washing. |
| Deionized Water | H₂O | 18.02 | N/A | In-house | For polymer washing. |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Low-temperature cooling bath (e.g., acetone/dry ice).
-
Addition funnel.
-
Beakers, graduated cylinders, and other standard laboratory glassware.
-
Vacuum filtration apparatus (Büchner funnel and flask).
-
Vacuum oven.
Step-by-Step Procedure
-
Reactor Setup and Inert Atmosphere: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and addition funnel protected by a drying tube. Purge the entire system with dry nitrogen gas for at least 15-20 minutes to create an inert atmosphere. This is crucial as both MPD and IPC are sensitive to moisture.
-
Monomer Solution Preparation: In a separate flask, dissolve a precise amount of purified m-phenylenediamine in anhydrous N,N-dimethylacetamide (DMAc). A typical concentration is around 0.5 M.
-
Cooling: Immerse the reaction flask in the low-temperature bath and cool the MPD solution to between 0°C and 5°C with continuous stirring. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions that can limit the polymer's molecular weight.[9]
-
Addition of this compound: Dissolve a stoichiometric equivalent of purified this compound in a minimal amount of anhydrous DMAc and place it in the addition funnel. Add the IPC solution dropwise to the cooled and stirred MPD solution over a period of 30-60 minutes. The reaction mixture will become increasingly viscous as the polymerization proceeds.
-
Polymerization: After the complete addition of IPC, allow the reaction to proceed at 0-5°C for another 1-2 hours. Then, let the reaction mixture slowly warm to room temperature and continue stirring for an additional 2-4 hours to ensure the completion of the polymerization.
-
Neutralization: Prepare a slurry of calcium hydroxide in DMAc and add it to the polymer solution to neutralize the hydrogen chloride byproduct. Stir the mixture for at least one hour.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing a large excess of methanol or water with vigorous stirring. This will cause the PMIA to precipitate as a white, fibrous solid.
-
Washing and Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with copious amounts of water and then with methanol to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualizing the Experimental Workflow
Caption: A flowchart of the PMIA synthesis workflow.
Critical Parameters and Optimization
The success of the PMIA synthesis and the final properties of the polymer are highly dependent on several key parameters:
-
Monomer Purity: The purity of both m-phenylenediamine and this compound is paramount. Impurities can act as chain terminators, leading to a lower molecular weight polymer.
-
Stoichiometry: A precise 1:1 molar ratio of the monomers is essential for achieving a high degree of polymerization. An excess of either monomer will result in a lower molecular weight product.[10]
-
Reaction Temperature: Low temperatures (0-5°C) are crucial to control the reaction rate, dissipate the heat of reaction, and minimize side reactions.[9]
-
Solvent: The solvent must be polar, aprotic, and anhydrous to dissolve the monomers and the resulting polymer. N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) are commonly used.[9][12]
-
Acid Acceptor: Efficient neutralization of the HCl byproduct is necessary to prevent acid-catalyzed side reactions and corrosion of the equipment.[11]
A study on the interfacial polycondensation of PMIA showed that optimizing parameters such as temperature, reaction time, stirring rate, and monomer concentration can lead to a high molecular weight polymer with an intrinsic viscosity of 2.1 dL/g and a yield of 99.7%.[1][2]
Characterization of Synthesized Poly(m-phenylene isophthalamide)
The synthesized PMIA should be characterized to confirm its identity and determine its properties. Common techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages and the disappearance of the amine and acid chloride functional groups. Characteristic peaks for the amide group include the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (around 1650 cm⁻¹).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Viscometry: To determine the intrinsic viscosity of the polymer solution, which is related to its molecular weight. Higher intrinsic viscosity generally indicates a higher molecular weight.[10]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. PMIA typically exhibits an initial degradation temperature of around 440°C.[1][2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Safety Precautions
It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.
-
m-Phenylenediamine (MPD): Toxic if swallowed, in contact with skin, or if inhaled.[14] It may cause an allergic skin reaction and is suspected of causing genetic defects.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[15]
-
This compound (IPC): Causes severe skin burns and eye damage and is toxic if inhaled. It is also moisture-sensitive. Handle with extreme care in a fume hood and wear appropriate PPE.[16]
-
N,N-Dimethylacetamide (DMAc): A combustible liquid that can cause skin and eye irritation. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[14][15][16]
Conclusion
The low-temperature solution polymerization of m-phenylenediamine and this compound is a reliable method for synthesizing high-performance poly(m-phenylene isophthalamide). By carefully controlling the reaction conditions, particularly monomer purity, stoichiometry, and temperature, researchers can consistently produce high molecular weight PMIA with the desired thermal and mechanical properties. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis and characterization of this remarkable polymer for a wide array of advanced applications.
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Meta Aramid Fibers: Synthesis, Properties and Appliactions - YouTube. (2020). Retrieved from [Link]
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Application Note & Protocol: Isophthaloyl Dichloride as a Crosslinking Agent for High-Performance Polymers
For: Researchers, scientists, and drug development professionals.
Abstract
Isophthaloyl dichloride (IPC) is a highly reactive aromatic acyl chloride widely employed as a monomer and crosslinking agent in the synthesis of advanced polymers.[1][2] Its bifunctional nature, stemming from two meta-positioned carbonyl chloride groups on a benzene ring, allows for the formation of robust, crosslinked polymer networks with enhanced thermal stability, chemical resistance, and mechanical strength.[1] This document provides a comprehensive guide to the use of this compound as a crosslinking agent, covering the underlying chemical principles, detailed experimental protocols for both solution-phase and interfacial crosslinking, characterization techniques for the resulting polymers, and critical safety considerations.
Introduction to this compound in Polymer Science
This compound (CAS 99-63-8), also known as 1,3-benzenedicarbonyl dichloride, is a white crystalline solid at room temperature.[3][4] It is characterized by its high reactivity, particularly towards nucleophiles such as amines, alcohols, and water.[3][4] This reactivity is the cornerstone of its utility in polymer chemistry.
The meta-substitution pattern of the acyl chloride groups on the benzene ring imparts a kinked or bent structure to the resulting polymer chains, which can influence the final properties of the material, such as solubility and processability, when compared to its linear counterpart, terephthaloyl chloride.
IPC is a key building block for a range of high-performance polymers, including:
-
Aramid fibers (e.g., Nomex®), known for their exceptional thermal resistance and flame retardancy.[2][5]
-
Polyarylates and Polyesters with high heat deflection temperatures and excellent electrical insulation properties.[2][6]
-
Thin-film composite membranes for reverse osmosis (RO) and nanofiltration (NF) applications, where it is used to create a highly crosslinked polyamide selective layer.[7]
As a crosslinking agent, IPC can be used to modify existing polymers that possess nucleophilic functional groups (e.g., -NH2, -OH) to improve their dimensional stability, reduce their solubility, and enhance their performance under demanding conditions.
Mechanism of Crosslinking
The crosslinking action of this compound is based on a classic nucleophilic acyl substitution reaction (Schotten-Baumann type reaction).[8] The electrophilic carbon atoms of the two carbonyl chloride groups are readily attacked by nucleophilic groups present on polymer chains, such as the amine (-NH₂) groups in polyamines or the hydroxyl (-OH) groups in polyols.
Each IPC molecule can react with two separate polymer chains (or two separate functional groups on the same chain), forming stable amide or ester linkages and creating a three-dimensional polymer network. The reaction releases hydrogen chloride (HCl) as a byproduct, which typically needs to be neutralized by a base to drive the reaction to completion.[9]
The general reactions are as follows:
-
With Polyamines (forming amide crosslinks): R-NH₂ + ClOC-Ar-COCl + H₂N-R' → R-NHCO-Ar-CONH-R' + 2HCl
-
With Polyols (forming ester crosslinks): R-OH + ClOC-Ar-COCl + HO-R' → R-OCO-Ar-COO-R' + 2HCl
Where 'Ar' represents the benzene ring of IPC, and R and R' represent polymer backbones.
Caption: Mechanism of IPC crosslinking with amine-functionalized polymers.
Safety and Handling
This compound is a corrosive and hazardous chemical that reacts vigorously with moisture.[3][10] It is crucial to handle it with extreme care in a controlled laboratory environment.
Key Hazards:
-
Toxic: Harmful if inhaled or absorbed through the skin.[10]
-
Moisture Sensitive: Reacts with water and moisture in the air to release corrosive hydrogen chloride gas.[3][4]
Mandatory Precautions:
-
Work Environment: Always handle this compound inside a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[10][13]
-
Moisture Control: Use dry glassware and inert atmospheric conditions (e.g., nitrogen or argon blanket) for reactions and storage.[3]
-
Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.[10][11]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
Experimental Protocols
Two primary methodologies are presented: solution-phase crosslinking for modifying bulk polymers and interfacial polymerization for forming thin films.
Protocol 1: Solution-Phase Crosslinking of an Amine-Functionalized Polymer (e.g., Chitosan)
This protocol describes a general procedure for crosslinking a soluble polymer like chitosan to form a hydrogel. Chitosan is a biopolymer with primary amine groups that are excellent targets for IPC.[14][15]
Objective: To create a crosslinked chitosan hydrogel with reduced solubility and enhanced mechanical integrity.
Materials & Equipment:
-
Low molecular weight chitosan
-
This compound (IPC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Anhydrous triethylamine (TEA) or pyridine (as an HCl scavenger)
-
1% Acetic acid solution
-
Acetone
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry glassware
Workflow Diagram:
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Application Notes and Protocols for Low-Temperature Polycondensation with Isophthaloyl Dichloride: A Guide for Researchers in Polymer Synthesis and Drug Delivery
This technical guide provides a comprehensive overview of low-temperature polycondensation reactions utilizing isophthaloyl dichloride (IPC), a cornerstone technique for the synthesis of high-performance aromatic polyamides (aramids) and related polymers. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, offers detailed experimental protocols, and explores the application of these polymers in advanced drug delivery systems. Our focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Significance of Low-Temperature Polycondensation with this compound
Low-temperature polycondensation is a powerful method for producing high molecular weight polymers that would otherwise degrade or undergo side reactions at elevated temperatures.[1][2] this compound, an aromatic diacid chloride, is a key monomer in this process due to its high reactivity, which allows for rapid polymerization under mild conditions.[3] The reaction with difunctional nucleophiles, typically aromatic diamines, proceeds via a nucleophilic acyl substitution mechanism to form robust amide linkages.
This methodology is central to the production of meta-aramids, such as Nomex®, renowned for their exceptional thermal stability, flame resistance, and mechanical strength.[3] For drug development professionals, the resulting polyamides offer a versatile platform for creating biocompatible and biodegradable drug delivery vehicles, including nanoparticles and hydrogels, capable of controlled and targeted drug release.[4]
Core Principles and Mechanistic Insights
The fundamental reaction involves the condensation of this compound with a diamine. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a molecule of hydrogen chloride (HCl), which is typically neutralized by an acid scavenger to drive the reaction to completion.
Two primary techniques are employed for this polymerization: low-temperature solution polycondensation and interfacial polycondensation .
-
Low-Temperature Solution Polycondensation: Both monomers are dissolved in a common inert, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[5] The reaction proceeds in a homogeneous phase, allowing for good control over stoichiometry and leading to high molecular weight polymers.
-
Interfacial Polycondensation: The two reactive monomers are dissolved in separate, immiscible liquid phases (typically an aqueous phase for the diamine and an organic phase for the this compound).[6] Polymerization occurs rapidly at the interface of the two liquids.[6] This method is particularly useful for producing polymer films or microcapsules.[7]
Diagram: Generalized Reaction Mechanism
Caption: Nucleophilic attack of the diamine on this compound.
Safety First: Handling of Reagents
This compound is a corrosive solid that reacts with moisture, including atmospheric humidity, to produce hydrochloric acid.[8] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Aromatic diamines can be toxic and may cause skin sensitization.[9] Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
| Hazard | Precaution |
| This compound | Corrosive, moisture-sensitive.[8] Handle in a fume hood, wear gloves and eye protection. Store in a tightly sealed container under an inert atmosphere. |
| Aromatic Diamines | Toxic, potential skin sensitizer. Avoid inhalation of dust and skin contact. Wear appropriate PPE. |
| Solvents (NMP, DMAc) | Can be irritants and have reproductive toxicity. Use in a well-ventilated area or fume hood. |
| Hydrogen Chloride (byproduct) | Corrosive gas. The reaction should be performed in a fume hood. An acid scavenger is used to neutralize it. |
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation for Aromatic Polyamide Synthesis
This protocol provides a generalized procedure for synthesizing a linear aromatic polyamide.
Materials and Equipment:
-
This compound (IPC)
-
Aromatic diamine (e.g., m-phenylenediamine, 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl) or Calcium chloride (CaCl₂), anhydrous (optional, to improve polymer solubility)
-
Methanol
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Ice bath
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Drying and Setup: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen. Assemble the reaction apparatus in a fume hood.
-
Diamine Solution Preparation: In the reaction flask, dissolve the aromatic diamine in anhydrous NMP (or DMAc) under a gentle stream of nitrogen. If using, add the anhydrous salt (e.g., LiCl) at this stage to aid in the dissolution of the final polymer. Stir until a clear solution is obtained.
-
Cooling: Cool the diamine solution to 0-5 °C using an ice bath. This helps to control the exothermic reaction and prevent side reactions.
-
Addition of this compound: Slowly add solid this compound to the stirred diamine solution in small portions over 30-60 minutes. The high reactivity of the acid chloride necessitates slow addition to maintain a low temperature and ensure a homogeneous reaction.
-
Polymerization: After the complete addition of IPC, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours. An increase in viscosity is a visual indicator of successful polymerization.
-
Precipitation and Washing: Pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol or water, with vigorous stirring. This will precipitate the polymer as a fibrous or powdery solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Diagram: Workflow for Low-Temperature Solution Polycondensation
Caption: Step-by-step workflow for solution polycondensation.
Protocol 2: Interfacial Polycondensation
This method is ideal for creating thin films or for microencapsulation.
Materials and Equipment:
-
This compound (IPC)
-
Diamine (e.g., hexamethylenediamine)
-
Organic solvent (e.g., hexane, dichloromethane)
-
Water
-
Acid scavenger (e.g., sodium carbonate, triethylamine)
-
Beaker
-
Forceps or tweezers
Procedure:
-
Aqueous Phase Preparation: Dissolve the diamine and the acid scavenger in water in a beaker.
-
Organic Phase Preparation: Dissolve the this compound in the organic solvent.
-
Interfacial Reaction: Carefully pour the organic phase onto the aqueous phase, creating a distinct interface. A polymer film will form instantly at the interface.
-
Polymer Film Removal: Using forceps, gently grasp the polymer film at the center of the interface and slowly pull it out of the beaker. A continuous rope of polymer can be drawn as new polymer forms at the interface.
-
Washing and Drying: Wash the collected polymer film with water and then with a suitable solvent (e.g., acetone) to remove unreacted monomers and byproducts. Allow the film to air-dry or dry in a low-temperature oven.
Characterization of the Synthesized Polymer
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polyamide.
| Technique | Purpose | Expected Results for Aromatic Polyamides |
| FTIR Spectroscopy | To confirm the formation of amide bonds and the disappearance of starting material functional groups. | Appearance of a strong C=O stretching band (Amide I) around 1650 cm⁻¹ and an N-H bending band (Amide II) around 1540 cm⁻¹. Disappearance of the acid chloride C=O stretch (~1770 cm⁻¹) and primary amine N-H stretches (~3300-3500 cm⁻¹). |
| ¹H NMR Spectroscopy | To elucidate the polymer structure by analyzing the chemical environment of protons. | Aromatic protons will appear in the region of 7-9 ppm. The amide proton (N-H) will typically be a broad singlet between 9-11 ppm. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Aromatic polyamides typically exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere.[10][11][12] |
| Inherent Viscosity | To estimate the molecular weight of the polymer. | Higher inherent viscosity values generally correlate with higher molecular weights. |
Application in Drug Delivery: Formulation of Polyamide Nanoparticles
Polymers synthesized via low-temperature polycondensation with this compound can be formulated into nanoparticles for drug delivery.[4] The nanoprecipitation method is a common and straightforward technique for this purpose.[13][14]
Protocol 3: Preparation of Drug-Loaded Polyamide Nanoparticles by Nanoprecipitation
Materials and Equipment:
-
Synthesized aromatic polyamide
-
A water-miscible organic solvent (e.g., acetone, THF)
-
Deionized water
-
Surfactant (e.g., Pluronic F68, PVA) (optional)
-
Hydrophobic drug
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Polymer and Drug Solution: Dissolve the synthesized polyamide and the hydrophobic drug in the organic solvent.
-
Nanoprecipitation: Add the organic solution dropwise into a larger volume of deionized water (which may contain a surfactant) under moderate magnetic stirring. The rapid diffusion of the solvent into the water will cause the polymer to precipitate, forming nanoparticles that encapsulate the drug.[13]
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove any unloaded drug and excess surfactant.
-
Characterization: Characterize the drug-loaded nanoparticles for size and morphology (using Dynamic Light Scattering and Electron Microscopy), drug loading efficiency, and in vitro drug release profile.
Diagram: Nanoparticle Formulation Workflow
Caption: Workflow for preparing drug-loaded polyamide nanoparticles.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Molecular Weight | Impure monomers or solvent; incorrect stoichiometry; premature precipitation of the polymer. | Purify monomers and ensure the solvent is anhydrous. Carefully measure reactants to maintain a 1:1 molar ratio. If solubility is an issue, consider adding salts like LiCl or CaCl₂ to the reaction mixture. |
| Gel Formation | Cross-linking due to impurities or side reactions; reaction temperature too high. | Ensure high purity of monomers. Maintain a low reaction temperature, especially during the addition of this compound. |
| Polymer Discoloration | Oxidation of monomers or polymer; impurities in the solvent. | Perform the reaction under a strict inert atmosphere (nitrogen or argon). Use freshly distilled and purified solvents. |
| Broad Molecular Weight Distribution | Non-uniform reaction conditions; slow addition of one monomer. | Ensure efficient stirring throughout the reaction. Add the more reactive monomer (this compound) slowly and at a constant rate. |
Conclusion
Low-temperature polycondensation with this compound is a versatile and robust method for synthesizing high-performance aromatic polyamides with a wide range of applications, from advanced materials to drug delivery. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably produce polymers with desired properties. The protocols and insights provided in this guide are intended to serve as a strong foundation for both novice and experienced scientists in this exciting field.
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Production, Characterization, Toxicology and Ecotoxicology of Polymeric Nanoparticles. PMC.[Link]
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Interfacial polycondensation of diphenolic acid and isophthaloyl chloride. Request PDF | ResearchGate. (2025-08-06). [Link]
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Microstructural Changes of Aramid Fiber Due to Reaction with Toluene 2,4-diisocyanate under Tension in scCO 2. MDPI. (2019-07-01). [Link]
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Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. PMC - NIH.[Link]
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Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. MDPI.[Link]
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Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. MDPI.[Link]
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Application Note & Protocol: Leveraging Isophthaloyl Dichloride in the Synthesis of High-Performance Polyarylates
Abstract
Polyarylates are a class of high-performance aromatic polyesters prized for their exceptional thermal stability, mechanical strength, and optical clarity. A key building block in their synthesis is isophthaloyl dichloride (IPC), an aromatic diacid chloride. The non-linear, meta-isomeric structure of IPC is fundamental to producing polyarylates with enhanced solubility and processability compared to those derived from its linear para-isomer, terephthaloyl chloride. This document provides an in-depth guide for researchers and drug development professionals on the synthesis of polyarylates using this compound, covering the underlying chemical principles, detailed experimental protocols for interfacial and solution polymerization, and methods for polymer characterization.
Introduction: The Strategic Role of this compound
This compound (CAS 99-63-8) is a bifunctional monomer critical to the synthesis of advanced polymers, including polyamides (aramids like Nomex®) and polyarylates.[1][2] Its utility stems from the high reactivity of its two acyl chloride groups, which readily undergo polycondensation reactions with diols or diamines.[1]
In the context of polyarylates, IPC is typically reacted with a bisphenol (a diol). The resulting polyester backbone is entirely aromatic, conferring properties such as:
-
High Glass Transition Temperature (Tg): Resistance to deformation at elevated temperatures.
-
Excellent Thermal Stability: The polymers do not readily decompose upon heating.[3]
-
Good Mechanical Properties: High tensile strength and modulus.[3]
-
Electrical Insulation: Making them suitable for electronics applications.[1]
The choice of this compound over its linear counterpart, terephthaloyl chloride (TPC), is a crucial experimental design choice. The meta-linkage of IPC introduces a "kink" in the polymer backbone, disrupting the chain packing and symmetry. This structural disruption reduces crystallinity, which significantly improves the polymer's solubility in common organic solvents, making processing via solution-casting or coating more feasible.[4] This contrasts with the rigid, linear chains formed from TPC, which often result in less soluble, more intractable materials.
The Chemistry of Polycondensation
The synthesis of polyarylates from this compound and a bisphenol is a step-growth polycondensation reaction. Specifically, it is a Schotten-Baumann reaction, where an acyl chloride reacts with an alcohol (in this case, a phenol) in the presence of a base.[5]
The reaction proceeds as follows:
-
The phenolic protons of the bisphenol are removed by a base (e.g., sodium hydroxide), forming a more nucleophilic bisphenate anion.
-
The bisphenate anion attacks the electrophilic carbonyl carbon of the this compound.
-
A chloride ion is eliminated, forming an ester linkage and regenerating the base's conjugate acid. This process repeats to build the long polymer chain.
The overall reaction is rapid and essentially irreversible, which is advantageous for achieving high molecular weight polymers.
Caption: General mechanism for polyarylate formation.
Synthesis Methodologies & Protocols
Two primary methods are employed for this synthesis: interfacial polymerization and solution polymerization. The choice depends on the desired polymer properties, available equipment, and the specific monomers used.
Interfacial Polymerization
This technique involves a reaction at the interface between two immiscible liquids. It is often preferred as it can be performed rapidly at room temperature and typically yields high molecular weight polymers.[5]
Causality Behind the Method:
-
Two-Phase System: A bisphenol is dissolved in an aqueous alkaline solution (e.g., NaOH in water), while the this compound is dissolved in a water-immiscible organic solvent (e.g., dichloromethane or 1,2-dichloroethane).[5][6]
-
Reaction at the Interface: When the two solutions are vigorously stirred, the bisphenate anions in the aqueous phase migrate to the interface and react with the IPC in the organic phase. The polymer forms and often precipitates at this interface.
-
Role of the Base: The base (e.g., NaOH) serves two purposes: it deprotonates the bisphenol to create the reactive bisphenate anion and neutralizes the HCl byproduct generated during the reaction.[5]
-
Phase-Transfer Catalyst (Optional): A catalyst like cetyltrimethylammonium bromide can be added to facilitate the transport of the bisphenate anion across the phase boundary, increasing the reaction rate.[3]
Caption: Experimental workflow for interfacial polymerization.
Protocol 1: Synthesis of Poly(Bisphenol A isophthalate) via Interfacial Polymerization
This protocol describes the synthesis of a polyarylate from Bisphenol A (BPA) and this compound.
Materials:
-
Bisphenol A (BPA)
-
This compound (IPC)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol
-
Deionized water
Procedure:
-
Prepare the Aqueous Phase: In a baffled reaction vessel, dissolve Bisphenol A (e.g., 0.05 mol) and sodium hydroxide (e.g., 0.11 mol, a slight excess) in deionized water. Stir until fully dissolved.
-
Prepare the Organic Phase: In a separate beaker, dissolve this compound (e.g., 0.05 mol) in dichloromethane.[6]
-
Initiate Polymerization: Begin vigorous stirring of the aqueous phase using a high-speed mechanical stirrer (e.g., >1000 rpm). Rapidly pour the organic phase into the stirring aqueous solution.[7] A milky-white precipitate should form almost instantaneously.
-
Reaction: Allow the reaction to proceed at room temperature with continued vigorous stirring for 30-60 minutes.
-
Polymer Isolation: Stop stirring and transfer the reaction mixture to a larger beaker. Pour the mixture into a blender containing methanol to precipitate the polymer fully.
-
Washing: Filter the precipitated polymer using a Buchner funnel. Wash the polymer cake thoroughly, first with copious amounts of deionized water to remove sodium chloride and excess base, and then with methanol to remove unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the white, fibrous polymer in a vacuum oven at 60-80°C overnight until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized for its structure (FTIR, NMR), molecular weight (GPC), and thermal properties (TGA, DSC).
Solution Polymerization
This method involves reacting the monomers in a single-phase system using a solvent that dissolves both the reactants and the resulting polymer.
Causality Behind the Method:
-
Single-Phase System: Both the bisphenol and this compound are dissolved in a high-boiling, anhydrous aprotic solvent (e.g., 1,1,2-trichloroethane, N-methyl-2-pyrrolidone (NMP)).[6][8]
-
High Temperature: The reaction is typically carried out at elevated temperatures (e.g., >200°C) to drive the polycondensation forward.[6]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the highly reactive this compound by atmospheric moisture.[7]
-
Byproduct Removal: The hydrogen chloride (HCl) byproduct must be neutralized, often by adding a tertiary amine base (like pyridine) to the reaction, or it can be removed by the inert gas stream.[8]
Caption: Experimental workflow for solution polymerization.
Protocol 2: Synthesis of Poly(Bisphenol A isophthalate) via Solution Polymerization
Procedure:
-
Reactor Setup: Equip a three-neck flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Ensure all glassware is thoroughly dried.
-
Charge Reactants: Charge the flask with equimolar amounts of Bisphenol A and this compound. Add a high-boiling anhydrous solvent (e.g., 1,1,2-trichloroethane) to achieve a desired monomer concentration.[6]
-
Inert Atmosphere: Purge the system with dry nitrogen gas for at least 15 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Reaction: Begin stirring and gradually heat the mixture. As the temperature rises, the HCl byproduct will evolve. Continue heating to the target temperature (e.g., 220°C) and hold for several hours until the evolution of HCl gas ceases and the viscosity of the solution increases noticeably.[6]
-
Cooling and Precipitation: Turn off the heat and allow the viscous polymer solution to cool to room temperature under nitrogen.
-
Isolation: Slowly pour the polymer solution into a large excess of a stirred non-solvent, such as methanol, to precipitate the polymer.
-
Washing and Drying: Filter the polymer, wash it with fresh methanol, and dry it in a vacuum oven until a constant weight is achieved.
Data Summary: Properties of IPC-Based Polyarylates
The properties of the final polymer are highly dependent on the choice of bisphenol co-monomer and the synthesis conditions.
| Bisphenol Co-Monomer | Synthesis Method | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Reference |
| Bisphenol A (BPA) | Interfacial | 0.49 - 0.97 | 194 - 197 | ~461 | [3] |
| Bisphenol Z (BPZ) | Interfacial | 0.11 - 0.71 | >190 | >190 | [9] |
| Diallyl Bisphenol A | Interfacial | High MW noted | Thermally resistant | - | [10] |
| Phenolphthalein | Interfacial | - | Superior thermal properties noted | - | [6] |
Note: Values are representative and can vary significantly with precise experimental conditions.
Conclusion
This compound is an indispensable monomer for creating processable, high-performance polyarylates. Its meta-isomeric structure imparts solubility without sacrificing the desirable thermal and mechanical properties conferred by an aromatic backbone. By carefully selecting the synthesis methodology—interfacial polymerization for rapid, high molecular weight synthesis at room temperature, or solution polymerization for controlled reactions under homogenous conditions—researchers can tailor the properties of polyarylates to meet the demands of advanced applications in electronics, optics, and aerospace.
References
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- Novel organosoluble polyarylates based on diphenylamine-fluorene units. (2017). R Discovery.
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- Functional Aromatic Polyamides. (n.d.). MDPI.
- Reducing side reactions during isophthalamide polymerization. (n.d.). Benchchem.
- Interfacial Polymerization. (n.d.). ResearchGate.
- Novel transparent poly(arylene ether nitrile) copolymers with pendant aliphatic ring: synthesis and characterization. (n.d.). ResearchGate.
- Preparation of poly(m-phenylene isophthalamide) filaments. (n.d.). Google Patents.
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Application Notes and Protocols: Synthesis of Polyamide Dendrimers Utilizing Isophthaloyl Dichloride as a Core Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Precision of Dendrimers in Therapeutic Design
Dendrimers represent a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional, and well-defined architecture.[1][2] Unlike linear polymers, dendrimers are synthesized in a stepwise manner, allowing for precise control over their size, shape, and surface functionality.[2] This architectural precision makes them ideal candidates for a wide range of biomedical applications, including drug delivery, gene therapy, and diagnostics.[3][4] The multivalent surface of dendrimers can be functionalized with various moieties, such as targeting ligands, imaging agents, and therapeutic molecules, enabling the development of sophisticated and targeted drug delivery systems.[3]
This application note provides a detailed guide for the synthesis of polyamide dendrimers using isophthaloyl dichloride as a robust and readily available core molecule. Polyamide dendrimers, with their stable amide linkages, offer a biocompatible and versatile scaffold for further chemical modification and drug conjugation. We will explore both the divergent and convergent strategies for dendrimer synthesis, offering researchers the flexibility to choose the most suitable approach for their specific research needs.
The Strategic Choice of this compound as a Core
This compound is an aromatic diacyl chloride that serves as an excellent difunctional core for the initiation of dendrimer growth. Its two reactive acyl chloride groups provide the starting points for the covalent attachment of branching monomer units. The rigid aromatic core imparts a defined structural element to the resulting dendrimer, influencing its overall shape and internal cavity size.
PART 1: Divergent Synthesis of Polyamide Dendrimers
The divergent approach begins with the core molecule, and successive generations of branching monomers are added in a stepwise manner, leading to an outward growth of the dendrimer.[5] This method is often favored for producing larger quantities of dendrimers.[2]
Protocol 1: Divergent Synthesis of a Generation 1.0 (G1.0) Polyamide Dendrimer
This protocol details the synthesis of a first-generation polyamide dendrimer using this compound as the core and a diamine monomer for branching.
Materials:
-
This compound
-
Ethylenediamine (or other suitable diamine)
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Methanol
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Experimental Workflow:
Caption: Divergent synthesis workflow for a G1.0 polyamide dendrimer.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
First Generation Growth (G0.5): In the dropping funnel, prepare a solution of a large excess of ethylenediamine (e.g., 10-20 equivalents) and triethylamine (2 equivalents per equivalent of ethylenediamine) in anhydrous DMF. Add this solution dropwise to the stirred solution of this compound over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 24 hours under an inert atmosphere.
-
Purification of G0.5 Dendrimer:
-
Precipitate the crude product by slowly pouring the reaction mixture into a large volume of vigorously stirred, cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash it several times with fresh diethyl ether to remove unreacted starting materials and triethylamine hydrochloride.
-
Further purify the product by dissolving it in a minimal amount of methanol and re-precipitating it in diethyl ether. Repeat this process 2-3 times.
-
Dry the resulting white solid under vacuum to obtain the amine-terminated G0.5 dendrimer.
-
-
Second Generation Growth (G1.0): The G0.5 dendrimer can be further functionalized to create the G1.0 dendrimer. For example, to create a carboxyl-terminated G1.0 dendrimer, the amine-terminated G0.5 dendrimer is reacted with a diacyl chloride like adipoyl chloride in the presence of a base, following a similar procedure as in steps 1-3.[6]
-
Final Purification: The G1.0 dendrimer is purified using similar precipitation and washing steps as described for the G0.5 dendrimer. For higher generation dendrimers, dialysis or size exclusion chromatography may be necessary for effective purification.[7][8][9][10]
Data Summary Table for Divergent Synthesis:
| Parameter | Value |
| Core Molecule | This compound |
| Branching Monomer | Ethylenediamine |
| Base | Triethylamine |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0°C to Room Temperature |
| Purification Method | Precipitation in Diethyl Ether |
PART 2: Convergent Synthesis of Polyamide Dendrons
The convergent approach involves the synthesis of dendritic wedges, or "dendrons," from the periphery inwards.[11][12] These dendrons are then attached to the core molecule in the final step. This method offers better structural control and easier purification of the intermediate dendrons.
Protocol 2: Convergent Synthesis of a G1.0 Dendron and Final Dendrimer Assembly
This protocol outlines the synthesis of a first-generation polyamide dendron and its subsequent attachment to the this compound core.
Materials:
-
3,5-Diaminobenzoic acid (as the AB2 monomer)
-
Protective group for the carboxylic acid (e.g., benzyl ester)
-
Coupling agent (e.g., DCC/DMAP or PyBOP)
-
Deprotection agent (e.g., H2/Pd-C for benzyl ester)
-
This compound
-
Anhydrous solvents (DMF, Dichloromethane)
-
Standard laboratory glassware and purification equipment
Experimental Workflow:
Caption: Convergent synthesis workflow for a G1.0 polyamide dendrimer.
Step-by-Step Methodology:
-
Dendron Synthesis (G1.0):
-
Protect the carboxylic acid of 3,5-diaminobenzoic acid, for example, as a benzyl ester.
-
React the protected diamine with a suitable amine-containing molecule using a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) to form the first-generation dendron.
-
Purify the resulting dendron by column chromatography.
-
-
Dendron Activation:
-
Deprotect the focal point carboxylic acid of the G1.0 dendron. For a benzyl ester, this can be achieved by catalytic hydrogenation (H2, Pd/C).
-
-
Final Coupling to the Core:
-
In a flame-dried flask under an inert atmosphere, dissolve the activated G1.0 dendron (2 equivalents) and a base like triethylamine in anhydrous DMF.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DMF.
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Purification of the Final Dendrimer:
-
Purify the final dendrimer using precipitation in a non-solvent like diethyl ether, followed by washing. For higher purity, column chromatography or preparative HPLC can be employed.[10]
-
PART 3: Characterization and Quality Control
Thorough characterization at each step of the synthesis is crucial to ensure the purity and structural integrity of the dendrimers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment and can be used to confirm the addition of each generation by observing the appearance of new characteristic signals and the integration ratios of protons in the repeating units versus the core. For polyamide dendrimers with an aromatic core, expect aromatic proton signals in the range of 7-8.5 ppm.[12] The aliphatic protons of the branching units will appear at higher fields.
-
¹³C NMR: Confirms the carbon framework of the dendrimer. The appearance of new signals corresponding to the carbons of the added monomer units validates the successful growth of each generation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the dendrimer.
-
Amide II band: An absorption peak around 1520-1570 cm⁻¹ corresponds to the N-H bending and C-N stretching vibrations of the amide linkage.[13]
-
N-H stretching: For amine-terminated dendrimers, a broad absorption in the region of 3300-3500 cm⁻¹ will be observed.
-
Aromatic C-H stretching: A sharp peak around 3030-3100 cm⁻¹ indicates the presence of the aromatic core.[13]
Expected FT-IR Bands for Polyamide Dendrimer:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 |
| Aromatic C-H Stretch | ~3050 |
| Aliphatic C-H Stretch | ~2850-2960 |
| C=O Stretch (Amide I) | ~1650 |
| N-H Bend (Amide II) | ~1540 |
| Aromatic C=C Stretch | ~1450-1600 |
Conclusion
This application note provides a comprehensive guide to the synthesis of polyamide dendrimers using this compound as a core molecule. Both divergent and convergent strategies are presented, allowing researchers to select the most appropriate method for their specific needs. The detailed protocols, coupled with the characterization guidelines, will enable the reproducible synthesis of well-defined dendrimers for a variety of applications in drug delivery and materials science. The inherent versatility of the this compound core and the polyamide branching chemistry opens up a vast design space for the creation of novel and functional dendritic architectures.
References
- Mullen, D. G., et al. (2012). Best practices for purification and characterization of PAMAM dendrimer. Macromolecules, 45(12), 5316-5320.
- Inoue, K. (2000). Functional dendrimers, hyperbranched and star polymers. Progress in Polymer Science, 25(4), 453-571.
- Tomalia, D. A., & Fréchet, J. M. J. (Eds.). (2001). Dendrimers and other dendritic polymers. John Wiley & Sons.
- He, Y., et al. (2011). Chromatographic methods for the detection, purification and separation of Dendrimers. Journal of the Chinese Chemical Society, 58(6), 745-753.
- Tomalia, D. A., et al. (1985). A new class of polymers: starburst-dendritic macromolecules. Polymer Journal, 17(1), 117-132.
- Sadhu, S., et al. (2022). A Review on Poly(amidoamine) Dendrimers: Properties, Synthesis, and Characterization Prospects. Archives of Pharmacy Practice, 13(4).
- Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638-7647.
- Jayarathne, C. D., et al. (2005). Synthesis and characterization of fluorescent poly(aromatic amide) dendrimers. The Journal of organic chemistry, 70(1), 63-78.
- Cheng, Y., et al. (2011). Poly(amidoamine) (PAMAM) dendrimers as drug and gene delivery vehicles. Biotechnology advances, 29(5), 542-552.
- Lee, C. C., et al. (2005). Designing dendrimers for biological applications.
- Tomalia, D. A., & Fréchet, J. M. J. (2002). Discovery of dendrimers and dendritic polymers: a brief historical perspective. Journal of Polymer Science Part A: Polymer Chemistry, 40(16), 2719-2728.
- Ghaemy, M., & Barghamadi, M. (2009). Synthesis and Characterization of Novel Photoactive Polyamide Derived from Substituted Fluorene by Copper (I) Catalyst.
- Tomalia, D. A., et al. (2017). Poly(amidoamine) dendrimers: covalent and supramolecular synthesis. Chemical Society Reviews, 46(5), 1269-1338.
- Garcia-Galan, C., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 758.
- Elhrari, W., et al. (2021). Synthesis and antibacterial property of polyamide dendrimers based on tetraethyl-1,1,3,3-propanetetracarboxylate. Journal of Polymer Research, 28(12), 1-11.
- Salunkhe, P. H., et al. (2019). Synthesis and characterization of processable polyamides containing polar quinoxaline unit in the main chain and evaluation of its hydrophilicity. Journal of Macromolecular Science, Part A, 56(6), 557-565.
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Application Notes and Protocols for Surface Modification of Materials Using Isophthaloyl Dichloride
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the surface modification of various materials using isophthaloyl dichloride (IPC). This compound is a highly reactive aromatic acyl chloride, making it a versatile reagent for altering the surface properties of polymers, nanoparticles, and membranes. Through nucleophilic acyl substitution reactions, primarily with hydroxyl and amine functional groups, IPC can be used to tune surface wettability, enhance thermal stability, and introduce a reactive handle for further functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this compound for advanced material design and application.
Introduction: The Versatility of this compound in Surface Chemistry
This compound (IPC), with the chemical formula C₈H₄Cl₂O₂, is a bifunctional molecule featuring two highly reactive acyl chloride groups in a meta-position on a benzene ring. This unique structure allows IPC to act as an efficient cross-linker or surface modifier. The reactivity of the acyl chloride moieties with nucleophiles, such as the hydroxyl (-OH) and amine (-NH₂) groups commonly found on the surfaces of many materials, enables the formation of robust ester and amide linkages, respectively.
The primary applications of IPC in surface modification revolve around its ability to:
-
Tune Surface Wettability: The introduction of the aromatic phenyl ring can significantly increase the hydrophobicity of a hydrophilic surface, which is crucial for creating water-repellent coatings and controlling interfacial properties in composite materials.
-
Enhance Thermal and Chemical Stability: The rigid aromatic structure of IPC can improve the thermal stability of the modified material. The resulting polyamide or polyester layers can also offer enhanced resistance to chemical degradation.
-
Serve as a Platform for Further Functionalization: By reacting only one of the two acyl chloride groups under controlled conditions, the second can remain available for subsequent chemical transformations, allowing for the stepwise construction of complex surface architectures.
-
Fabricate High-Performance Membranes: In the field of membrane science, IPC is a key monomer, along with an amine monomer, in the interfacial polymerization process to create the ultra-thin polyamide selective layer of thin-film composite (TFC) membranes used in nanofiltration and reverse osmosis.[1][2]
This guide will delve into the practical aspects of utilizing IPC for surface modification, providing detailed protocols, characterization techniques, and troubleshooting advice to ensure successful and reproducible results.
Fundamental Reaction Mechanisms
The surface modification with this compound is primarily based on the nucleophilic acyl substitution reaction. The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it susceptible to attack by nucleophiles present on the material's surface.
Reaction with Hydroxylated Surfaces
Materials rich in hydroxyl groups, such as cellulose, silica, glass, and polymers like polyvinyl alcohol, are excellent candidates for modification with IPC. The reaction proceeds via an esterification mechanism, forming a stable ester bond and releasing hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl.[3]
Caption: Reaction of a hydroxylated surface with this compound.
Reaction with Amine-Functionalized Surfaces
Surfaces presenting primary or secondary amine groups react readily with IPC to form a highly stable amide bond. This reaction is generally faster and more efficient than the reaction with hydroxyl groups. Similar to the esterification, a base is used to scavenge the HCl byproduct. This is the fundamental reaction in the formation of polyamide membranes.[4]
Caption: Reaction of an amine-functionalized surface with this compound.
Experimental Protocols
The following protocols are generalized procedures for the surface modification of materials with this compound. It is crucial to optimize reaction conditions such as concentration, time, and temperature for each specific substrate.
Safety Precautions: this compound is corrosive and reacts with moisture, releasing HCl gas.[5][6][7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware and solvents must be anhydrous.
Protocol 1: Modification of a Hydroxylated Surface (e.g., Silica Nanoparticles, Polymer Film)
This protocol outlines the esterification of surface hydroxyl groups.
Materials:
-
Hydroxylated substrate (e.g., silica nanoparticles, polyvinyl alcohol film)
-
This compound (IPC), ≥99% purity
-
Anhydrous solvent (e.g., toluene, dichloromethane, tetrahydrofuran)
-
Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine)
-
Anhydrous washing solvents (e.g., ethanol, acetone)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any contaminants. For polymer films, sonication in ethanol followed by drying under vacuum is recommended.
-
For silica nanoparticles, activate the surface hydroxyl groups by heating at 120 °C under vacuum for at least 4 hours to remove adsorbed water.
-
-
Reaction Setup:
-
Place the dried substrate into a reaction vessel equipped with a magnetic stirrer.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent to fully immerse the substrate.
-
Add the anhydrous base to the solvent. A starting point is 1.5-2.0 equivalents relative to the estimated surface hydroxyl groups.
-
-
Acylation Reaction:
-
In a separate, dry container, dissolve this compound in a minimal amount of the anhydrous solvent to create a 1-5% (w/v) solution.
-
Slowly add the IPC solution dropwise to the stirred substrate suspension at room temperature.
-
Allow the reaction to proceed for 4-24 hours. The optimal reaction time should be determined experimentally. Gentle heating (40-60 °C) can be applied to accelerate the reaction, but this may also increase the likelihood of side reactions.[3]
-
-
Work-up and Cleaning:
-
After the reaction is complete, stop the stirring and allow the substrate to settle.
-
Carefully decant the reaction solution.
-
Wash the modified substrate sequentially with the reaction solvent, followed by ethanol, and then acetone to remove unreacted reagents and byproducts.
-
Dry the modified substrate under vacuum to a constant weight.
-
Protocol 2: Modification of an Amine-Functionalized Surface (e.g., Functionalized Nanoparticles)
This protocol details the formation of amide bonds on an amine-functionalized surface.
Materials:
-
Amine-functionalized substrate
-
This compound (IPC), ≥99% purity
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Anhydrous non-nucleophilic base (e.g., triethylamine)
-
Anhydrous washing solvents
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Substrate Preparation:
-
Ensure the amine-functionalized substrate is clean and thoroughly dry. For nanoparticles, this can be achieved by washing with anhydrous solvents and drying under vacuum.[4]
-
-
Reaction Setup:
-
In a dry reaction vessel under an inert atmosphere, disperse the amine-functionalized substrate in the anhydrous solvent.
-
Add the anhydrous base (e.g., triethylamine) to the dispersion. A 2-fold molar excess relative to the estimated surface amine groups is a good starting point.[4]
-
-
Amidation Reaction:
-
Dissolve this compound in a small volume of the anhydrous solvent.
-
Add the IPC solution dropwise to the stirred substrate dispersion. A 1.5-fold molar excess of IPC relative to the surface amine groups is recommended to ensure complete reaction.[4]
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction is typically faster than with hydroxyl groups.
-
-
Work-up and Cleaning:
-
Quench any unreacted IPC by adding a small amount of anhydrous ethanol.
-
Collect the modified substrate by centrifugation or filtration.
-
Wash the substrate sequentially with the reaction solvent and then with anhydrous ethanol to remove excess reagents and byproducts.
-
Dry the functionalized substrate under vacuum.
-
Caption: General experimental workflow for surface modification with this compound.
Characterization of Modified Surfaces
Thorough characterization is essential to confirm the successful modification of the material surface. A combination of techniques should be employed to obtain a comprehensive understanding of the changes in surface chemistry and morphology.
Contact Angle Goniometry
-
Objective: To assess the change in surface wettability.
-
Procedure: A droplet of a probe liquid (typically deionized water) is placed on the surface, and the angle between the droplet and the surface is measured.[4][7]
-
Expected Outcome: Successful modification of a hydrophilic surface with IPC should result in a significant increase in the water contact angle, indicating a more hydrophobic surface.
| Surface | Typical Contact Angle (Pre-modification) | Expected Contact Angle (Post-IPC modification) |
| Silica | < 20° | > 70° |
| Polyvinyl Alcohol Film | ~ 40-50° | > 80° |
X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and chemical states of the top 1-10 nm of the surface.
-
Procedure: The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured.
-
Expected Outcome: Successful grafting of IPC will be confirmed by the appearance of a Cl 2p signal (if one acyl chloride group is unreacted) and characteristic changes in the C 1s and O 1s spectra, such as the emergence of a C=O peak at a binding energy of ~288-289 eV.[1][8] The N 1s signal will be present in the case of amide formation.
Atomic Force Microscopy (AFM)
-
Objective: To visualize the surface topography at the nanoscale and assess changes in surface roughness.
-
Procedure: A sharp tip at the end of a cantilever is scanned across the surface, and the deflection of the cantilever is measured to create a topographical map.[9][10]
-
Expected Outcome: The modification process may alter the surface morphology. For instance, interfacial polymerization typically results in a characteristic "ridge-and-valley" structure.[11] An increase in surface roughness is often observed after modification.
Troubleshooting and Practical Considerations
Several challenges may arise during the surface modification process. This section provides guidance on how to address common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Modification | 1. Inactive IPC due to hydrolysis. 2. Insufficiently activated substrate surface. 3. Inefficient removal of HCl byproduct. | 1. Use fresh, high-purity IPC. Ensure all solvents and glassware are strictly anhydrous.[12][13] 2. Properly dry/activate the substrate to remove adsorbed water and expose functional groups. 3. Use an adequate amount of a suitable non-nucleophilic base. |
| Non-uniform Surface Coverage | 1. Poor dispersion of the substrate in the reaction solvent. 2. Inhomogeneous distribution of functional groups on the substrate. | 1. Use sonication to disperse nanoparticles or ensure adequate stirring for larger substrates. 2. Optimize the pre-functionalization step if applicable. |
| Formation of Byproducts/Side Reactions | 1. Reaction with residual water. 2. Over-reaction or cross-linking if both acyl chloride groups react undesirably. | 1. Maintain stringent anhydrous conditions. 2. Control stoichiometry by using an excess of the substrate relative to IPC if only single-ended reaction is desired. Adjust reaction time and temperature. |
graph "Troubleshooting_Logic" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];Start [label="Low/No Surface Modification", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_IPC [label="Is IPC fresh and anhydrous?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Check_Substrate [label="Is substrate clean and activated?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Check_Conditions [label="Are reaction conditions optimal?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Solution_IPC [label="Use fresh IPC under\n anhydrous conditions.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Substrate [label="Re-clean and activate\n substrate surface.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Conditions [label="Optimize base concentration,\n time, and temperature.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Modification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_IPC; Check_IPC -> Check_Substrate [label="Yes"]; Check_IPC -> Solution_IPC [label="No"]; Solution_IPC -> Check_Substrate;
Check_Substrate -> Check_Conditions [label="Yes"]; Check_Substrate -> Solution_Substrate [label="No"]; Solution_Substrate -> Check_Conditions;
Check_Conditions -> Success [label="Yes"]; Check_Conditions -> Solution_Conditions [label="No"]; Solution_Conditions -> Success; }
Caption: A logical workflow for troubleshooting common surface modification issues.
Conclusion
This compound is a potent and versatile reagent for the surface modification of a wide range of materials. By forming stable ester or amide linkages, it allows for the precise tuning of surface properties to meet the demands of various advanced applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ IPC in their work. Careful attention to anhydrous conditions, stoichiometry, and thorough characterization are paramount to achieving reproducible and reliable results.
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
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- BenchChem. (2025). Application Notes and Protocols for Surface Modification Using 1-Naphthoyl Chloride.
- Zheng, S., Gissinger, J., Hsiao, B. S., & Wei, T. (2024). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. ACS Applied Materials & Interfaces, 16(47), 65677–65686.
- Zhang, A., Ma, R., Xie, Y., Xu, B., Xia, S., & Gao, N. (2012). Preparation polyamide nanofiltration membrane by interfacial polymerization.
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- Baraneedaran, A., et al. (2020). Recent Applications of Advanced Atomic Force Microscopy in Polymer Science: A Review. Polymers, 12(5), 1142.
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- BenchChem. (2025). Technical Support Center: Strategies for Regioselective Acylation with 1-Naphthoyl Chloride.
- BenchChem. (2025). Technical Support Center: Optimizing Acylation Reactions with 1-Naphthoyl Chloride.
- Song, X., et al. (2014). Interfacial polymerization of polyamide nanofiltration membrane. Journal of Applied Polymer Science, 131(22).
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- BenchChem. (2025). Technical Support Center: Optimizing Acylation Reactions with Octanoyl Chloride.
- Gould, S. A. C., et al. (1999). Atomic force microscopy (AFM) studies of liquid crystalline polymer (LCP) surfaces. Journal of Applied Polymer Science, 74(9), 2243-2254.
- Morris, A. S., et al. (2016). Amine Modification of Nonporous Silica Nanoparticles Reduces Inflammatory Response Following Intratracheal Instillation in Murine Lungs. Journal of biomedical nanotechnology, 12(12), 2139–2151.
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- Ghosh, A. K., & Hoek, E. M. V. (2015). Thin Film Composite Polyamide Membranes: Parametric Study on the Influence of Synthesis Conditions. RSC Advances, 5(61), 49444-49455.
- Marti, O., et al. (1988). Atomic Force Microscopy of Liquid-Covered Surfaces: Atomic Resolution Images.
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- Malvindi, M. A., et al. (2019). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. Chemistry – A European Journal, 25(2), 438-447.
- Chen, P.-Y., et al. (2023). Hydrogel Contact Lenses Embedded with Amine-Functionalized Large-Pore Mesoporous Silica Nanoparticles with Extended Hyaluronic Acid Release. Pharmaceutics, 15(10), 2410.
- Lin, L., et al. (2014). Investigating the void structure of the polyamide active layers of thin-film composite membranes. Journal of Membrane Science, 459, 198-208.
- Yu, K. O., et al. (2020). Toxic Effects of Hydroxyl- and Amine-functionalized Silica Nanoparticles (SiO2 and NH2-SiO2 NPs) on Caenorhabditis elegans. Aerosol and Air Quality Research, 20(4), 843-854.
- The Abbaspourrad Lab. (2021). Surface Chemistry and Modification.
- Google Patents. (n.d.). WO2007042659A1 - Method for the modification of polymer surfaces, such as the hydroxylation of polymer surfaces, and products thus obtained.
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Room Temperature Synthesis of Polyesters with Isophthaloyl Dichloride: A Practical Guide for Researchers
An Application Guide and Protocol
Abstract
Aromatic polyesters are a class of high-performance polymers known for their excellent thermal and mechanical properties.[1] Traditional synthesis routes often require high temperatures and prolonged reaction times. However, the high reactivity of acyl chlorides, such as isophthaloyl dichloride, facilitates polyesterification at ambient temperatures, offering a more energy-efficient and accessible synthetic approach. This guide provides a detailed overview of the core principles, experimental protocols, and key considerations for the room-temperature synthesis of polyesters using this compound. We will focus on two primary methods: interfacial polycondensation and solution polycondensation, providing researchers, scientists, and drug development professionals with the practical knowledge to successfully synthesize these materials.
Core Principles and Reaction Mechanism
The synthesis of polyesters from this compound and a diol is a classic example of step-growth polymerization, specifically a polycondensation reaction. The fundamental reaction involves the nucleophilic acyl substitution of the highly reactive acid chloride group by the hydroxyl group of the diol.
The high reactivity of the acid chloride, compared to a carboxylic acid, means the reaction has a large equilibrium constant (Keq ~100 – 1000) and proceeds rapidly at room temperature.[2] A key byproduct of this reaction is hydrogen chloride (HCl).[2] For the polymerization to proceed to high molecular weights, this HCl must be neutralized by a base (an acid acceptor). If not removed, the HCl will protonate the hydroxyl groups of the diol, rendering them non-nucleophilic and halting the polymerization.
Diagram 1: General Polyesterification Reaction
Caption: Reaction of this compound and a diol.
Synthetic Methodologies at Room Temperature
Two primary methods are employed for the room-temperature synthesis of polyesters using this compound: interfacial polycondensation and solution polycondensation.
Interfacial Polycondensation
This is a powerful and widely used technique for synthesizing a variety of polymers, including wholly aromatic polyesters.[3] The reaction occurs at the interface between two immiscible liquid phases.[2]
-
Aqueous Phase: Contains the diol monomer and the acid acceptor (e.g., sodium hydroxide).
-
Organic Phase: Contains the this compound monomer, dissolved in a water-immiscible solvent like dichloromethane or chloroform.[3][4]
Polymerization is exceptionally fast and occurs precisely at the liquid-liquid interface. To achieve high molecular weight polymers, a phase-transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt like tetrabutylammonium chloride (TBAC) or benzyl triethyl ammonium chloride, facilitates the transfer of the deprotonated diol (phenoxide) from the aqueous phase to the organic phase, where it can react with the this compound.[4][5][6] The use of a PTC can significantly enhance the degree of polymerization.[3]
Solution Polycondensation
In this method, both the diol and this compound monomers are dissolved in a single, inert organic solvent. An organic base, such as pyridine or triethylamine, is added to the solution to act as the acid acceptor.[1][7]
The choice of solvent is critical; it must dissolve both monomers and the resulting polymer to allow for the growth of long polymer chains.[2] Polyesters derived from this compound often exhibit better solubility compared to their terephthaloyl dichloride counterparts, which can be advantageous for solution polymerization.[1] This method offers a homogeneous reaction environment, which can sometimes provide better control over the polymer structure.
Detailed Experimental Protocols
Safety Precaution: this compound is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like dichloromethane are volatile and should also be handled in a fume hood.
Protocol 1: Interfacial Polycondensation of Poly(Bisphenol A Isophthalate)
This protocol describes the synthesis of an aromatic polyester from Bisphenol A (BPA) and this compound (IPC) at ambient temperature.[3]
Table 1: Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| Bisphenol A (BPA) | 228.29 | 10 | 2.28 g |
| Sodium Hydroxide (NaOH) | 40.00 | 25 | 1.00 g |
| This compound (IPC) | 203.02 | 10 | 2.03 g |
| Tetrabutylammonium Chloride (TBAC) | 277.92 | 0.5 | 0.14 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Deionized Water | - | - | 100 mL |
| Methanol (for precipitation) | - | - | ~200 mL |
Step-by-Step Procedure:
-
Prepare Aqueous Phase: In a 250 mL beaker, dissolve 2.28 g of Bisphenol A, 1.00 g of sodium hydroxide, and 0.14 g of TBAC in 100 mL of deionized water. Stir until all solids are fully dissolved.
-
Prepare Organic Phase: In a separate 100 mL beaker, dissolve 2.03 g of this compound in 50 mL of dichloromethane.
-
Initiate Polymerization: Pour the aqueous phase into a high-speed blender or a flask equipped with a mechanical stirrer. Begin vigorous stirring to create a fine dispersion.
-
Add Organic Phase: Rapidly pour the organic phase (this compound solution) into the stirring aqueous phase all at once.
-
React: Continue vigorous stirring for 10-15 minutes at room temperature. A white, fibrous polymer should precipitate from the solution almost immediately.
-
Isolate Polymer: Stop the stirring and filter the solid polymer using a Büchner funnel.
-
Purify Polymer: Wash the collected polymer sequentially with copious amounts of deionized water to remove any unreacted monomers and salts. Follow with a wash using methanol to remove the organic solvent and low molecular weight oligomers.
-
Dry: Dry the purified polymer in a vacuum oven at 60-80°C overnight to a constant weight.
Diagram 2: Workflow for Interfacial Polycondensation
Caption: Key steps in the interfacial synthesis of polyesters.
Protocol 2: Solution Polycondensation
This protocol provides a general method for synthesizing an aromatic copolyester.[1]
Table 2: Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| Diol 1 (e.g., 4,4'-dihydroxybiphenyl) | 186.21 | 20 | 3.72 g |
| Diol 2 (e.g., 3,5-dihydroxytoluene) | 124.14 | 10 | 1.24 g |
| This compound (IPC) | 203.02 | 30 | 6.09 g |
| 1,2-Dichlorobenzene (Solvent) | - | - | ~150 mL |
| Pyridine (Acid Acceptor/Catalyst) | - | - | ~5 mL |
| Methanol (for precipitation) | - | - | ~500 mL |
Step-by-Step Procedure:
-
Prepare Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the diols (3.72 g of 4,4'-dihydroxybiphenyl and 1.24 g of 3,5-dihydroxytoluene) and 150 mL of 1,2-dichlorobenzene.
-
Dissolve Monomers: Stir the mixture under a gentle stream of nitrogen until the diols are completely dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before proceeding.
-
Add Acid Acceptor: Add ~5 mL of pyridine to the solution.
-
Add Acid Chloride: Slowly add the this compound (6.09 g) to the stirred solution at room temperature. The addition should be done portion-wise over 15-20 minutes to control the initial exothermic reaction.
-
React: Allow the reaction to proceed at room temperature with continuous stirring under a nitrogen atmosphere for 4-6 hours. The solution will become more viscous as the polymer forms.
-
Precipitate Polymer: Pour the viscous polymer solution slowly into a beaker containing ~500 mL of vigorously stirred methanol. The polyester will precipitate as a solid.
-
Isolate and Purify: Filter the precipitated polymer, wash it thoroughly with fresh methanol, and then dry it in a vacuum oven at 60-80°C to a constant weight.
Characterization and Validation
To confirm the successful synthesis of the polyester, several characterization techniques are recommended:
-
Solubility Tests: Aromatic polyesters synthesized with isophthaloyl chloride tend to be soluble in common organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and chlorinated solvents.[3][7] This provides a quick initial check of the product.
-
Viscosity Measurements: The inherent or intrinsic viscosity of a dilute polymer solution is related to its molecular weight. Higher viscosity values generally indicate a higher degree of polymerization.[1][7]
-
FTIR Spectroscopy: The formation of the polyester is confirmed by the appearance of a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. The disappearance of the broad O-H stretch from the diol monomer is also indicative of a successful reaction.
-
NMR Spectroscopy (¹H & ¹³C): NMR is a powerful tool for structural elucidation. ¹H and ¹³C NMR spectra can confirm the specific chemical structure of the repeating units in the polymer chain.[1][7]
Troubleshooting and Key Considerations
-
Monomer Purity: The purity of the monomers is critical. This compound should be purified, for example, by crystallization from n-hexane, to remove any isophthalic acid, which can interfere with the reaction.[3]
-
Stoichiometry: A precise 1:1 molar ratio of diol to diacid chloride is theoretically required for high molecular weight polymers. In practice, slight adjustments may be needed depending on the specific reaction conditions.[4]
-
Stirring Rate (Interfacial): The stirring speed is a crucial parameter in interfacial polymerization. It affects the interfacial surface area and thus the reaction rate and final polymer properties.[6]
-
Acid Acceptor: The base must be strong enough to neutralize the HCl but should not cause significant hydrolysis of the acid chloride or the resulting ester linkages.
Conclusion
The room-temperature synthesis of polyesters using this compound offers a versatile, rapid, and energy-efficient alternative to high-temperature melt polycondensation. Both interfacial and solution polymerization techniques are highly effective, enabling the creation of a wide range of aromatic polyesters with tunable properties. By carefully controlling reaction parameters such as monomer purity, stoichiometry, and the choice of catalyst and solvent, researchers can reliably produce high-performance polymers for diverse applications in materials science and beyond.
References
-
Synthesis and Characterization of Isophthalic Polyesters and Copolyesters. ResearchGate. Available at: [Link]
-
Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica. Available at: [Link]
-
Synthesis and Characterization of Novel Polyesters Derived from 4-(Naphthalen-8-Ylamino) Benzene-2,4-Diol. International Journal of Chemistry Research. Available at: [Link]
-
Synthesis and Studies on Aromatic Copolyester with Anticancer Activity Derived from 4,4'-Dihydroxybiphenyl and 3,5-Dihydroxytoluene. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis of aromatic polyesters from esters of diphenolic acid and isophthaloyl chloride by interfacial polycondensation. ResearchGate. Available at: [Link]
-
Interfacial polycondensation of diphenolic acid and isophthaloyl chloride. ResearchGate. Available at: [Link]
-
Interfacial Polymerization. MIT OpenCourseWare. Available at: [Link]
Sources
Troubleshooting & Optimization
How to control molecular weight in isophthalamide polymerization
A Guide to Controlling Molecular Weight
Welcome to the Technical Support Center for Isophthalamide Polymerization. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with the synthesis of poly(m-phenylene isophthalamide) (PMIA) and related aromatic polyamides. Here, we address common challenges and provide in-depth, field-tested solutions for precise molecular weight control, a critical parameter that dictates the final properties of your polymer.
Troubleshooting Guide: Common Issues in Molecular Weight Control
This section directly addresses specific problems you might encounter during your isophthalamide polymerization experiments.
Issue 1: The Molecular Weight of My Isophthalamide Polymer is Consistently Too Low.
A lower-than-expected molecular weight is a frequent challenge in step-growth polymerization and can significantly impact the mechanical and thermal properties of the final material.
Potential Causes and Solutions:
-
Incorrect Monomer Stoichiometry: Achieving a high molecular weight in isophthalamide synthesis, a classic step-growth polymerization, is highly dependent on a precise 1:1 molar ratio of the amine and acid chloride functional groups.[1] Any deviation from this ratio will result in a lower molecular weight polymer because one of the monomers will be consumed, leaving the polymer chain ends with the same functional group and preventing further growth.[1]
-
Solution:
-
Accurately calculate the required masses of m-phenylenediamine (MPD) and isophthaloyl chloride (IPC) based on their molecular weights and desired molar quantities.
-
Use a high-precision analytical balance (at least 4 decimal places) for weighing the monomers.
-
Ensure complete transfer of the weighed monomers to the reaction vessel.
-
-
-
Presence of Monofunctional Impurities: Monofunctional impurities in either the MPD or IPC monomers can act as chain terminators, capping the growing polymer chains and preventing further elongation.[2] For instance, the presence of isophthalic acid due to the hydrolysis of IPC is a common issue.[2]
-
Solution:
-
Use the highest purity monomers available (>99%).[2]
-
If the purity is questionable, purify the monomers before use. MPD can be purified by sublimation or recrystallization, while IPC can be purified by vacuum distillation.
-
Store IPC under anhydrous conditions to prevent hydrolysis.
-
-
-
Water in the Reaction System: Isophthaloyl chloride is highly reactive towards water, leading to its hydrolysis into the corresponding dicarboxylic acid.[2] This not only disrupts the stoichiometry but also introduces a less reactive monomer and a chain-terminating species.
-
Solution:
-
Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Use anhydrous solvents. If applicable, distill solvents over a suitable drying agent.
-
Conduct the polymerization under a dry, inert atmosphere to prevent the ingress of atmospheric moisture.[2]
-
-
-
Inefficient Acid Acceptor in Interfacial Polymerization: In interfacial polymerization, an acid acceptor (e.g., sodium carbonate) is crucial for neutralizing the hydrochloric acid (HCl) byproduct.[3] If the HCl is not effectively neutralized, it can protonate the amine groups of MPD, forming an unreactive salt and thereby inhibiting polymerization.[2]
-
Solution:
-
Ensure the acid acceptor is used in a sufficient molar excess (typically a 2:1 molar ratio to MPD is a good starting point).[2]
-
Choose an acid acceptor with adequate solubility and reactivity for the chosen reaction conditions.
-
-
Issue 2: The Molecular Weight Distribution (Polydispersity Index, PDI) of My Polymer is Too Broad.
A high PDI (typically >2 for step-growth polymers) indicates a wide range of polymer chain lengths, which can lead to inconsistent material properties.[4][5]
Potential Causes and Solutions:
-
Inhomogeneous Reaction Conditions: Inconsistent temperature or poor mixing can create different polymerization rates within the reactor, leading to a broader molecular weight distribution.[6]
-
Side Reactions: Side reactions, such as branching or cross-linking, can significantly broaden the PDI.
-
Slow Initiation: A slow or non-uniform initiation process can result in polymer chains starting to grow at different times, contributing to a high PDI.[6]
-
Solution:
-
In interfacial polymerization, ensure rapid and efficient mixing as soon as the two phases come into contact to promote uniform initiation at the interface.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding molecular weight control in isophthalamide polymerization.
Q1: How can I intentionally control and predict the molecular weight of my isophthalamide polymer?
A1: The most precise method for controlling molecular weight in step-growth polymerization is to introduce a slight stoichiometric imbalance or to use a monofunctional reagent, also known as a chain stopper.[1][7]
-
Stoichiometric Imbalance: By adding a slight excess of one of the bifunctional monomers, you can limit the final molecular weight. The Carothers equation for non-stoichiometric systems can be used to predict the number-average degree of polymerization (Xn).[4][5]
-
Carothers Equation for Stoichiometric Imbalance: Xn = (1 + r) / (1 + r - 2rp) where r is the molar ratio of the monomers (r < 1) and p is the extent of reaction.[5] At full conversion (p=1), the equation simplifies to Xn = (1 + r) / (1 - r).
-
-
Chain Stoppers: The addition of a controlled amount of a monofunctional reactant (e.g., aniline or benzoic acid) will cap the growing polymer chains, effectively terminating their growth.[1][7] The amount of chain stopper added has a predictable effect on the molecular weight.[7]
Q2: How do I calculate the amount of chain stopper needed to achieve a target molecular weight?
A2: The number-average degree of polymerization (Xn) can be controlled by the molar ratio of the bifunctional monomers to the monofunctional chain stopper. A modified version of the Carothers equation can be used for this calculation.[7]
Assuming a 1:1 stoichiometry of the bifunctional monomers, the relationship can be approximated by:
Xn = (1 + r) / (1 - r) where r is the ratio of the moles of the monofunctional reactant to the moles of one of the bifunctional reactants.[7]
Example Calculation: To target a specific number-average molecular weight (Mn), first calculate the target Xn: Xn = Mn / M0 where M0 is the molecular weight of the repeating unit. Then, use the modified Carothers equation to determine the required molar ratio r of the chain stopper.
Q3: What is the effect of reaction temperature on molecular weight?
A3: Temperature has a complex effect. Initially, increasing the temperature can increase the reaction rate, helping to drive the polymerization to the high conversion needed for a high molecular weight. However, excessively high temperatures can promote side reactions, such as degradation or cross-linking, which can limit or alter the molecular weight and broaden the PDI.[2][8] The optimal temperature is a balance between achieving a high reaction rate and minimizing unwanted side reactions.
Q4: Can Gel Permeation Chromatography (GPC) be used to troubleshoot my polymerization?
A4: Absolutely. GPC is an invaluable tool for analyzing the molecular weight (Mn and Mw) and molecular weight distribution (PDI) of your polymer.[1][2] A GPC chromatogram showing a broad distribution or low molecular weight shoulders can indicate issues with side reactions or premature chain termination.[2] Comparing the GPC traces from different reaction conditions is an effective way to evaluate your troubleshooting efforts.[2]
Experimental Protocol: Synthesis of PMIA with Controlled Molecular Weight
This protocol describes a general procedure for the interfacial polymerization of poly(m-phenylene isophthalamide) with an emphasis on controlling the molecular weight through stoichiometric imbalance.
Materials:
-
m-Phenylenediamine (MPD), >99% purity
-
Isophthaloyl chloride (IPC), >99% purity
-
Sodium carbonate (Na2CO3), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, prepare a solution of MPD (e.g., 0.25 mol/L) and sodium carbonate (as the acid acceptor, e.g., at a 2:1 molar ratio to MPD) in deionized water.[2]
-
Organic Phase Preparation: In a separate beaker, prepare a solution of IPC in anhydrous THF. To achieve a specific target molecular weight, adjust the molar amount of IPC to create a slight stoichiometric imbalance relative to MPD.
-
Polymerization:
-
Place the aqueous MPD solution in a baffled reaction vessel equipped with a high-speed mechanical stirrer.
-
Begin vigorous stirring (e.g., 1500-2000 rpm).
-
Rapidly and smoothly pour the organic IPC solution into the stirring aqueous phase.
-
Polymerization will occur at the interface, and the PMIA polymer will precipitate.
-
Continue stirring for 5-30 minutes to ensure the reaction goes to completion.[3]
-
-
Work-up:
-
Stop the stirrer and filter the precipitated polymer using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water to remove unreacted monomers, salt byproducts, and residual acid acceptor.[3]
-
Further wash the polymer with a solvent like ethanol or acetone to remove oligomers and residual THF.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.
-
-
Characterization:
Data Presentation: Effect of Stoichiometric Imbalance on Molecular Weight
| Molar Ratio (r = moles IPC / moles MPD) | Theoretical Xn (at p=1) | Expected Mn ( g/mol )* | Expected Observation |
| 1.00 | ∞ | Very High | High solution viscosity, tough polymer |
| 0.99 | 199 | ~47,300 | Lower viscosity, slightly more brittle |
| 0.98 | 99 | ~23,500 | Noticeably lower viscosity |
| 0.95 | 39 | ~9,270 | Low viscosity, brittle solid/powder |
*Calculated based on the repeating unit of PMIA (C14H10N2O2, M0 ≈ 238.24 g/mol )
Visualizing the Impact of Stoichiometry
The following diagram illustrates how an excess of one monomer limits the growth of polymer chains.
Caption: Effect of monomer stoichiometry on polymer chain length.
References
- Benchchem. (n.d.). Improving molecular weight control in Polyamide-12 synthesis.
-
Wikipedia. (2023, October 27). Carothers equation. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Concentration in Isophthalamide Synthesis.
-
Chemistry For Everyone. (2025, July 4). What Is The Carothers Equation For Step-growth? [Video]. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). Step-growth polymerization. Polymer Chemistry Class Notes. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Controlling the Molecular Weight of Polymers Synthesized with 1,8-Diaminooctane.
-
Semantic Scholar. (n.d.). Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. Retrieved from [https://www.semanticscholar.org/paper/Interfacial-polymerization-of-poly-(m-phenylene-A-B/xxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxx]([Link]
-
ResearchGate. (n.d.). Generalization of the Carothers equation for linear step growth polymers. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of poly(m-phenylene isophthalamide) under microwave irradiation. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Chain Stoppers in Condensation Polymerizations.
-
MDPI. (2020). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. Retrieved from [Link]
- Benchchem. (n.d.). Reducing side reactions during isophthalamide polymerization.
-
Request PDF. (2025, August 6). Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020, May 12). (PDF) Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. Retrieved from [Link]
Sources
Preventing hydrolysis of isophthaloyl dichloride during reactions
Technical Support Center: Isophthaloyl Dichloride Handling
A-Scientist-Led Guide to Preventing Hydrolysis in Moisture-Sensitive Reactions
Welcome to the technical support center for this compound (IPC). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive monomer in their syntheses. As a Senior Application Scientist, I understand that the success of your polymerization or acylation reaction hinges on the stringent exclusion of water. The hydrolysis of IPC to its parent isophthalic acid is a primary failure mode, leading to compromised polymer properties and inconsistent results.
This resource provides in-depth, field-proven answers and protocols to help you anticipate, troubleshoot, and prevent IPC hydrolysis, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of this compound hydrolysis in my reaction?
A1: The hydrolysis of this compound (IPC) is a rapid process with distinct indicators.[1] Exposure to atmospheric moisture will cause IPC, a low-melting solid, to fume, releasing hydrogen chloride (HCl) gas.[2][3] If significant water contamination is present in your reaction solvent or on the glassware, you will observe the immediate precipitation of a white solid. This is isophthalic acid (IPA), which is poorly soluble in many organic solvents used for polymerization and indicates that your monomer has been compromised.
Spectroscopically, you can detect hydrolysis by Fourier-transform infrared spectroscopy (FTIR). The characteristic C=O stretch of the acyl chloride at ~1770 cm⁻¹ will diminish, while a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1700 cm⁻¹) corresponding to isophthalic acid will appear.
Q2: What are the best practices for storing and handling this compound to prevent moisture exposure?
A2: Proper storage and handling are the first lines of defense against hydrolysis.
-
Storage: IPC should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][4] For long-term storage, a desiccator in a cool, dry, and well-ventilated area is recommended.[2] For frequent use, consider purchasing IPC in Sure/Seal™ bottles, which are designed for the convenient extraction of moisture-sensitive reagents via syringe.[5]
-
Handling: All manipulations of IPC should be performed under strictly anhydrous conditions.[6][7] The two primary methods for this are using a glovebox or a Schlenk line.
-
Glovebox: A glovebox provides a controlled environment with very low levels of oxygen and moisture (typically <1 ppm), making it ideal for weighing and transferring IPC.[8][9]
-
Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive compounds on the benchtop by using a dual manifold system that provides both vacuum and a flow of inert gas.[6][7][10][11] This is used to create an inert atmosphere within the reaction vessel before and during the addition of reagents.
-
Q3: How can I be certain that my solvents and other reagents are sufficiently dry for the reaction?
A3: Solvents are often the largest source of water contamination.[6] While commercially available anhydrous solvents are a good starting point, their water content can increase with improper storage and handling.
-
Solvent Purification: For highly sensitive reactions, it is best to use a solvent purification system (SPS) or to distill solvents from an appropriate drying agent. An SPS, which percolates solvent through columns of drying agents like activated alumina, is often safer than traditional distillation stills.
-
Drying Agents: If distillation is necessary, the choice of drying agent is critical and depends on the solvent.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for drying a variety of solvents. It is crucial to activate the sieves by heating them in a vacuum oven before use to remove adsorbed water.[12]
-
Verification of Dryness: A common chemical test for verifying the dryness of ethereal or hydrocarbon solvents is the sodium-benzophenone indicator. A persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.[13]
Table 1: Common Solvents and Recommended Drying Methods
| Solvent | Primary Drying Agent | Secondary Drying/Storage | Incompatible With |
| Tetrahydrofuran (THF) | Sodium/Benzophenone Still | Activated 4Å Molecular Sieves | Protic acids, strong oxidizers |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Activated 4Å Molecular Sieves | Sodium, reactive metals |
| Toluene | Sodium/Benzophenone Still | Activated 4Å Molecular Sieves | Strong oxidizers |
| N,N-Dimethylacetamide (DMAc) | Calcium Hydride (CaH₂) | Activated 4Å Molecular Sieves | Strong acids, strong bases |
Q4: What is the function of an acid scavenger like triethylamine or pyridine, and is it always necessary?
A4: Yes, in most applications, an acid scavenger is critical. The reaction of this compound with nucleophiles, such as amines in polyamide synthesis, generates two equivalents of hydrogen chloride (HCl) for every equivalent of IPC.[14]
This HCl byproduct can:
-
Protonate the Nucleophile: It will react with the unreacted amine monomer, forming an ammonium salt. This salt is no longer nucleophilic and cannot participate in polymerization, effectively stopping the reaction.
-
Catalyze Degradation: The acidic environment can promote the degradation of the newly formed polymer chains.
An acid scavenger is a non-nucleophilic base (commonly triethylamine or pyridine) added to the reaction mixture to neutralize the HCl as it is formed.[14] This maintains the reactivity of the nucleophile and protects the integrity of the polymer. In interfacial polymerization, an inorganic base like sodium hydroxide in the aqueous phase serves this role.
Q5: Is it possible to purify this compound that has partially hydrolyzed?
A5: Yes, if the hydrolysis is not extensive, you can purify IPC. The primary impurity will be isophthalic acid (IPA). Since IPA is a high-melting solid and IPC is a low-melting solid (m.p. 43-44 °C) with a high boiling point (276 °C), purification can be achieved through physical methods.
-
Vacuum Distillation: This is the most effective method. Distilling the material under reduced pressure will separate the more volatile IPC from the non-volatile IPA.[15][16] The purity of the collected fractions can be confirmed by checking the freezing point; pure IPC freezes between 43.45 °C and 44.0 °C.[17]
-
Recrystallization: IPC can also be purified by recrystallization from a dry, non-reactive solvent like hexane.[18] The crude IPC is dissolved in a minimal amount of hot solvent, and upon cooling, the purified IPC will crystallize, leaving impurities in the solution.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound.
Problem 1: Low polymer molecular weight and poor reaction yield.
-
Potential Cause: Premature chain termination due to hydrolysis of IPC or protonation of the nucleophile.
-
Troubleshooting Workflow: This points to insufficient exclusion of moisture or inadequate acid scavenging. A systematic check of all components is required.
Problem 2: An insoluble white precipitate forms immediately upon adding IPC to the reaction.
-
Potential Cause: Gross contamination with water. This is a clear sign that the IPC has rapidly and completely hydrolyzed to isophthalic acid.
-
Solution: The reaction is unsalvageable. Discard the reaction mixture following appropriate safety protocols. Before re-attempting the synthesis, you must rigorously re-dry and purify all solvents and reagents and thoroughly check your experimental setup (glassware, Schlenk line, etc.) for leaks or sources of moisture.[12]
Detailed Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the fundamental steps for ensuring your reaction vessel is free of atmospheric air and moisture before adding reagents.[7][10][11]
-
Glassware Preparation: Ensure your Schlenk flask and any other glassware are impeccably clean and have been oven-dried overnight at >120 °C to remove adsorbed water.[7][12]
-
Assembly: Assemble the hot glassware (e.g., flask with a stir bar) and seal it with a greased glass stopper or a rubber septum.
-
Connection to Schlenk Line: Connect the flask to the Schlenk line via flexible hosing. Ensure the flask's stopcock is closed.
-
Evacuate-Refill Cycles: Perform a minimum of three "vac-and-backfill" cycles.[10]
-
Open the flask's stopcock to the vacuum manifold to evacuate the air.
-
Close the stopcock to the vacuum manifold.
-
Slowly open the stopcock to the inert gas manifold to fill the flask with nitrogen or argon.
-
-
Maintain Positive Pressure: Once the cycles are complete, leave the flask connected to the inert gas line with a slight positive pressure, indicated by the bubbling rate in the oil bubbler, to prevent air from entering the system.[5] Your flask is now ready for the addition of anhydrous solvents and reagents.
References
- 1. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. kaimosi.com [kaimosi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. ucd.ie [ucd.ie]
- 9. ossila.com [ossila.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 11. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 14. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN104387263A - Synthesis process of this compound - Google Patents [patents.google.com]
- 17. US3206504A - Process for purifying isophthalic acid - Google Patents [patents.google.com]
- 18. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]
Side reactions of isophthaloyl dichloride with alcohols and water
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with isophthaloyl dichloride. It addresses common challenges and questions regarding its side reactions with alcohols and water, offering troubleshooting strategies and preventative measures grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary reactions of this compound with alcohols and water?
A1: this compound (IPC) is an acyl chloride, making it highly reactive towards nucleophiles. Its primary reactions are:
-
Esterification (with alcohols): This is typically the desired reaction in applications like polymer synthesis. The hydroxyl group (-OH) of the alcohol attacks the carbonyl carbon of the acyl chloride, displacing the chloride and forming an ester linkage. This reaction is often rapid.
-
Hydrolysis (with water): IPC readily reacts with water, even atmospheric moisture, to form isophthalic acid. This is a common and often undesirable side reaction as it consumes the monomer and can terminate polymer chains.
Q2: Why is the hydrolysis of this compound a significant concern?
A2: The hydrolysis of this compound to isophthalic acid presents several experimental problems:
-
Stoichiometric Imbalance: It consumes the IPC, disrupting the precise monomer ratio required for high molecular weight polymer synthesis.
-
Chain Termination: The resulting carboxylic acid groups are generally less reactive than the acyl chloride under typical polymerization conditions, leading to the termination of growing polymer chains and resulting in lower molecular weight polymers.
-
Alteration of Properties: The presence of carboxylic acid end groups can alter the final properties of the polymer, such as solubility and thermal stability.
Q3: Can I use a tertiary amine like triethylamine as an acid scavenger? What are the risks?
A3: Yes, tertiary amines are commonly used as acid scavengers to neutralize the HCl byproduct. However, there are risks. Tertiary amines can form complexes with acyl chlorides, which can be intensely colored and may lead to discoloration of the final product. Furthermore, the resulting ammonium salt can be difficult to remove from the polymer.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving this compound.
Issue 1: Low Polymer Molecular Weight or Low Reaction Yield
Symptoms:
-
The resulting polymer has poor mechanical properties (e.g., brittle).
-
Gel permeation chromatography (GPC) analysis shows a low average molecular weight.
-
The isolated product yield is significantly lower than theoretically expected.
Root Cause Analysis and Solutions:
The primary culprit for low molecular weight is often premature chain termination, frequently caused by the hydrolysis of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight polymer.
Detailed Protocols:
-
Protocol for Solvent and Reagent Drying:
-
Glassware: Dry all glassware in an oven at 120°C for at least 4 hours. Assemble while hot and cool under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous grade solvents directly from a sealed bottle. If not available, distill the solvent over a suitable drying agent (e.g., calcium hydride for chlorinated solvents, sodium/benzophenone for ethers).
-
Alcohol Reactants: If the alcohol is a liquid, it can be dried using molecular sieves (3Å or 4Å). Solid alcohols should be dried in a vacuum oven.
-
Issue 2: Discolored Product (e.g., Yellowing)
Symptoms:
-
The final polymer or small molecule product has an undesirable yellow or brown tint.
Root Cause Analysis and Solutions:
Discoloration can arise from several sources, including impurities in the starting materials or side reactions during the synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product discoloration.
Preventative Measures:
-
IPC Purification: If the purity of the this compound is in doubt, it can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
-
Acid Scavenger Selection: Consider using pyridine as an alternative to triethylamine, as it is less prone to forming colored complexes. For reactions where the base's solubility is not critical, an inorganic base like potassium carbonate can be an effective and easily removable option.
Section 3: Mechanistic Insights
A deeper understanding of the competing reaction pathways is crucial for effective experimental design.
Competitive Reaction Pathways:
The reaction of this compound in the presence of both an alcohol and water is a classic example of competitive parallel reactions. Both the alcohol and water act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride.
Caption: Competing esterification and hydrolysis pathways for IPC.
The relative rates of these two reactions (kester vs. khydrolysis) are influenced by several factors, as summarized in the table below.
Table 1: Factors Influencing the Competition Between Esterification and Hydrolysis
| Factor | Effect on Esterification (Desired) | Effect on Hydrolysis (Undesired) | Recommendation for Maximizing Esterification |
| Water Concentration | No direct effect | Rate increases with water concentration | Minimize water content in all reagents and solvents. |
| Temperature | Rate increases | Rate increases | Use the lowest practical temperature that allows for a reasonable reaction rate. |
| Steric Hindrance of Alcohol | Rate decreases with bulkier alcohols | No direct effect | For sterically hindered alcohols, longer reaction times or a catalyst may be needed. |
| Acid Scavenger | Increases rate by neutralizing HCl | Can increase the effective concentration of hydroxide ions if water is present, accelerating hydrolysis | Use a non-nucleophilic base and add it slowly to the reaction mixture. |
Section 4: References
-
Ji, J., et al. (2009). Synthesis and characterization of copolyamides containing sulfonic acid groups by direct polycondensation and low-temperature solution polycondensation. Journal of Applied Polymer Science, 112(3), 1636-1643. [Link]
-
Volksen, W., et al. (2000). Low Dielectric Constant, High-Modulus, Aromatic Polyimides with High T g. In: Mittal, K.L. (eds) Polyimides and Other High Temperature Polymers. VSP. [Link]
Purification methods for isophthaloyl dichloride to remove isophthalic acid
Technical Support Center: Isophthaloyl Dichloride (IPC) Purification
Welcome to the technical support center for the purification of this compound (IPC). This guide is designed for researchers, scientists, and drug development professionals who require high-purity IPC for their work. The presence of isophthalic acid (IPA), a common impurity resulting from synthesis or hydrolysis, can significantly impact the outcome of sensitive downstream applications such as high-performance polymer synthesis.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you remove this critical impurity.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of isophthalic acid (IPA) contamination in my this compound (IPC)?
Isophthalic acid is the precursor for the most common synthesis routes to this compound, for example, through reaction with chlorinating agents like thionyl chloride or phosgene.[3][4] Contamination typically arises from two main sources:
-
Incomplete Reaction: The conversion of the dicarboxylic acid (IPA) to the diacyl chloride (IPC) may not have gone to completion, leaving unreacted starting material.
-
Hydrolysis: this compound is highly reactive and moisture-sensitive.[3][5][6] Exposure to atmospheric humidity or residual water in solvents will cause it to hydrolyze back to isophthalic acid, releasing corrosive hydrogen chloride (HCl) gas in the process.[2][7]
Q2: How can IPA impurities affect my polymerization reactions?
High-purity monomers are essential for producing high-performance polymers with desired properties like thermal stability and chemical resistance.[1] Isophthalic acid contamination can disrupt polymerization in several ways:
-
Chain Termination: The carboxylic acid groups of IPA can react with growing polymer chains in a way that halts further elongation, leading to lower molecular weight polymers.
-
Stoichiometric Imbalance: In polycondensation reactions, a precise 1:1 molar ratio of monomers is often critical. The presence of IPA disrupts this balance, affecting the final polymer characteristics.
-
Altered Properties: The incorporation of carboxylic acid functionalities into the polymer backbone where an acid chloride was expected can change the final material's solubility, melting point, and mechanical strength.
Q3: What are the most effective laboratory-scale methods for removing isophthalic acid from this compound?
The significant difference in boiling points and solubility profiles between IPC and IPA allows for effective separation. The two most reliable methods are:
-
Vacuum Distillation: This is the preferred method for achieving very high purity (>99.9%).[4][8][9][10] It separates the volatile IPC from the non-volatile IPA.
-
Recrystallization: This technique leverages differences in solubility. IPC is soluble in various organic solvents, whereas IPA has limited solubility in the same solvents, especially at lower temperatures.[1][11][12][13]
Q4: What are the critical safety precautions when handling and purifying this compound?
This compound is a hazardous chemical that requires careful handling.[3]
-
Corrosivity: It causes severe skin burns and eye damage.[14]
-
Moisture Reactivity: It reacts with water to release toxic and corrosive HCl gas.[2] All operations must be conducted under strictly anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and a face shield).[15]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or HCl gas.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Vacuum Distillation | 1. Vacuum Leak: The system is not maintaining the required low pressure, preventing the IPC from distilling at the correct temperature. 2. Distillation Temperature Too Low: The heating mantle is not providing enough energy for the IPC to vaporize and travel to the condenser. 3. Inefficient Condensation: The condenser is not efficiently cooling the IPC vapor back to a liquid, allowing the product to be pulled into the vacuum pump. | 1. Check all joints and seals for leaks. Ensure all glassware is properly greased and clamped. 2. Gradually increase the heating mantle temperature. Monitor the vapor temperature at the still head; it should correspond to the boiling point of IPC at your system's pressure. 3. Ensure a proper flow of coolant through the condenser. Check that the coolant temperature is not excessively cold, which could cause solidification (see next problem). |
| Product Solidifies in Condenser During Distillation | The melting point of pure this compound is approximately 43-44°C.[12][16] If the condenser coolant (e.g., tap water) is too cold, the IPC will solidify upon condensation, potentially blocking the apparatus. | 1. Use a recirculating chiller for the condenser and set the temperature to be cool enough to condense the vapor but warm enough to prevent freezing (e.g., 15-20°C). 2. If a chiller is unavailable, you can gently warm the outside of the condenser with a heat gun to melt the solidified product and allow it to flow into the collection flask. Proceed with caution to avoid thermal shock to the glassware. |
| Product Still Contains IPA After Recrystallization | 1. Incorrect Solvent Choice: The chosen solvent may not provide a sufficient solubility difference between IPC and IPA at high and low temperatures. 2. Cooling Rate Too Fast: Rapid cooling can cause the IPC to crash out of solution, trapping impurities within the crystal lattice. 3. Incomplete Washing: The filtered crystals were not adequately washed with fresh, cold solvent to remove residual mother liquor containing dissolved impurities. | 1. Hexane or other C6-C10 aliphatic hydrocarbons are recommended.[1] Ensure the solvent is anhydrous. 2. Allow the hot solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator for complete crystallization. 3. After filtration, wash the crystal cake with several small portions of ice-cold, fresh solvent. |
| Product Appears Discolored (Yellow/Brown) | 1. Thermal Decomposition: Overheating during distillation can cause the IPC to decompose. 2. Catalyst Residues: Some synthesis methods use catalysts that can carry over and cause discoloration.[9] | 1. Ensure the distillation is performed under a deep vacuum to keep the pot temperature as low as possible. A temperature-controlled oil bath is preferable to a heating mantle for uniform heating. 2. If catalyst carryover is suspected, a preliminary purification step like recrystallization might be necessary before the final distillation. |
Data Summary: Physical Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound (IPC) | 203.02 | 43 - 44 | 276 |
| Isophthalic Acid (IPA) | 166.13 | 345 - 348 (sublimes) | N/A |
Data sourced from PubChem CID 7451 and other chemical suppliers.[12]
Experimental Protocols
Protocol 1: High-Purity Purification by Vacuum Distillation
This protocol is designed to separate volatile this compound from non-volatile isophthalic acid and other high-boiling impurities.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus using oven-dried glassware. Ensure all joints are lightly greased with high-vacuum grease and securely clamped. Use a temperature-controlled oil bath for heating.
-
Charging the Flask: Charge the round-bottom distillation flask with the crude this compound. Note: Do not fill the flask more than two-thirds full. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Connect the apparatus to a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Slowly and carefully open the system to the vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., 3-5 mmHg), begin stirring and slowly heat the oil bath.[1]
-
Distillation: The crude material will begin to bubble and distill. The pure this compound will collect as a colorless liquid or white solid in the receiving flask. The vapor temperature should remain stable during the collection of the main fraction. For example, at 3-5 mmHg, the boiling point should be around 118-121°C.[1]
-
Fraction Collection: Collect a small forerun fraction, which may contain lower-boiling impurities. Then, switch to a clean receiving flask to collect the main product fraction. Stop the distillation when the temperature rises or drops, or when only a small, dark residue (containing IPA) remains in the distillation flask.
-
Shutdown: Remove the heating bath and allow the apparatus to cool completely to room temperature before slowly venting the system to atmospheric pressure with an inert gas like nitrogen.
-
Storage: Transfer the purified, solid IPC to a tightly sealed container under an inert atmosphere and store it in a refrigerator or desiccator to prevent hydrolysis.[3][15]
Protocol 2: Purification by Recrystallization
This method is effective for removing significant amounts of IPA impurity when ultra-high purity is not required, or as a pre-purification step before distillation.
Step-by-Step Methodology:
-
Solvent Selection: Use a dry, non-polar solvent in which IPC is soluble when hot and poorly soluble when cold. Anhydrous hexane is an excellent choice.[1][13]
-
Dissolution: In a fume hood, place the crude IPC in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of hot hexane while stirring until the solid just dissolves. Caution: Hexane is flammable.
-
Hot Filtration (Optional): If there are insoluble impurities (like IPA), perform a hot filtration through a pre-warmed funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Fine, needle-like crystals of pure IPC should form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. A recommended cooling temperature range is -10°C to +15°C.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystal cake with several small portions of ice-cold, fresh hexane to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals thoroughly under a high vacuum to remove all traces of the solvent. A vacuum oven at a temperature below the melting point (e.g., 30°C) can be used.
-
Storage: Store the dry, purified IPC in a tightly sealed container under an inert atmosphere.
Visualized Workflows
Caption: Workflow for IPC purification by vacuum distillation.
Caption: Workflow for IPC purification by recrystallization.
References
- Google Patents. CN104387263A - Synthesis process of this compound.
-
Fengchen Group Co., Ltd. Isophthaloyl Chloride CAS 99-63-8 Manufacturers and Suppliers. [Link]
- Google Patents. US4165337A - Process for producing phthaloyl dichlorides of high purity.
- Google Patents. CN104744232A - Method for preparing this compound.
-
Eureka | Patsnap. Preparation method of high-purity this compound. [Link]
-
Specialty Chemicals. This compound: Chemical Reactivity and Stabilization in Urethane Systems. [Link]
-
PubChem. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451. [Link]
-
PubMed. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. [Link]
-
Eureka | Patsnap. Method for preparing m-phthaloyl chloride in high purity. [Link]
-
ChemBK. Isophthaloyl chloride. [Link]
- Google Patents. US3206504A - Process for purifying isophthalic acid.
-
NASA Technical Reports Server. General Disclaimer One or more of the Following Statements may affect this Document. [Link]
- Google Patents. US4528146A - Process for the preparation of terephthaloyl and isophthaloyl dichlorides.
-
Organic Syntheses. isophthalaldehyde. [Link]
- Google Patents. CN104225952A - Purification device and purification method of high-purity this compound.
-
Intratec.us. Purified Isophthalic Acid Production. [Link]
Sources
- 1. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CAS 99-63-8: Isophthaloyl chloride | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104387263A - Synthesis process of this compound - Google Patents [patents.google.com]
- 9. CN104744232A - Method for preparing this compound - Google Patents [patents.google.com]
- 10. US4528146A - Process for the preparation of terephthaloyl and isophthaloyl dichlorides - Google Patents [patents.google.com]
- 11. Isophthaloyl Chloride CAS 99-63-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Isophthaloyl Chloride | 99-63-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. 99-63-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Enhancing Thermal Stability of Polymers Derived from Isophthaloyl Dichloride
Welcome to the technical support center for researchers, scientists, and professionals working with polymers derived from isophthaloyl dichloride (ICL). This guide is designed to provide expert insights and practical troubleshooting advice to help you overcome common challenges in synthesizing and enhancing the thermal stability of high-performance polymers like aramids, polyarylates, and polybenzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the thermal stability of polymers synthesized with this compound?
A1: The thermal stability of these polymers is a multifactorial property governed by several key factors at the molecular level.[1] The most critical are:
-
Bond Dissociation Energy: The inherent strength of the chemical bonds in the polymer backbone is the main determinant. Aromatic structures, such as the benzene ring in this compound, and the amide linkages in aramids, have high bond dissociation energies, requiring significant thermal energy to break.[1]
-
Molecular Weight: Higher molecular weight polymers generally exhibit improved thermal stability.[1] This is because longer chains have more entanglements, increasing the energy required for the polymer chains to move and initiate degradation.
-
Crystallinity: A higher degree of crystallinity enhances thermal stability. The ordered, tightly packed chains in crystalline regions are more resistant to thermal motion and degradation compared to the disordered chains in amorphous regions.[1]
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding in aromatic polyamides (aramids), significantly contribute to thermal stability by holding the polymer chains together, thus requiring more energy to disrupt the structure.
-
Backbone Rigidity: The rigid nature of the aromatic rings introduced by ICL restricts bond rotation, leading to high glass transition temperatures (Tg) and excellent thermal stability.[2]
Q2: Which polymer classes derived from this compound offer the highest thermal stability?
A2: this compound is a key building block for several classes of high-performance polymers known for their exceptional thermal resistance.[3][4]
-
Aromatic Polyamides (Aramids): When ICL is reacted with aromatic diamines like m-phenylenediamine, it forms poly(m-phenylene isophthalamide), known commercially as Nomex®. These materials are renowned for their excellent thermal stability and flame resistance.[4][5]
-
Polybenzimidazoles (PBIs): PBIs are synthesized from ICL (or its corresponding acid) and aromatic tetraamines. They are among the most thermally stable organic polymers, with no observed melting point and decomposition temperatures often exceeding 600°C.[2][6][7]
-
Polyarylates: These are aromatic polyesters formed by the reaction of ICL with bisphenols. They offer high heat deflection temperatures and good dimensional stability, making them suitable for electronic and automotive components.[4][8]
Q3: How does the isomeric position of the chloride groups on the benzene ring (isophthaloyl vs. terephthaloyl dichloride) affect thermal stability?
A3: The isomeric position has a profound impact on the polymer's final properties.
-
This compound (meta-position): The meta-linkage (1,3-position) in ICL introduces a "kink" in the polymer chain. This disrupts the packing efficiency, leading to polymers that are generally more soluble and have lower melting points but still possess excellent thermal stability.[8]
-
Terephthaloyl Dichloride (para-position): The linear, rigid structure resulting from the para-linkage (1,4-position) allows for highly ordered, crystalline structures. This leads to polymers with exceptional stiffness, higher melting points, and often superior thermal stability compared to their meta-isomers, though they typically have poorer solubility.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during synthesis and characterization, providing step-by-step guidance to diagnose and resolve the issues.
Problem 1: The decomposition temperature (Td) of my polymer is significantly lower than expected.
This is a common issue that can often be traced back to the fundamentals of the polymerization reaction.
Causality Analysis Workflow
Caption: Troubleshooting workflow for low thermal decomposition temperature.
Step-by-Step Troubleshooting Protocol
Step 1: Verify Monomer Purity
-
Why it's critical: Impurities in either the this compound or the co-monomer (diamine, diol, etc.) can act as chain terminators, preventing the formation of high molecular weight polymers.[9][10] Even trace amounts of monofunctional impurities or moisture can significantly reduce the final molecular weight and, consequently, the thermal stability.[10][11] this compound is also sensitive to hydrolysis.[12]
-
Protocol:
-
Purify ICL: If it is not fresh, consider vacuum distillation or recrystallization from a dry, inert solvent like hexane.
-
Purify Co-monomer: Recrystallize the diamine or diol from an appropriate solvent to remove contaminants.
-
Confirm Purity: Use techniques like Differential Scanning Calorimetry (DSC) to check for a sharp melting point or Nuclear Magnetic Resonance (NMR) to confirm the absence of impurity signals.[13]
-
Drying: Thoroughly dry all monomers under vacuum at an appropriate temperature before use to remove residual solvent and moisture.
-
Step 2: Ensure Precise Stoichiometry
-
Why it's critical: Step-growth polymerization, the mechanism by which these polymers are formed, is highly sensitive to the stoichiometric balance of reactive groups.[14][15] An excess of one monomer will lead to chains that are all terminated with the same functional group, severely limiting the degree of polymerization.[14][15]
-
Protocol:
-
Accurate Measurement: Use a calibrated analytical balance to weigh your monomers. Calculate molar equivalents precisely.
-
Equimolar Ratio: For AA-BB type polymerization, a 1:1 molar ratio of functional groups (e.g., -COCl to -NH2) is crucial for achieving high molecular weight.[14][16]
-
Consider Volatility: If one monomer is volatile, especially during high-temperature solution polymerization, a slight excess (e.g., 0.5-1 mol%) may be required to compensate for loss, though this should be optimized empirically.
-
Step 3: Optimize Polymerization Conditions
-
Why it's critical: The reaction temperature, time, and atmosphere can all influence the outcome of the polymerization. Side reactions, degradation of monomers or the polymer, and incomplete conversion can all occur under suboptimal conditions.[17]
-
Protocol:
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with oxygen and moisture. The HCl byproduct from the reaction must be effectively removed, often by an inert gas stream or the use of an acid scavenger.
-
Temperature Control: For low-temperature solution polycondensation, maintain the recommended temperature to avoid side reactions. For high-temperature methods, ensure the temperature is high enough for the reaction to proceed but below the point where monomers or the resulting polymer might degrade.[17][18]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to achieve high conversion and thus high molecular weight. Monitor the viscosity of the solution as an indicator of molecular weight build-up.
-
Problem 2: The polymer is insoluble or has poor processability.
While high thermal stability is desired, practical applications often require the polymer to be soluble in a solvent for processing into films or fibers.
Strategies for Enhancing Solubility
-
Introduce Flexible Linkages: Incorporating flexible aliphatic chains or ether linkages into the polymer backbone can disrupt chain packing and improve solubility. However, this often comes at the cost of reduced thermal stability.
-
Use Bulky Side Groups: Attaching bulky pendant groups to the polymer backbone can prevent chains from packing closely, thereby increasing free volume and enhancing solubility.
-
Copolymerization: Synthesizing a copolymer by introducing a third monomer can disrupt the regularity of the polymer chain, leading to reduced crystallinity and improved solubility. For example, using a mix of isophthaloyl and terephthaloyl chloride can balance properties.[8]
-
Utilize Meta-Oriented Monomers: As discussed in FAQ A3, the use of meta-substituted monomers like ICL inherently leads to better solubility compared to their para-analogs.[8]
Problem 3: My TGA results are inconsistent or difficult to interpret.
Thermogravimetric Analysis (TGA) is the primary method for evaluating thermal stability.[19] Ensuring reproducible and meaningful data is crucial.
TGA Best Practices & Data Interpretation
| Parameter | Recommendation | Rationale |
| Sample Mass | 5-10 mg | Ensures uniform heating and minimizes thermal gradients within the sample. |
| Heating Rate | 10-20 °C/min | A rate of 20°C/min is common for standard evaluation.[20] Slower rates can provide better resolution of decomposition steps. |
| Atmosphere | Nitrogen (N₂) or Air | Use N₂ for assessing inherent thermal stability.[20] Use Air to evaluate oxidative stability, which is often lower. |
| Gas Flow Rate | 20-50 mL/min | Ensures efficient removal of volatile degradation products from the sample area. |
| Data Reporting | Td5%, Td10%, Tmax, Char Yield | Report temperatures at 5% and 10% weight loss (Td5%, Td10%) for onset analysis, the temperature of maximum degradation rate (Tmax) from the derivative curve, and the char yield (%) at a high temperature (e.g., 800°C). |
Experimental Protocol: Standard TGA Analysis
-
Calibrate the TGA instrument for temperature and mass.
-
Place 5-10 mg of the dried polymer sample into a clean TGA pan (platinum or ceramic).
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., Nitrogen) at 40 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 800-900°C at a heating rate of 20°C/min.[20]
-
Record the mass loss as a function of temperature.
-
Analyze the resulting curve to determine Td5%, Td10%, and char yield.
Sources
- 1. Thermal Stability of Polymers: Why Some Degrade Faster Than Others [eureka.patsnap.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Novel Polybenzimidazoles and Post-modifications for Membrane Separation Applications [vtechworks.lib.vt.edu]
- 7. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Monomer Purity → Area → Sustainability [product.sustainability-directory.com]
- 10. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 11. wepub.org [wepub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. eng.uc.edu [eng.uc.edu]
- 20. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Analytical techniques for detecting impurities in isophthaloyl dichloride
Welcome to the technical support center for the analysis of isophthaloyl dichloride (IPC). This guide is designed for researchers, scientists, and drug development professionals who require high-purity IPC for their work. As a highly reactive difunctional acid chloride, IPC is a critical monomer in the synthesis of high-performance polymers like aramids, as well as an intermediate in pharmaceuticals and specialty resins.[1][2] Its utility is directly tied to its purity, as even trace impurities can significantly impact polymerization reactions and the properties of the final product.
This document provides a series of frequently asked questions and in-depth troubleshooting guides for the most common analytical techniques used to assess IPC purity. Our goal is to equip you with the expertise to identify, quantify, and resolve impurity-related challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most prevalent impurities arise from its synthesis and degradation. Key impurities include:
-
Isophthalic Acid (IPA): The primary hydrolysis product, formed when IPC is exposed to moisture.[3][4]
-
IPC Monohydrolysis Product ("Half-Acid"): An intermediate formed when only one of the two acid chloride groups reacts with water.[4]
-
Residual Solvents: Solvents used during synthesis or purification, such as toluene, xylene, or dichlorobenzene, may be present.[5][6]
-
Starting Materials: Unreacted isophthalic acid from the synthesis process can be a contaminant.[7][8]
-
Chlorinating Agent Residues: Remnants of agents like thionyl chloride or phosgene may persist if not completely removed.[1][5]
| Impurity | Common Cause | Recommended Primary Technique |
| Isophthalic Acid | Hydrolysis (exposure to moisture) | HPLC, Derivatization-GC |
| IPC "Half-Acid" | Incomplete hydrolysis | HPLC |
| Residual Solvents | Manufacturing Process | Headspace GC-MS |
| Unreacted Isophthalic Acid | Manufacturing Process | HPLC, Derivatization-GC |
| Chlorination Reagents | Manufacturing Process | GC-MS |
Q2: Why is moisture sensitivity such a critical issue for IPC analysis?
A2: this compound is extremely reactive towards nucleophiles, especially water.[1][3] Exposure to even atmospheric humidity will rapidly hydrolyze the acid chloride groups (-COCl) into carboxylic acid groups (-COOH), forming first the "half-acid" and then fully hydrolyzed isophthalic acid.[4] This degradation has two major analytical consequences:
-
It changes the sample composition, leading to an inaccurate purity assessment of the original material.
-
The generated hydrochloric acid (HCl) is corrosive and can damage analytical instrumentation, particularly GC columns and HPLC hardware.[1] Therefore, all sample handling, preparation, and analysis must be conducted under strictly anhydrous conditions.[1]
Q3: How do I select the best analytical technique for my needs?
A3: The choice depends on the specific impurities you are targeting and the information you need. Use the following decision tree as a guide.
Troubleshooting Guides by Analytical Technique
Gas Chromatography (GC) Troubleshooting
GC is a powerful technique for IPC analysis, especially for volatile impurities. However, the high reactivity of IPC presents unique challenges.
Q: My chromatogram shows a broad, tailing peak for this compound. What is the cause and how can I fix it?
A: This is a classic symptom of on-column degradation or interaction with active sites. IPC's acid chloride groups can react with or adsorb onto active sites (e.g., free silanol groups) in the injection port liner or the column itself.
Troubleshooting Workflow:
-
Check the Inlet: The injection port is the most common source of problems.
-
Action: Use a fresh, deactivated glass liner. Silanized liners are essential to cap reactive silanol groups.
-
Rationale: An old or poorly deactivated liner provides active sites for IPC to adsorb or degrade, causing peak tailing and loss of signal.
-
-
Verify Column Inertness: The column itself may have active sites.
-
Action: Use a highly inert column, such as one with a wax-based stationary phase (e.g., DB-624) or a low-bleed phenyl-methylpolysiloxane phase specifically designed for inertness.[9] Condition the column according to the manufacturer's instructions before use.
-
Rationale: Even a small number of active sites along the column's length will lead to cumulative peak distortion for a reactive analyte like IPC.
-
-
Optimize Temperatures: High temperatures can accelerate degradation.
-
Action: Lower the injection port temperature to the minimum required for efficient volatilization (e.g., start around 250°C and decrease).
-
Rationale: IPC can thermally decompose. Minimizing its residence time at high temperatures in the inlet reduces the chance of degradation before it reaches the column.
-
-
Consider Derivatization: If tailing persists, converting IPC to a more stable compound may be necessary.
-
Action: React the sample with an anhydrous alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base to form the corresponding diester. This derivative is far more stable and chromatographically well-behaved.
-
Rationale: The resulting diester is less reactive and less prone to interactions with active sites, yielding sharp, symmetrical peaks.
-
Q: I am seeing new, unexpected peaks in my sample chromatogram that are not in my standard. Where are they coming from?
A: These "ghost peaks" are often due to sample hydrolysis occurring during the analytical process.
Troubleshooting Workflow:
-
Verify Solvent Purity: The dissolution solvent is the most likely source of moisture.
-
Action: Use a brand new, sealed bottle of anhydrous grade solvent. Use a syringe to pierce the septum for solvent removal rather than opening the cap to the atmosphere.
-
Rationale: Solvents can readily absorb atmospheric moisture once opened. A previously used bottle may be contaminated.
-
-
Check Carrier Gas Line: Moisture in the carrier gas will degrade the sample on-column.
-
Action: Ensure a high-capacity, indicating moisture trap is installed in the carrier gas line and that it has not expired.
-
Rationale: The carrier gas flows continuously through the column. Any moisture present will cause hydrolysis, often at the head of the column where the sample is concentrated.
-
-
Inspect for System Leaks: A small leak can introduce atmospheric moisture into the system.
-
Action: Check for leaks at the injection port septum and column fittings using an electronic leak detector.
-
Rationale: Air contains ~1-2% water vapor, which is more than enough to degrade a sensitive compound like IPC.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the preferred method for quantifying non-volatile hydrolysis products like isophthalic acid and the IPC half-acid.[4]
Q: My retention times are drifting or shifting between injections. What is causing this instability?
A: Retention time instability in HPLC is often related to the mobile phase or column equilibration. Given IPC's reactivity, any protic solvent (like water or methanol) in the mobile phase can react with the sample if it's not properly handled.
Troubleshooting Workflow:
-
Ensure Proper Column Equilibration: The column needs to be fully equilibrated with the mobile phase.
-
Action: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. Monitor the baseline until it is flat and stable.
-
Rationale: In reversed-phase chromatography, the stationary phase needs time to fully equilibrate with the mobile phase components. Incomplete equilibration leads to drifting retention times as the surface chemistry slowly changes.
-
-
Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of drift.
-
Action: If mixing solvents online, ensure the pump's proportioning valves are working correctly. Manually pre-mix the mobile phase to rule out pump issues. Always filter and degas the mobile phase.
-
Rationale: Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can cause significant shifts in retention time.
-
-
Control Column Temperature: Temperature fluctuations affect retention.
-
Action: Use a column oven to maintain a constant temperature (e.g., 30°C).
-
Rationale: A 1°C change in temperature can alter retention times by 1-2%. A stable thermal environment is crucial for reproducible chromatography.
-
-
Sample Solvent Effects: The sample solvent must be compatible with the mobile phase.
-
Action: Dissolve the IPC sample in a solvent that is identical to or weaker than the mobile phase. For reversed-phase HPLC, this often means using anhydrous acetonitrile.
-
Rationale: Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion and retention shifts.
-
Q: I am trying to analyze for the isophthalic acid impurity, but the peak is broad and has poor shape. How can I improve it?
A: Poor peak shape for acidic compounds like isophthalic acid is typically caused by secondary interactions with the stationary phase or issues with the mobile phase pH.
Troubleshooting Workflow:
-
Adjust Mobile Phase pH: The ionization state of isophthalic acid is critical.
-
Action: Add a buffer or acidifier to the mobile phase. For reversed-phase, adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous portion of the mobile phase will suppress the ionization of the carboxylic acid groups.[10]
-
Rationale: Isophthalic acid has two pKa values. At neutral pH, it can exist in multiple ionic forms, leading to peak splitting or tailing. By lowering the pH well below the first pKa (~3.5), the acid remains in its neutral, protonated form, which interacts more predictably with the C18 stationary phase, resulting in a sharp, symmetrical peak.
-
-
Use a High-Purity, End-Capped Column: Residual silanols on the silica support can cause peak tailing.
-
Action: Employ a modern, high-purity silica column that has been thoroughly end-capped. Columns with low silanol activity are specifically designed to minimize these secondary interactions.[10]
-
Rationale: Free silanol groups on the silica surface are acidic and can have strong, unwanted ionic interactions with acidic analytes, causing severe peak tailing. End-capping neutralizes most of these sites.
-
Spectroscopic Techniques (FTIR & NMR)
Q: How can I use FTIR for a quick quality check of my this compound?
A: FTIR is an excellent, rapid technique for identity confirmation and for detecting the most common impurity, isophthalic acid.
-
IPC Signature Peaks: Look for the strong, sharp carbonyl (C=O) stretch of the acid chloride group, typically found around 1775-1740 cm⁻¹ . The C-Cl stretch will also be present in the fingerprint region.
-
Impurity Detection (Hydrolysis): The presence of isophthalic acid is indicated by the appearance of a very broad O-H stretch from the carboxylic acid dimer, spanning from approximately 3300 to 2500 cm⁻¹ . You will also see the carbonyl (C=O) peak of the carboxylic acid, which is at a lower wavenumber than the acid chloride, typically around 1700-1680 cm⁻¹ . A sample showing a significant broad O-H band is heavily hydrolyzed and impure.[11]
Q: I suspect I have an unknown impurity. Can NMR help me identify it?
A: Absolutely. ¹H and ¹³C NMR are powerful tools for structural elucidation.[11][12]
-
¹H NMR of Pure IPC: The proton spectrum of this compound is simple and characteristic. You will see multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the four protons on the benzene ring.[13]
-
Identifying Impurities:
-
Isophthalic Acid: The ¹H NMR spectrum of the isophthalic acid impurity will show a very broad singlet far downfield (>10 ppm) corresponding to the acidic carboxylic acid protons, in addition to its distinct aromatic signals.
-
Residual Solvents: Sharp singlets or multiplets corresponding to common solvents (e.g., toluene ~2.3 ppm and 7.2 ppm; DCM ~5.3 ppm) are easy to spot and quantify if an internal standard is used.
-
Structural Isomers: If terephthaloyl dichloride (the para-isomer) is present as an impurity, it will show a simple singlet in the aromatic region due to the higher symmetry of the molecule, which is easily distinguishable from the more complex pattern of the meta-substituted IPC.
-
By applying these targeted troubleshooting guides and understanding the chemical principles behind them, you can effectively diagnose and solve the most common analytical challenges encountered when working with this compound.
References
-
SIELC Technologies. (n.d.). Separation of 4-Methoxythis compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7451, Isophthaloyl chloride. Retrieved from [Link]
-
Maberry, T. R., et al. (2012). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
- Google Patents. (1979). US4165337A - Process for producing phthaloyl dichlorides of high purity.
-
SIELC Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Reddit. (2023, August 9). Trouble with chloride acids. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (2015). CN104744232A - Method for preparing this compound.
-
ResearchGate. (2020). (PDF) Methods for the Synthesis of Phthalic Acid Dichlorides. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. Retrieved from [Link]
-
Gas Chromatographic Determination of o-Phthalic Acid Esters in Source Emissions. (n.d.). Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing m-phthaloyl chloride in high purity. Retrieved from [Link]
- Google Patents. (2015). CN104387263A - Synthesis process of this compound.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7451, Isophthaloyl chloride. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride. Retrieved from [Link]
-
IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. (n.d.). 99-63-8 100-20-9 MPC Mixture of Isophthaloyl chloride and Terephthaloyl chloride. Retrieved from [Link]
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Effect of reaction temperature on polyamide properties using isophthaloyl dichloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyamide synthesis, specifically utilizing isophthaloyl dichloride. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format, addressing common challenges and offering field-proven insights to enhance your experimental success. My approach is rooted in explaining the "why" behind the "how," ensuring you have a robust understanding of the underlying principles to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of reaction temperature in polyamide synthesis with this compound?
Reaction temperature is a critical parameter that directly influences the kinetics and thermodynamics of the polymerization process. In the context of reacting this compound with a diamine, temperature dictates the rate of polymerization, the final molecular weight of the polymer, its crystallinity, and consequently, its macroscopic properties such as thermal stability and mechanical strength.[1][2] Controlling the temperature allows for precise manipulation of the polymer's final characteristics.
Q2: How does low-temperature solution polycondensation differ from high-temperature methods for this reaction?
Low-temperature solution polycondensation, typically conducted between 0°C and room temperature, is a common method for synthesizing aromatic polyamides (aramids) from this compound.[3][4][5] This technique minimizes side reactions and degradation, often leading to high molecular weight polymers with excellent properties.[4] High-temperature methods, while sometimes used, can lead to side reactions, branching, and even degradation, which can be detrimental to the polymer's performance.[6] The choice between them depends on the specific diamine used and the desired polymer characteristics.
Q3: What impact does temperature have on the molecular weight of the resulting polyamide?
For low-temperature solution polycondensation, there is often an optimal temperature range for achieving the highest molecular weight. At very low temperatures, the reaction kinetics may be too slow to achieve a high degree of polymerization within a practical timeframe. Conversely, at higher temperatures, side reactions, such as hydrolysis of the acid chloride by trace amounts of water, can become more prevalent, leading to chain termination and a lower molecular weight. The exothermic nature of the reaction also means that localized heating can occur, which needs to be managed to prevent a runaway reaction that can negatively impact molecular weight.[7][8]
Troubleshooting Guide
Issue 1: Low Polymer Yield or Molecular Weight
Question: My polyamide synthesis is resulting in a low yield and/or a polymer with low inherent viscosity. What are the likely temperature-related causes?
Answer:
-
Inadequate Temperature Control: The reaction between this compound and a diamine is highly exothermic. A rapid increase in temperature can accelerate side reactions that consume monomers or terminate growing polymer chains. It is crucial to maintain a stable, low temperature (e.g., 0-5°C) during the initial stages of the reaction, especially during the addition of this compound.[3]
-
Reaction Temperature is Too Low: While low temperatures are generally favored, an excessively cold reaction medium can slow down the polymerization rate to a point where a high molecular weight is not achieved in a reasonable time.[1] Ensure your cooling bath is at the target temperature and that the reaction mixture is being stirred efficiently to maintain thermal homogeneity.
-
Localized Hotspots: Poor stirring can lead to localized hotspots where the temperature is significantly higher than the bulk of the reaction mixture. This can lead to the issues mentioned above. Use a properly sized stir bar or mechanical stirrer to ensure efficient mixing.
Issue 2: Poor Solubility of the Final Polymer
Question: The polyamide I've synthesized is difficult to dissolve for characterization or further processing. Could the reaction temperature be the culprit?
Answer:
Yes, the reaction temperature can indirectly affect solubility by influencing the polymer's crystallinity and molecular weight.
-
High Crystallinity: Higher reaction temperatures can sometimes promote the formation of more crystalline polymers, which are inherently less soluble.[9] The ordered packing of polymer chains in crystalline domains makes it harder for solvent molecules to penetrate and dissolve the material.
-
Cross-linking at High Temperatures: At elevated temperatures, side reactions can lead to cross-linking between polymer chains, resulting in an insoluble network polymer. This is a more significant concern in high-temperature polymerization methods.
To improve solubility, consider running the reaction at the lower end of the recommended temperature range to favor the formation of a more amorphous polymer.
Issue 3: Inconsistent Mechanical or Thermal Properties
Question: I'm observing significant batch-to-batch variation in the tensile strength and thermal stability of my polyamide. How can I improve consistency through temperature control?
Answer:
Inconsistent properties are often a direct result of poor control over the polymerization process, with temperature being a primary factor.
-
Precise and Consistent Temperature Profile: Ensure that you are using a reliable and calibrated temperature control system (e.g., a refrigerated circulator bath). The temperature profile, including the initial reaction temperature and any subsequent warming steps, should be identical for every batch.
-
Controlled Monomer Addition: The rate of addition of this compound can affect the exotherm of the reaction. A slow, controlled addition allows for better heat dissipation and a more consistent reaction temperature.[3]
-
Post-Polymerization Heat Treatment: For some polyamides, a post-synthesis heat treatment (annealing) can be used to control and stabilize the morphology and crystallinity, leading to more consistent properties. The temperature and duration of this treatment are critical parameters.[10]
Experimental Protocols and Data
Protocol: Low-Temperature Solution Polycondensation of an Aromatic Polyamide
This protocol provides a general framework. Specific quantities and times will need to be optimized for your particular diamine.
-
Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is placed in a cooling bath maintained at 0-5°C.
-
Diamine Solution: The aromatic diamine is dissolved in a dry, aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)) within the reaction flask under a nitrogen atmosphere.
-
This compound Addition: this compound is dissolved in a small amount of the same dry solvent in the dropping funnel. This solution is then added dropwise to the stirred diamine solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
-
Polymerization: After the addition is complete, the reaction mixture is stirred at 0-5°C for another 1-2 hours, and then allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.
-
Precipitation and Purification: The viscous polymer solution is then poured into a non-solvent (e.g., methanol or water) to precipitate the polyamide. The polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any trapped salts or solvent, and finally dried in a vacuum oven at a moderate temperature (e.g., 80-100°C).
Data Summary: Effect of Temperature on Polyamide Properties
The following table summarizes the general trends observed when varying the reaction temperature in polyamide synthesis.
| Property | Effect of Increasing Reaction Temperature | Rationale |
| Reaction Rate | Increases | Follows Arrhenius kinetics; higher temperature provides more energy for molecular collisions. |
| Molecular Weight | Often decreases after an optimal point | Increased side reactions (e.g., hydrolysis) and potential for degradation at higher temperatures can limit chain growth.[1] |
| Crystallinity | Can increase or decrease | Depends on the specific polymer and conditions. Higher temperatures can provide the mobility for chain ordering, but can also lead to more amorphous structures if the polymerization is too rapid.[9] |
| Thermal Stability (Td) | Generally correlates with molecular weight | Higher molecular weight polymers typically exhibit greater thermal stability. However, structural defects from side reactions at high temperatures can lower stability.[11] |
| Glass Transition (Tg) | Can be influenced by crystallinity and molecular weight | Higher crystallinity and molecular weight often lead to a higher Tg. The glass transition temperature for polyamides typically falls between 40°C and 90°C.[12][13] |
| Tensile Strength | Generally increases with molecular weight and optimal crystallinity | A higher molecular weight and a well-ordered crystalline structure enhance the mechanical properties of the polymer.[14][15] |
Visualizing the Workflow and Relationships
Experimental Workflow for Low-Temperature Polycondensation
Caption: Workflow for low-temperature solution polycondensation of polyamides.
Relationship Between Temperature and Polyamide Properties
Caption: Influence of reaction temperature on key polyamide properties.
References
-
Leong, Y. N. (2023). Influence of temperature during interfacial polymerization on the synthesis and separation performance of thin-film composite polyamide membranes. Final Year Project (FYP), Nanyang Technological University, Singapore. Retrieved from [Link].
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Temperature measurement of the reaction zone during polyamide film formation by interfacial polymerization. (2018). Request PDF. Retrieved from [Link].
-
The Influence of Temperature on the Tensile Mechanical Properties of PPA. (n.d.). Scientific.Net. Retrieved from [Link].
-
Polyphthalamide (PPA): Properties, applications and processing. (n.d.). K.D. Feddersen. Retrieved from [Link].
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The Influence of Temperature on the Tensile Mechanical Properties of PPA. (2022). ResearchGate. Retrieved from [Link].
-
Synthesis, characterization and thermal properties of soluble aromatic poly(amide imide)s. (n.d.). ScienceDirect. Retrieved from [Link].
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Polyphthalamide (PPA): Uses, Features, and Process. (2022). Xometry. Retrieved from [Link].
-
Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. (2020). MDPI. Retrieved from [Link].
-
Constitutional Isomerism IV. Synthesis and Characterization of Poly(amide-ester)s from Isophthaloyl Chloride and 4-Aminophenethyl Alcohol. (2025). Request PDF. Retrieved from [Link].
-
Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (n.d.). SciELO. Retrieved from [Link].
-
Temperature measurement of the reaction zone during polyamide film formation by interfacial polymerization. (n.d.). Request PDF. Retrieved from [Link].
-
Thermal properties of polyamides. (n.d.). ResearchGate. Retrieved from [Link].
-
Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). (n.d.). Aidic. Retrieved from [Link].
-
Thermal Properties of Polyamides a. (n.d.). ResearchGate. Retrieved from [Link].
-
The effect of temperature and storage time on mechanical properties of polyamides. (n.d.). ResearchGate. Retrieved from [Link].
-
Functional Aromatic Polyamides. (n.d.). MDPI. Retrieved from [Link].
-
Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides. (2013). Journal of the Iranian Chemical Society. Retrieved from [Link].
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What Is The Glass Transition Temperature Of Polyamides?. (2025). Chemistry For Everyone. Retrieved from [Link].
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Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. (2020). Semantic Scholar. Retrieved from [Link].
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Polyamides. (n.d.). Linseis. Retrieved from [Link].
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Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (n.d.). PMC - NIH. Retrieved from [Link].
-
The Effect of Synthesis Conditions and Chemical Structure of Thermoplastic Polyimides on Their Thermomechanical Properties and Short-Term Electrical Strength. (2025). NIH. Retrieved from [Link].
-
Synthesis and Characterization of Ordered Poly(amide-ester)s from Isophthaloyl Chloride and 4-(2-Aminoethyl)phenol. (n.d.). datapdf.com. Retrieved from [Link].
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved from [Link].
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POLYAMIDE. (n.d.). BIT Mesra. Retrieved from [Link].
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General Disclaimer One or more of the Following Statements may affect this Document. (n.d.). NASA Technical Reports Server. Retrieved from [Link].
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Internal Gas-Assisted Mold Temperature Control for Improving the Filling Ability of Polyamide 6 + 30% Glass Fiber in the Micro-I. (2022). Semantic Scholar. Retrieved from [Link].
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Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers.. (n.d.). ResearchGate. Retrieved from [Link].
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Manufacturing and Properties of Aramid Reinforced Polymer Composites. (n.d.). ResearchGate. Retrieved from [Link].
-
External gas-assisted mold temperature control and optimization molding parameters for improving weld line strength in polyamide plastics. (2024). PLOS One. Retrieved from [Link].
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The Aramid-Coating-on-Aramid Strategy toward Strong, Tough, and Foldable Polymer Aerogel Films. (2022). PubMed. Retrieved from [Link].
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Top ten troubleshooting tips for moulding both engineering and commodity polymers.. (n.d.). Distrupol. Retrieved from [Link].
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Direct Solid-State Polymerization of Highly Aliphatic PA 1212 Salt: Critical Parameters and Reaction Mechanism Investigation Under Different Reactor Designs. (n.d.). MDPI. Retrieved from [Link].
-
Preparation of aramid-based epoxy resin from low-grade aramid. (2021). PMC. Retrieved from [Link].
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Validation & Comparative
A Comparative Guide to the Purity Analysis of Isophthaloyl Dichloride by ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible outcomes. Isophthaloyl dichloride, a key monomer in the synthesis of high-performance polymers like aramids and a precursor in various pharmaceutical syntheses, is no exception. Its purity directly impacts the physicochemical properties of the resulting materials and the impurity profile of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound, benchmarked against other common analytical techniques.
The Imperative for Purity: Why this compound Demands Rigorous Analysis
This compound (IPC) is a highly reactive molecule.[1][2] Impurities can arise from its synthesis, which often involves the chlorination of isophthalic acid or m-xylene.[3][4] Common impurities may include residual starting materials like isophthalic acid, partially reacted intermediates, or byproducts from chlorinating agents. The presence of these impurities can have significant consequences:
-
In Polymer Synthesis: Impurities can act as chain terminators, leading to lower molecular weight polymers with compromised mechanical and thermal properties.
-
In Pharmaceutical Synthesis: Impurities can be carried through subsequent reaction steps, potentially leading to the formation of undesired and difficult-to-remove related substances in the final API.
Therefore, a robust analytical method that can both identify and quantify these impurities is essential.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful tool for determining the purity of chemical compounds, offering a direct and absolute method of quantification.[5] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR allows for the determination of purity by comparing the signal of the analyte to that of a single, certified internal standard.[6] The fundamental principle of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[5] This makes it a primary ratio method of measurement.[7]
The United States Pharmacopeia (USP) has recognized the growing importance of qNMR in pharmaceutical analysis through its general chapters <761> and <1761>, which provide guidance on the application and validation of NMR methods.[8][9][10][11][12] Similarly, ASTM International has developed standard practices for measuring the performance of NMR spectrometers, such as ASTM E2977.[13][14]
¹H and ¹³C NMR Spectral Analysis of this compound
A thorough understanding of the ¹H and ¹³C NMR spectra of this compound is fundamental to its purity analysis.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The aromatic protons will give rise to a characteristic pattern of signals. Based on spectral databases, the following approximate chemical shifts are expected:
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | ~8.3 | Triplet (t) | 1H |
| H-4, H-6 | ~8.1 | Doublet (d) | 2H |
| H-5 | ~7.7 | Triplet (t) | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides complementary information and can be crucial for identifying impurities that may have overlapping proton signals with the main compound. The expected chemical shifts for this compound are:
| Carbon | Chemical Shift (ppm) |
| C=O | ~168 |
| C-1, C-3 | ~135 |
| C-2 | ~132 |
| C-4, C-6 | ~130 |
| C-5 | ~129 |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
Identifying and Quantifying Common Impurities
The power of NMR in purity analysis lies in its ability to simultaneously identify and quantify impurities.
Isophthalic Acid: A Common Precursor Impurity
A likely impurity in this compound is the unreacted starting material, isophthalic acid. Its NMR signals are distinct from those of the dichloride.
¹H NMR of Isophthalic Acid (in DMSO-d₆): [15]
-
-COOH: A broad singlet around 13.3 ppm.
-
Aromatic Protons:
-
H-2: A triplet at approximately 8.55 ppm.
-
H-4, H-6: A doublet of doublets around 8.22 ppm.
-
H-5: A triplet around 7.68 ppm.
-
The presence of the carboxylic acid proton signal at a significantly downfield shift is a clear indicator of this impurity.
Other Potential Impurities
Other potential impurities could include:
-
Mono-chlorinated intermediate: This would result in a more complex aromatic region in the ¹H NMR spectrum due to the loss of symmetry.
-
Residual solvents from the synthesis and purification process. These typically have well-characterized and sharp signals.
-
Byproducts from the chlorinating agent (e.g., from thionyl chloride or phosgene).
A Step-by-Step Protocol for qNMR Purity Analysis of this compound
This protocol outlines the key steps for determining the purity of this compound using the internal standard method, a widely accepted qNMR approach.
1. Selection of an Internal Standard:
The choice of an internal standard is critical for accurate qNMR.[7][16] The ideal standard should:
-
Be of high, certified purity.
-
Be stable and non-reactive with the analyte and solvent.
-
Have signals that do not overlap with the analyte or impurity signals.
-
Be soluble in the chosen deuterated solvent.
For this compound, suitable internal standards could include 1,4-dinitrobenzene or dimethyl terephthalate , as their aromatic signals are in regions that are less likely to overlap with the analyte's signals.[7]
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a known amount of the chosen internal standard into the same vial. The molar ratio of the standard to the analyte should be optimized for clear signal detection.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This compound is moisture-sensitive, so the use of a dry solvent is crucial.[1]
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters. This is crucial for ensuring the accuracy of the integration. Key parameters include:
-
A long relaxation delay (d1): This should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure complete relaxation between scans.
-
A calibrated 90° pulse angle: This ensures uniform excitation of all signals.
-
A sufficient number of scans: This is necessary to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[17]
-
4. Data Processing and Purity Calculation:
-
Process the acquired spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
The purity of the this compound can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Comparison with Alternative Purity Analysis Methods
While NMR is a powerful tool, other techniques are also employed for purity assessment. A comparative analysis highlights the unique advantages of NMR.
| Method | Principle | Advantages for this compound | Disadvantages for this compound |
| ¹H and ¹³C NMR | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Provides structural confirmation and purity in a single experiment.- qNMR is a primary method, not requiring an analyte reference standard.- Non-destructive.[18]- Can identify and quantify a wide range of impurities simultaneously. | - Lower sensitivity compared to chromatographic methods.- Higher initial instrument cost. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | - High sensitivity and resolution.- Well-established for routine quality control. | - Destructive.- Requires derivatization for UV detection of acyl chlorides.[19]- Requires reference standards for each impurity for accurate quantification. |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a mobile gas phase and a stationary phase. | - Suitable for volatile impurities. | - this compound has a high boiling point, making it less ideal for GC.- Often requires derivatization to improve volatility and stability.[19] |
| Titration | A quantitative chemical analysis method to determine the concentration of an identified analyte. | - A simple and inexpensive method. | - Not specific; will react with any acid halide or hydrolyzable acid.- Cannot identify or quantify individual impurities. |
Conclusion: The Definitive Advantage of NMR
For a comprehensive and authoritative purity assessment of this compound, ¹H and ¹³C NMR spectroscopy, particularly quantitative ¹H NMR, stands out as a superior methodology. It provides not only a precise and accurate purity value without the need for multiple impurity reference standards but also invaluable structural information that confirms the identity of the main component and any impurities present.[18][20] While techniques like HPLC offer higher sensitivity for trace analysis, they lack the intrinsic quantitative and structural elucidation capabilities of NMR. For researchers and professionals in drug development, where a complete understanding of a reagent's composition is paramount, NMR provides a self-validating system that ensures the integrity of their scientific endeavors.
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health. ([Link])
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A Standard with Resonance. ASTM International. ([Link])
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. ([Link])
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General Chapter Prospectus: Solid-state NMR Spectroscopy–Theory and Practice. USP-NF. ([Link])
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Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate. ([Link])
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E2977 Standard Practice for Measuring and Reporting Performance of Fourier-Transform Nuclear Magnetic Resonance (FT-NMR) Spectrometers for Liquid Samples. ASTM International. ([Link])
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Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. ([Link])
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ASTM F2259-10 - Standard Test Method for Determining the Chemical Composition and Sequence in Alginate by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. ANSI Webstore. ([Link])
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. CordenPharma. ([Link])
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A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of Isophthaloyl Dichloride
For professionals in research, development, and quality control, the accurate analysis of highly reactive chemical intermediates is paramount. Isophthaloyl dichloride (IPC), a key monomer in the synthesis of advanced polymers like aramids and a precursor in various specialty chemicals, presents a unique analytical challenge due to its reactivity.[1][2] This guide provides an in-depth comparison of analytical strategies for this compound, focusing on direct Gas Chromatography-Mass Spectrometry (GC-MS) and comparing it with a derivatization-based GC-MS approach for its primary hydrolysis product, isophthalic acid. Furthermore, we will explore High-Performance Liquid Chromatography (HPLC) as a viable alternative methodology.
Understanding the Analyte: this compound (CAS 99-63-8)
This compound is a crystalline solid with a melting point of approximately 43-44°C and a boiling point of 276°C.[3][4] Its structure features two acyl chloride groups on a benzene ring in a meta-position.[1] These functional groups are highly susceptible to nucleophilic attack, particularly by water and alcohols, leading to rapid hydrolysis to isophthalic acid.[3][5] This inherent reactivity is the central challenge in its analysis; any exposure to atmospheric moisture or residual water in solvents can lead to the degradation of the analyte, compromising analytical accuracy.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂O₂ | PubChem[3] |
| Molecular Weight | 203.02 g/mol | PubChem[3] |
| Melting Point | 43-44 °C | ChemicalBook[4] |
| Boiling Point | 276 °C | ChemicalBook[4] |
| Solubility | Soluble in ether and other organic solvents; reacts with water and alcohol. | PubChem[3] |
Analytical Strategies: A Head-to-Head Comparison
The primary analytical choice for a volatile compound like this compound is GC-MS. However, its reactivity necessitates a careful consideration of the analytical approach. We will compare two primary GC-MS strategies and one HPLC alternative:
-
Method A: Direct GC-MS Analysis of this compound. This approach is the most straightforward, analyzing the molecule in its native form. Its feasibility is confirmed by its use in industrial quality control for purity assessment and the availability of its mass spectrum in databases.[6]
-
Method B: GC-MS Analysis of Isophthalic Acid via Derivatization. This indirect method quantifies this compound by first intentionally hydrolyzing it to the more stable isophthalic acid, which is then derivatized to increase its volatility for GC-MS analysis.
-
Method C: HPLC Analysis of Isophthalic Acid. As a non-volatile alternative, HPLC can be used to analyze the hydrolysis product, isophthalic acid, without the need for derivatization.
Method A: Direct Gas Chromatography-Mass Spectrometry (GC-MS)
This method leverages the inherent volatility of this compound for direct analysis. The key to success is the rigorous exclusion of moisture throughout the sample preparation and injection process to prevent on-column or pre-injection degradation.
Causality Behind Experimental Choices
-
Inert Solvent : Dichloromethane or a similar dry, aprotic solvent is chosen to prevent reaction with the acyl chloride groups.
-
High Injector Temperature : A sufficiently high injector temperature ensures the rapid and complete vaporization of the crystalline solid.
-
Robust GC Column : A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), provides good separation for aromatic compounds and has high thermal stability.[7]
-
Electron Ionization (EI) : Standard 70 eV electron ionization is effective for fragmenting the molecule and generating a reproducible mass spectrum for library matching and structural confirmation.
Experimental Protocol: Direct GC-MS
-
Sample Preparation :
-
Under a dry nitrogen atmosphere, accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of anhydrous dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with anhydrous dichloromethane to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
GC-MS Parameters :
-
GC System : Agilent 8890 GC (or equivalent)
-
MS System : Agilent 7000D TQ MS (or equivalent single quadrupole)
-
Column : Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm)[8]
-
Injector : Split/Splitless, operated in splitless mode.
-
Injector Temperature : 280°C
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program :
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line : 280°C
-
Ion Source : Electron Ionization (EI) at 70 eV
-
Source Temperature : 230°C
-
Quadrupole Temperature : 150°C
-
Acquisition Mode : Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis :
-
Identification : Compare the acquired mass spectrum with a reference library, such as the NIST Mass Spectral Library. The expected mass spectrum for this compound is available in the NIST WebBook.[6][9]
-
Quantification : Use SIM mode, monitoring characteristic ions such as m/z 202 (M+), 167 (M-Cl)+, and 139 (M-COCl)+.
-
Expected Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by a visible molecular ion peak (m/z 202, 204 due to chlorine isotopes) and prominent fragment ions resulting from the loss of one or both chloro-carbonyl groups.
Caption: Workflow for Direct GC-MS Analysis of this compound.
Method B: GC-MS of Isophthalic Acid (via Derivatization)
This method is an alternative for situations where the sample may have already been exposed to moisture or when a more stable analyte is desired for routine analysis. The this compound is completely hydrolyzed to isophthalic acid, which is then derivatized to make it volatile for GC-MS.
Causality Behind Experimental Choices
-
Hydrolysis : Controlled hydrolysis with a basic solution ensures the complete and rapid conversion of the acyl chloride to the corresponding carboxylate salt. Subsequent acidification protonates the salt to form isophthalic acid.
-
Derivatization : Isophthalic acid itself is not sufficiently volatile for GC analysis. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons on the carboxylic acid groups with non-polar trimethylsilyl (TMS) groups.[10][11] This drastically increases volatility and improves chromatographic peak shape.
Experimental Protocol: Derivatization GC-MS
-
Sample Hydrolysis :
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetone).
-
Add 1 M sodium hydroxide solution and heat at 90°C for 30 minutes to ensure complete hydrolysis.[11]
-
Cool the solution and acidify to pH < 2 with hydrochloric acid to form isophthalic acid precipitate.
-
Extract the isophthalic acid into ethyl acetate. Dry the organic layer with anhydrous sodium sulfate and evaporate to dryness.
-
-
Derivatization :
-
To the dried isophthalic acid residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
-
GC-MS Parameters :
-
GC-MS system and column are the same as in Method A.
-
Oven Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Acquisition Mode : Full Scan for identification of the di-TMS-isophthalate derivative and SIM for quantification.
-
Caption: Workflow for Derivatization-GC-MS Analysis of Isophthalic Acid.
Method C: High-Performance Liquid Chromatography (HPLC)
HPLC offers a powerful alternative, especially for analyzing this compound in complex matrices or when derivatization is not desirable. The analysis targets the stable hydrolysis product, isophthalic acid.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography : A C18 column is effective for separating aromatic carboxylic acids from other components based on hydrophobicity.
-
Acidified Mobile Phase : Adding an acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid groups, leading to better retention and improved peak shape.[12][13]
-
UV Detection : The benzene ring in isophthalic acid provides strong UV absorbance, making UV detection a simple and sensitive choice.[13]
Experimental Protocol: HPLC-UV
-
Sample Preparation :
-
Hydrolyze the this compound sample to isophthalic acid as described in Method B (Step 1).
-
Dissolve the dried residue in the mobile phase for injection.
-
-
HPLC Parameters :
Performance Comparison
While specific, validated performance data for this compound across these methods is not extensively published, we can extrapolate expected performance based on the analysis of similar compounds.
| Parameter | Method A: Direct GC-MS | Method B: Derivatization GC-MS | Method C: HPLC-UV |
| Analyte | This compound | Di-TMS-Isophthalic Acid | Isophthalic Acid |
| Specificity | High (Mass spectrum is unique) | High (Derivative is unique) | Moderate (Relies on retention time) |
| Sensitivity (LOD) | Low ng/mL to high pg/mL range (estimated)[14][15] | Low ng/mL to high pg/mL range (estimated)[14][15] | Low ppb (µg/L) range (reported for isophthalic acid)[13] |
| Sample Prep | Minimal (dilution only) | Extensive (hydrolysis, extraction, derivatization) | Moderate (hydrolysis, extraction) |
| Risk of Analyte Loss | High (due to reactivity) | Low (analyte is stabilized) | Low (analyte is stabilized) |
| Throughput | High | Low | Moderate |
| Best For | Purity checks, process monitoring, dry sample matrices. | Trace analysis, samples with moisture, confirmation. | Routine QC, aqueous samples, alternative to GC. |
Conclusion and Recommendations
The choice of analytical method for this compound is dictated by the specific requirements of the analysis.
-
For rapid purity assessment and in-process control of anhydrous samples, Direct GC-MS (Method A) is the most efficient and straightforward approach. Its primary challenge is the stringent requirement for moisture-free sample handling.
-
For trace-level quantification or when dealing with samples where hydrolysis is likely, the Derivatization GC-MS (Method B) of isophthalic acid is the most robust and reliable method. While the sample preparation is more involved, it converts the unstable analyte into a stable derivative, ensuring analytical accuracy.
-
HPLC-UV (Method C) serves as an excellent orthogonal technique for confirmation and is particularly well-suited for routine quality control in environments where GC instrumentation may not be available or when analyzing aqueous-based samples.
Each method, when properly validated, provides a reliable means to analyze this compound. The selection of the optimal method requires a clear understanding of the sample matrix, the required sensitivity, and the available instrumentation.
References
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Chromatography Forum. (2020). Iso and Terephthalic Acids Derivitisation. [Link]
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NIST. (2021). 1,3-Benzenedicarbonyl dichloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
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NIST. Mass Spectrum of 1,3-Benzenedicarbonyl dichloride. In NIST Chemistry WebBook. [Link]
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Schimmelmann Research. Derivatizing Compounds for GC-irm-MS. [Link]
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Al-Hussaini, K., & Al-Hussaini, H. (2021). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Egyptian Journal of Chemistry, 64(10), 5631-5642. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding this compound: Properties and Industrial Uses. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Isophthalic acid. [Link]
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U.S. Environmental Protection Agency. (2007). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Science & Technology, 41(13), 4737-4742. [Link]
- Gierczak, T., & Gasiorek, J. (1998). Gas Chromatographic Determination of o-Phthalic Acid Esters in Source Emissions. Polish Journal of Environmental Studies, 7(2), 73-77.
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ResearchGate. Fig. 3. GC-MS chromatogram vs. retention time for a sample taken during.... [Link]
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Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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SCION Instruments. (2020). Instrument Detection Limit (IDL) for the Scion SQ GC-MS. [Link]
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Paseiro-Cerrato, R., et al. (2016). GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans. Molecules, 21(11), 1585. [Link]
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Kuitunen, M. L., et al. (2020). Derivatization and rapid GC–MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(20), 2624-2633. [Link]
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A Senior Application Scientist's Comparative Guide to Isophthalic Acid Detection: HPLC-UV and Its Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer science, quality control, and environmental monitoring, the precise quantification of isophthalic acid (IPA) is a critical task. As a key monomer in the production of high-performance polymers like polyethylene terephthalate (PET) and various resins, its concentration dictates the final material's properties.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection—the workhorse of modern analytical labs—against other viable techniques for IPA analysis. We will delve into the causality behind methodological choices, present robust experimental data, and offer a framework for selecting the most appropriate technique for your specific application.
The HPLC-UV Method: A Deep Dive into Precision and Reliability
Reversed-phase HPLC (RP-HPLC) coupled with a UV detector is the most widely adopted method for the analysis of isophthalic acid and its isomers (terephthalic and phthalic acid) due to its robustness, sensitivity, and specificity.
Principle of Separation: Mastering Molecular Interactions
The separation of IPA hinges on its interaction with a nonpolar stationary phase (typically C18) and a polar mobile phase. The core scientific principle is partitioning. Isophthalic acid, an aromatic dicarboxylic acid, possesses moderate polarity.[1] The key to achieving sharp, symmetrical peaks and reproducible retention times is controlling the ionization state of its two carboxylic acid functional groups.
Causality Behind Experimental Choices:
-
Acidified Mobile Phase: An acidic mobile phase, commonly prepared with phosphoric acid or sulfuric acid to a pH between 2 and 3, is crucial.[1][2][3] This suppresses the ionization of the carboxyl groups (-COOH -> -COO⁻). In its non-ionized form, IPA is more hydrophobic, leading to a stronger interaction with the C18 stationary phase. This results in better retention, improved peak shape, and avoids the peak tailing often seen with ionizable compounds under neutral pH conditions.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the standard choice due to its high hydrophobicity, providing excellent retention for aromatic compounds like IPA.[4][5] The choice between different C18 columns can depend on the sample matrix; for instance, columns designed for aqueous stability (like C18-AQ) are ideal for separations in highly aqueous mobile phases.[6]
-
UV Detection Wavelength: Isophthalic acid's benzene ring contains a chromophore that absorbs UV light. The optimal wavelength for detection is typically around 210 nm or 254 nm, where the carboxyl groups exhibit strong absorbance.[1][2][4][5] While lower wavelengths like 210 nm offer higher sensitivity, they are also more susceptible to interference from mobile phase components and other impurities.[7] A wavelength of 254 nm often provides a good balance of sensitivity and selectivity.[4][8]
Workflow for HPLC-UV Analysis of Isophthalic Acid
Caption: HPLC-UV workflow for isophthalic acid quantification.
A Self-Validating HPLC Protocol
Trustworthiness in an analytical method is paramount. The protocol described here is designed to be a self-validating system through rigorous System Suitability Testing (SST). Regulatory bodies like the USP and FDA mandate SST to ensure the analytical system is performing acceptably before and during sample analysis.[9][10]
Detailed Experimental Protocol
| Parameter | Condition | Rationale |
| Instrument | HPLC System with UV/Vis or Diode Array Detector | Standard equipment for this analysis. |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Industry-standard column providing good resolution and efficiency.[4][5] |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid | Acid suppresses ionization for better peak shape; acetonitrile provides organic strength to elute IPA.[1] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[1][4] |
| Column Temp. | 25°C | Controlled temperature ensures retention time stability.[6] |
| Detection | UV at 254 nm | Good balance of sensitivity and selectivity for the aromatic ring of IPA.[4][8] |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis.[3] |
| Standard Prep. | Stock of 1 mg/mL IPA in methanol. Dilute with mobile phase. | Methanol is a good solvent. Diluting in mobile phase prevents peak distortion. |
| Sample Prep. | For PET samples, hydrolysis (e.g., with NaOH in methanol) is required to free the IPA monomer.[4] The resulting solution is neutralized and diluted. |
Trustworthiness: System Suitability Testing (SST)
Before injecting any samples, the system's fitness for purpose must be verified by injecting a standard solution (e.g., 5 replicate injections) and evaluating the following parameters.[11]
| SST Parameter | Typical Acceptance Criteria | Purpose |
| Repeatability (%RSD) | ≤ 2.0% for peak area | Ensures the precision of the pump and injector.[11][12] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, indicating good column health and mobile phase compatibility.[11][12] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and its ability to produce sharp peaks.[11] |
| Resolution (Rs) | ≥ 2.0 (between IPA and adjacent peaks) | Confirms the method's ability to separate the analyte from potential interferences.[11][12] |
Passing these SST criteria provides documented evidence that the chromatographic system is operating correctly at the time of analysis.[9][12]
Expected Performance Data
The following table summarizes typical performance data for a validated HPLC-UV method for isophthalic acid, synthesized from various established methods.[2][5]
| Performance Metric | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 5 ppb (µg/L)[1][8] |
| Limit of Quantification (LOQ) | 0.1 - 11 µg/mL |
| Recovery | 98% - 110%[13] |
| Precision (%RSD) | < 2.3% (Repeatability) |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other techniques may be more suitable depending on the analytical challenge, available equipment, and sample matrix.
Gas Chromatography (GC)
GC is a viable alternative, particularly for volatile and semi-volatile compounds. However, isophthalic acid is non-volatile and requires a chemical derivatization step to convert it into a volatile ester (e.g., a methyl or amyl ester) before it can be analyzed by GC.[14][15][16]
-
Pros: High sensitivity and resolving power, especially with a mass spectrometry (MS) detector.
-
Cons: Requires a time-consuming derivatization step (can take over 2 hours), which can introduce variability and potential for sample loss.[14][15] Not suitable for thermally unstable compounds.
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. It offers extremely high separation efficiency and requires minimal sample and solvent volumes. The isomers of phthalic acid can be effectively separated using CE.[17][18][19][20]
-
Pros: Very fast analysis times (often under 15 minutes), high resolution, and low solvent consumption.[19]
-
Cons: Can have lower concentration sensitivity compared to HPLC and can be less robust for complex matrices. Reproducibility can sometimes be a challenge.[21]
Head-to-Head Comparison
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) | Capillary Electrophoresis (CE-UV) |
| Principle | Partitioning Chromatography | Partitioning Chromatography | Electrophoretic Mobility |
| Sample Volatility | Not required | Required (Derivatization Needed) | Not required |
| Sample Prep. | Simple dilution/hydrolysis | Complex (Mandatory Derivatization) [15] | Simple dilution/filtration |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes (post-derivatization)[14] | < 15 minutes [19] |
| Sensitivity | High (ppb level)[1] | Very High (sub-ppb) | Moderate to High |
| Robustness | Excellent | Good | Moderate |
| Cost (Instrument) | Moderate | Moderate-High | Moderate |
| Solvent Usage | Moderate | Low | Very Low |
| Best For | Routine QC, complex matrices, isomer separation | Trace analysis, volatile impurity profiling | Rapid screening, isomer analysis, chiral separations |
Decision-Making Framework for Method Selection
Caption: A guide for selecting the optimal analytical method.
Conclusion
For the routine, reliable, and accurate quantification of isophthalic acid, Reversed-Phase HPLC with UV detection remains the gold standard. Its combination of high performance, robustness, and straightforward operation makes it exceptionally well-suited for quality control in industrial settings and for the analysis of complex samples, such as those from polymer degradation or environmental testing.[13] While GC offers superior sensitivity for trace analysis, its utility is hampered by the need for a cumbersome derivatization step. CE provides an excellent, high-speed alternative for simpler matrices where solvent reduction is a priority. Ultimately, the choice of method should be guided by a thorough evaluation of the specific analytical requirements, including sample matrix, required sensitivity, and available resources, as outlined in this guide.
References
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Isophthalic acid on Primesep B Column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. Retrieved from [Link]
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Powers, T. W., & Amey, R. L. (2005). Micellar electrokinetic capillary chromatography analysis of phthalic acid isomers. Journal of Capillary Electrophoresis and Microchip Technology, 9(3-4), 57–64. Retrieved from [Link]
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Threeprom, W., & Kaneta, T. (2012). Separation of the positional isomers of phthalic acids in hydroorganic solvents using capillary electrophoresis. Journal of the Chinese Chemical Society, 59(1), 107-112. Retrieved from [Link]
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Wu, C. H., Lo, Y. S., Lin, H. L., & Lin, C. H. (2003). Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate. Journal of Chromatography A, 1003(1-2), 173–181. Retrieved from [Link]
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Threeprom, W., & Kaneta, T. (2012). Separation of the positional isomers of phthalic acids in hydroorganic solvents using capillary electrophoresis. Scilit. Retrieved from [Link]
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Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Electropherogram of phthalic acid isomers and benzoic acid (0.1 mM each). Retrieved from [Link]
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Ivanovska, A., Stafilov, T., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-246. Retrieved from [Link]
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Scherer, R., Rybka, A. C. P., Ballus, C. A., Meinhart, A. D., Filho, J. T., & Godoy, H. T. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154. Retrieved from [Link]
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Lipik, V. T., & Cherkes, N. S. (2007). Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography. Journal of Analytical Chemistry, 62(8), 757-760. Retrieved from [Link]
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Zhang, Q., & Wang, J. (2005). [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography]. Se Pu, 23(4), 436. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
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Ivanovska, A., Stafilov, T., & Stefova, M. (2016). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. Retrieved from [Link]
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Khani, M. R., Bahrami, A., & Mahjub, H. (2014). HPLC study of migration of terephthalic acid and isophthalic acid from PET bottles into edible oils. Journal of the Science of Food and Agriculture, 94(7), 1298–1303. Retrieved from [Link]
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Lipik, V. T., Cherkes, N. S., & Martsul, V. N. (2007). Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography. CoLab. Retrieved from [Link]
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ECA Academy. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations. Retrieved from [Link]
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Zhang, C., Zhang, Y., & Zhang, W. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Foods, 8(6), 203. Retrieved from [Link]
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Ivanovska, A., Stafilov, T., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. Retrieved from [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Isophthalic acid. Retrieved from [Link]
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Pharma Times Official. (n.d.). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Phthalic Acids using Hydrogen Bonding. Retrieved from [Link]
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Bodzek, D., & Luks-Betlej, K. (1993). Gas Chromatographic Determination of o-Phthalic Acid Esters in·Source Emissions. Journal of High Resolution Chromatography, 16(8), 482-484. Retrieved from [Link]
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Canellas, E., Vera, P., Nerín, C. (2015). GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans. Molecules, 20(11), 20597-20610. Retrieved from [Link]
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Chromatography Forum. (2020, February 4). Iso and Terephthalic Acids Derivitisation. Retrieved from [Link]
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Yuan, N., Qiao, J., & Lian, H. Z. (2012). Simultaneous Determination of Nine Related Substances in p-Phthalic Acid Residue by RP-HPLC. Journal of Chromatographic Science, 50(3), 224-229. Retrieved from [Link]
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SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of Polyamides Derived from Isophthaloyl Dichloride: A TGA Perspective
This guide provides an in-depth comparative analysis of the thermal stability of various polyamides synthesized from isophthaloyl dichloride, utilizing Thermal Gravimetric Analysis (TGA) as the primary evaluation technique. Designed for researchers and material scientists, this document delves into the causal relationships between the polymer backbone structure and its thermal decomposition behavior, supported by experimental data and established scientific principles.
Introduction: The Critical Role of Thermal Stability in Polyamide Performance
Polyamides, a cornerstone of high-performance polymers, are valued for their exceptional mechanical strength, chemical resistance, and thermal endurance. Those synthesized from this compound, a key aromatic diacid chloride, form a unique subclass known as polyphthalamides (PPAs) or aramids, depending on the diamine comonomer. Their applications, ranging from automotive components to aerospace materials, often hinge on their ability to withstand high temperatures without significant degradation.
Thermal Gravimetric Analysis (TGA) is an indispensable technique for quantifying this thermal stability. It precisely measures the change in a material's mass as a function of temperature in a controlled atmosphere. The resulting data allows us to determine key parameters like the onset of decomposition (T_onset), the temperature of maximum degradation rate (T_max), and the residual mass at elevated temperatures (char yield), providing a clear metric for comparison.
The TGA Experiment: A Self-Validating Protocol
The trustworthiness of TGA data is rooted in a meticulously controlled experimental setup. The protocol described below is designed to be a self-validating system, ensuring reproducibility and accuracy.
Caption: Figure 1: A flowchart detailing the key stages of a TGA experiment, from sample preparation to data analysis.
-
Sample Preparation:
-
Ensure the polyamide sample is completely dry to prevent mass loss from volatiles, which can be mistaken for degradation. Dry the polymer powder or film in a vacuum oven at 80°C for at least 12 hours.
-
Accurately weigh 5–10 mg of the dried sample into a TGA crucible (alumina is preferred for its inertness at high temperatures). An accurate initial mass is critical for precise calculations.
-
-
Instrument Configuration:
-
Atmosphere: The analysis should be conducted under an inert atmosphere, typically nitrogen, with a flow rate of 50 mL/min. This prevents oxidative degradation, ensuring that the measured mass loss is due to thermal decomposition alone.
-
Temperature Program: A common and effective program is to ramp the temperature from ambient (~30°C) to 800°C. This range covers the entire degradation profile for most aromatic polyamides.
-
Heating Rate: A heating rate of 10°C/min is standard. This rate is slow enough to ensure thermal equilibrium within the sample, providing good resolution of thermal events, yet fast enough for practical experimental times.
-
-
Data Analysis:
-
TGA Curve: Plot the percentage of mass remaining on the y-axis against the temperature on the x-axis.
-
Derivative Thermogravimetry (DTG) Curve: Plot the rate of mass loss (the first derivative of the TGA curve) against temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_max).
-
Key Metrics:
-
T_onset (or Td5%): The temperature at which 5% mass loss occurs. This is a common and reliable indicator of the onset of significant thermal degradation.
-
T_max: The temperature at the peak of the DTG curve, representing the point of most rapid decomposition.
-
Char Yield: The percentage of residual mass remaining at a high temperature (e.g., 700°C or 800°C). A higher char yield often correlates with better flame retardancy and thermal stability.
-
-
Comparative Analysis: The Impact of Diamine Structure on Thermal Stability
The choice of diamine reacted with this compound has a profound impact on the resulting polyamide's thermal properties. The rigidity of the polymer backbone is a key determinant of its thermal stability. We will compare three representative polyamides:
-
Poly(m-phenylene isophthalamide) (PMIA): Synthesized from this compound and m-phenylenediamine (MPD). Known commercially as Nomex®.
-
Poly(p-phenylene isophthalamide) (PPDA): Synthesized from this compound and p-phenylenediamine (PPD). This structure is related to the para-aramids.
-
Aliphatic-Aromatic Polyamide: Synthesized from this compound and a linear aliphatic diamine, such as hexamethylenediamine (HMDA).
Caption: Figure 2: Representation of the repeating units for the three classes of polyamides discussed.
The following table summarizes typical TGA data for these polyamides when analyzed under a nitrogen atmosphere.
| Polymer Name | Diamine Component | T_onset (Td5%) (°C) | T_max (°C) | Char Yield @ 700°C (%) |
| Poly(p-phenylene isophthalamide) | p-Phenylenediamine | ~480 - 510 | ~535 | ~55 - 60 |
| Poly(m-phenylene isophthalamide) | m-Phenylenediamine | ~450 - 475 | ~510 | ~50 - 55 |
| Aliphatic-Aromatic Polyamide | Hexamethylenediamine | ~400 - 425 | ~450 | ~15 - 20 |
Note: These values are representative and can vary slightly based on molecular weight, sample purity, and specific TGA conditions.
-
Aromatic vs. Aliphatic Backbone: The most striking difference is between the fully aromatic polyamides (aramids) and the aliphatic-aromatic polyamide. The C-C and C-H bonds in the aliphatic-(CH2)6- segments of the HMDA-based polymer have lower bond dissociation energies than the aromatic C-C and C-H bonds. This makes them the "weak links" in the polymer chain, leading to a significantly lower decomposition temperature (T_onset ~400°C).
-
Para- vs. Meta-Aromatic Linkages: Among the two fully aromatic polyamides, the para-linked structure (PPDA) exhibits higher thermal stability than the meta-linked PMIA. The para-linkage creates a more linear, rigid, and tightly packed polymer chain. This conformation maximizes intermolecular forces (hydrogen bonding and π-π stacking), requiring more thermal energy to initiate chain scission and degradation. The "kinked" structure of the meta-linked PMIA results in less efficient chain packing and slightly weaker intermolecular forces, hence its lower, yet still very high, decomposition temperature.
-
Char Yield: The high char yield of the aromatic polyamides is a direct result of their chemical structure. Upon heating, the aromatic rings crosslink to form a stable, graphite-like char. This char acts as an insulating barrier, slowing further decomposition. The aliphatic polyamide, lacking this extensive aromaticity, decomposes into smaller volatile fragments, resulting in a much lower char yield.
Conclusion: Structure-Property Relationships in Action
Thermal Gravimetric Analysis provides clear, quantitative evidence of the structure-property relationships governing the thermal stability of polyamides derived from this compound. The data unequivocally demonstrates that incorporating rigid, aromatic diamines is essential for maximizing thermal performance. Furthermore, the geometric isomerism of the diamine—para versus meta—offers a powerful tool for fine-tuning thermal stability, with the linear para-isomer providing the highest resistance to thermal degradation. This guide provides a robust framework for researchers to compare and select polyamides based on their thermal requirements, grounded in reliable experimental protocol and a clear understanding of the underlying chemical principles.
References
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TA Instruments. "The Effect of Heating Rate on TGA Results." TA Instruments Technical Library.[Link]
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Stark, N. M., & White, R. H. "TGA of Char Formation in Fire Retardants." Fire and Materials.[Link]
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Yang, H. H. "Aromatic High-Strength Fibers." Wiley-Interscience.[Link]
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Blanksby, S. J., & Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research.[Link]
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Gao, S., et al. "Synthesis and Properties of Aromatic Polyamides from 4,4'-Diaminobenzanilide and Aromatic Diacid Chlorides." Polymers.[Link]
A Senior Application Scientist's Guide to Reaction Completion: FT-IR Spectroscopy for Isophthaloyl Dichloride Reactions
Executive Summary
Monitoring the progression of chemical reactions is fundamental to process optimization, yield maximization, and quality control in chemical synthesis. For reactions involving highly reactive species like isophthaloyl dichloride, particularly in polymerization, real-time and accurate endpoint determination is critical. This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other common analytical techniques for confirming reaction completion. We will demonstrate that for tracking the conversion of this compound to its products, such as polyamides, in-situ Attenuated Total Reflectance (ATR)-FTIR is an exceptionally powerful, efficient, and informative method. This document provides the scientific rationale, detailed experimental protocols, and comparative data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction: The Challenge of Monitoring this compound Reactions
This compound (IPC) is a key monomer used in the synthesis of high-performance polymers like aramids (aromatic polyamides), as well as in the production of resins, films, and dyes.[1][2] These reactions, often polycondensation or acylations, proceed via the conversion of the highly reactive acyl chloride functional group (-COCl).
The central challenge in these syntheses is knowing precisely when the reaction has reached completion. Incomplete reactions lead to lower molecular weight polymers, altered material properties, and impurities in the final product. Conversely, unnecessarily long reaction times waste energy and resources and can lead to side reactions. Therefore, a robust analytical method is required to track the consumption of reactants and the formation of products, ideally in real-time.[3][4]
While several techniques exist, FT-IR spectroscopy offers a unique advantage by providing a direct "molecular fingerprint" of the reaction mixture, allowing for the unambiguous tracking of functional group changes.[5] This guide will focus on the application of in-situ FT-IR for this purpose and compare its utility against other established methods.
The Analytical Principle: Tracking Functional Group Transformation with FT-IR
FT-IR spectroscopy operates by measuring the interaction of infrared radiation with a sample, causing molecular vibrations (stretching, bending) at specific frequencies.[3] The power of FT-IR in monitoring an this compound reaction, for instance, its polymerization with a diamine to form a polyamide, lies in its ability to selectively monitor the disappearance and appearance of characteristic vibrational bands.
The key spectral events to monitor are:
-
Disappearance of this compound: The most prominent band for the reactant is the strong carbonyl (C=O) stretching vibration of the acyl chloride group, typically found in the region of 1770-1815 cm⁻¹ . A secondary C-Cl stretching band may also be observed.
-
Disappearance of the Co-Reactant: If reacting with a diamine (to form a polyamide), the N-H stretching bands of the amine (around 3300-3500 cm⁻¹ ) will decrease in intensity. If reacting with a diol (to form a polyester), the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹ ) will diminish.
-
Appearance of the Product: For a polyamide, two new, strong bands will appear and grow over time:
By trending the absorbance of these peaks over time, one can generate a real-time reaction profile, determine kinetics, and confidently identify the reaction endpoint when the reactant peaks have vanished and the product peaks have reached a stable maximum.[8][9]
Table 1: Key FT-IR Vibrational Frequencies for Polyamide Synthesis from this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Status During Reaction |
| Acyl Chloride (IPC) | C=O Stretch | 1770 - 1815 | Disappears |
| Primary Amine | N-H Stretch | 3300 - 3500 | Disappears |
| Amide (Product) | Amide I (C=O Stretch) | 1630 - 1680 | Appears |
| Amide (Product) | Amide II (N-H Bend) | 1515 - 1570 | Appears |
Note: Exact peak positions can vary based on solvent, concentration, and molecular structure.[7]
Experimental Protocol: In-Situ Reaction Monitoring with ATR-FTIR
For real-time analysis, an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe is the industry standard.[10][11] Diamond-tipped ATR probes are favored for their exceptional chemical resistance, making them suitable for reactive mixtures containing acyl chlorides.[11]
Workflow Diagram: FT-IR Reaction Monitoring
Caption: Workflow for Polyamide Synthesis and Analysis.
Step-by-Step Methodology
-
System Setup:
-
Assemble the reaction vessel with appropriate stirring, temperature control, and inert atmosphere (e.g., nitrogen).
-
Insert the ATR-FTIR probe into the reactor, ensuring the sensing element (e.g., diamond crystal) is fully submerged in the reaction medium once charged.
-
-
Background Collection:
-
Charge the reactor with the reaction solvent and any reactant that will be present at time zero (e.g., the diamine solution).
-
Allow the system to reach thermal equilibrium.
-
Collect a background spectrum. This is a critical step as the software will subtract this spectrum from all subsequent measurements, removing solvent peaks and showing only the chemical changes.[12]
-
-
Initiate Reaction and Data Acquisition:
-
Real-Time Monitoring:
-
In the software, define the key peaks for reactants and products as described in Table 1.
-
Track the absorbance trends of these peaks over time. The disappearance of the this compound C=O peak (~1785 cm⁻¹) and the concurrent growth of the amide I peak (~1650 cm⁻¹) provide a clear visual confirmation of the reaction's progress.[10]
-
-
Endpoint Determination:
-
The reaction is considered complete when the reactant peak absorbances have flatlined at or near zero, and the product peak absorbances have reached a stable plateau.
-
Comparison with Alternative Analytical Techniques
While FT-IR is a powerful tool, other techniques can also provide information on reaction completion. The choice of method depends on the specific information required, sample properties, and available instrumentation.
Table 2: Comparison of Analytical Techniques for Monitoring IPC Reactions
| Technique | Principle | Information Provided | Speed | Cost (Instrument) | Key Advantages | Key Disadvantages |
| In-Situ FT-IR | Molecular Vibrations | Functional group conversion, kinetics, reaction pathway.[14] | Real-time (sec-min) | Medium-High | Non-invasive, real-time data, direct chemical info.[13] | Not ideal for tracking molecular weight; requires immersion probe. |
| NMR Spectroscopy | Nuclear Spin | Detailed molecular structure, end-group analysis, monomer sequence.[15][16] | Slow (min-hours per sample) | High | Unparalleled structural detail, quantitative.[17] | Requires sample extraction (off-line), expensive, not ideal for real-time kinetics. |
| Gel Permeation Chromatography (GPC/SEC) | Hydrodynamic Size | Molecular weight distribution (Mw, Mn), polydispersity.[18] | Slow (20-40 min per sample) | Medium | Gold standard for polymer molecular weight.[18] | Off-line analysis, provides no chemical structure info, only size. |
| Thermal Analysis (DSC/TGA) | Heat Flow / Mass Change | Glass transition (Tg), melting point (Tm), thermal stability.[19][20] | Slow (hours per run) | Medium | Excellent for characterizing final polymer properties. | Post-synthesis analysis only, gives no information on reaction conversion.[21] |
Decision-Making Flowchart: Choosing the Right Analytical Tool
Caption: Decision guide for selecting an analytical technique.
Data Interpretation and Troubleshooting
-
Stable Baseline: Before initiating the reaction, ensure the spectral baseline is stable. A drifting baseline can indicate temperature fluctuations or incomplete mixing.
-
Overlapping Peaks: In complex systems, peaks may overlap. Chemometric software can be used to deconvolute spectra and trend individual components.[14]
-
Insoluble Products: If the polymer product precipitates out of solution, the ATR probe (which only measures what is in contact with the crystal) may show a decrease in product signal.[11] This indicates a change in the physical state of the reaction, not necessarily a reversal. In these cases, Raman spectroscopy, a scattering technique, may be more suitable.[11]
-
No Reaction: If no change is observed in the reactant peaks after adding the initiator/catalyst, it could indicate a problem with reagent purity, temperature, or catalyst activity.
Conclusion
For confirming the reaction completion of this compound, particularly in polymerization processes, in-situ FT-IR spectroscopy stands out as a superior technique for real-time monitoring and process understanding. It provides direct, unambiguous, and continuous data on the consumption of reactants and the formation of products by tracking key functional groups. While alternative methods like NMR and GPC are indispensable for detailed structural and molecular weight characterization of the final product, they do not offer the real-time kinetic insight provided by FT-IR.[22] By integrating in-situ FT-IR into the development workflow, researchers and scientists can accelerate process optimization, ensure batch-to-batch consistency, and gain a deeper understanding of the reaction mechanism, ultimately leading to higher quality products.
References
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- ResearchGate. (n.d.). Monitoring of chemical reactions during polymer synthesis by real-time Attenuated Total Reflection (ATR)-FTIR spectroscopy.
- PubChem. (n.d.). Isophthaloyl chloride.
- Mettler Toledo. (n.d.). Real-Time FTIR and Kinetic Modeling for Process Optimization.
- PubMed. (n.d.). In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics.
- AZoM. (2003, June 23). Polymerization Reaction Monitoring for PSA Production Using an ATR-FTIR Probe.
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- Polymer Chemistry. (2025, June 30). Online GPC monitoring for batch and flow polymerisation reactions. RSC Publishing.
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The Significance of Kinetic Studies in Isophthaloyl Dichloride Polymerization
An In-Depth Technical Guide to the Kinetic Studies of Isophthaloyl Dichloride Polymerization Reactions
For researchers, scientists, and professionals in drug development and material science, a thorough understanding of polymerization kinetics is paramount for controlling polymer properties and optimizing synthesis processes. This compound (IPC) is a key monomer in the synthesis of high-performance polyamides and other polymers, prized for their thermal stability and chemical resistance.[1][2] This guide provides a comparative analysis of the kinetic studies of this compound polymerization, focusing on the two primary methods: interfacial and solution polymerization. We will delve into the experimental methodologies used to monitor reaction kinetics, compare the polymerization behavior with different co-monomers, and provide insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
The kinetics of polymerization—the rate at which monomer molecules react to form polymer chains—directly influences critical polymer characteristics such as molecular weight, molecular weight distribution, and microstructure. For polymers derived from this compound, these characteristics, in turn, dictate their macroscopic properties, including mechanical strength, thermal stability, and solubility. Kinetic studies are therefore essential for:
-
Process Optimization: Understanding the reaction rate allows for the optimization of reaction conditions (temperature, concentration, stirring speed) to achieve desired polymer properties in an efficient and reproducible manner.
-
Mechanism Elucidation: Kinetic data provides insights into the reaction mechanism, helping to identify rate-determining steps and the influence of various factors on the polymerization process.
-
Quality Control: Monitoring polymerization kinetics in real-time can serve as a quality control tool to ensure batch-to-batch consistency.
-
Controlling Side Reactions: this compound is highly reactive and susceptible to side reactions, most notably hydrolysis.[3][4] Kinetic studies help in understanding and minimizing these undesirable reactions.
Comparative Analysis of Polymerization Methods
This compound is typically polymerized via step-growth polycondensation. The two most common methods employed are interfacial polymerization and solution polymerization. Each method presents a unique kinetic profile and offers distinct advantages and disadvantages.
Interfacial Polymerization
In interfacial polymerization, the reaction occurs at the interface between two immiscible liquids.[5][6] Typically, the diamine monomer is dissolved in an aqueous phase, often with an acid acceptor like sodium carbonate or sodium hydroxide, while the this compound is dissolved in an organic solvent such as hexane or dichloromethane.[3][6]
Reaction Mechanism and Kinetics:
The polymerization reaction is generally very fast and diffusion-controlled.[5][7] The reaction rate is influenced by:
-
Rate of Monomer Diffusion: The transport of the diamine from the aqueous phase and the this compound from the organic phase to the interface is a critical factor.
-
Reaction at the Interface: The intrinsic reactivity of the amine and acyl chloride groups determines the rate of amide bond formation at the interface.
-
Polymer Film Formation: The newly formed polymer film can act as a barrier, slowing down the diffusion of monomers to the reaction zone.[5]
The overall kinetics are complex, often exhibiting a rapid initial rate followed by a slower, diffusion-limited phase.[7]
Advantages:
-
High Molecular Weight: High molecular weight polymers can be obtained rapidly at ambient temperatures.
-
No Strict Stoichiometry Requirement: Since the reaction is confined to the interface, the overall stoichiometry of the monomers in the bulk phases is less critical than in solution polymerization.
-
Simple Process: The experimental setup can be relatively simple.
Disadvantages:
-
Broad Molecular Weight Distribution: The diffusion-controlled nature of the reaction often leads to a broader molecular weight distribution.
-
Side Reactions: Hydrolysis of this compound in the presence of the aqueous phase is a significant side reaction that needs to be controlled.[4]
-
Limited to Certain Monomers: The monomers must be soluble in their respective immiscible phases.
Solution Polymerization
In solution polymerization, both the this compound and the diamine monomer are dissolved in a single, inert organic solvent.[8] The reaction proceeds in a homogeneous phase.
Reaction Mechanism and Kinetics:
The polymerization follows the principles of classical step-growth kinetics. The reaction rate is dependent on:
-
Monomer Concentration: The rate is proportional to the concentration of the reacting functional groups (amine and acyl chloride).
-
Temperature: The reaction rate increases with temperature, as described by the Arrhenius equation.
-
Solvent: The solvent can influence the reaction rate by affecting the solubility of the monomers and the growing polymer chains, as well as by solvating the transition state.
-
Acid Acceptor: The polymerization of this compound with a diamine produces hydrogen chloride (HCl) as a byproduct.[3][9] This HCl can react with the amine groups of the monomer and the growing polymer chains to form unreactive amine salts, thereby inhibiting the polymerization.[3] Therefore, an acid acceptor (e.g., a tertiary amine like pyridine or an inorganic base) is often added to neutralize the HCl as it is formed.
Advantages:
-
Better Control over Molecular Weight: By carefully controlling the stoichiometry of the monomers, it is possible to achieve a target molecular weight with a narrower distribution compared to interfacial polymerization.
-
Fewer Side Reactions (with precautions): If anhydrous conditions are maintained, the hydrolysis of this compound can be minimized.
-
Homogeneous System: The homogeneity of the reaction mixture allows for easier monitoring of the reaction progress.
Disadvantages:
-
Strict Stoichiometry Requirement: A precise 1:1 molar ratio of the functional groups is required to obtain high molecular weight polymer.
-
Slower Reaction Rates: The reaction rates are generally slower than in interfacial polymerization.
-
Solvent Removal: The removal of the solvent after polymerization can be challenging, especially for high-boiling point solvents.
Table 1: Comparison of Interfacial and Solution Polymerization of this compound
| Feature | Interfacial Polymerization | Solution Polymerization |
| Reaction Medium | Two immiscible liquids (e.g., water/organic) | Single organic solvent |
| Reaction Locus | Interface between the two liquids | Homogeneous solution |
| Reaction Rate | Very fast, often diffusion-controlled | Slower, concentration and temperature-dependent |
| Stoichiometry | Less critical | Requires precise 1:1 molar ratio for high MW |
| Molecular Weight Control | More difficult | Better control, narrower distribution |
| Temperature | Typically ambient temperature | Can be varied to control the rate |
| Key Process Parameters | Stirring speed, monomer concentration in each phase | Monomer concentration, temperature, acid acceptor |
| Major Side Reactions | Hydrolysis of this compound | Amine salt formation (if no acid acceptor) |
| Typical Co-monomers | Diamines soluble in water | Diamines soluble in the chosen organic solvent |
Experimental Methodologies for Kinetic Studies
Several techniques can be employed to monitor the kinetics of this compound polymerization. The choice of method depends on the polymerization technique (interfacial or solution) and the specific information required.[10][11]
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: This is a powerful technique for monitoring the disappearance of reactants and the appearance of products in real-time.[12] The C=O stretching vibration of the acyl chloride group in this compound (around 1770-1800 cm⁻¹) and the N-H bending vibration of the diamine can be monitored. The formation of the amide bond can be followed by the appearance of the amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend and C-N stretch) bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the changes in the chemical environment of the protons and carbons near the reacting functional groups.[13][14] This method can provide detailed structural information about the polymer being formed.
-
Raman Spectroscopy: Similar to IR, Raman spectroscopy can be used to monitor the vibrational modes of the reactants and products.[15] It has the advantage of being less sensitive to water, making it suitable for studying interfacial polymerization.[15]
Chromatographic Methods
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution of the polymer at different reaction times.[16] By taking aliquots from the reaction mixture at various intervals, the evolution of the molecular weight can be tracked, providing kinetic information.
Other Methods
-
Titration: The progress of the reaction can be followed by titrating the unreacted functional groups or the HCl byproduct. For example, the unreacted diamine can be titrated with a standard acid solution.
-
Dilatometry: This technique measures the change in volume of the reaction mixture as polymerization proceeds. The conversion of monomers to polymer is accompanied by a volume contraction.[15]
-
Microfluidic Interferometry: This is a more recent and advanced technique for directly measuring the kinetics of interfacial polymerization by tracking the monomer concentration profiles near the interface.[17]
Experimental Protocol: In-situ IR Spectroscopy for Solution Polymerization Kinetics
This protocol describes a general procedure for monitoring the kinetics of the solution polymerization of this compound with a diamine using in-situ Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
This compound (IPC), high purity
-
Diamine (e.g., m-phenylenediamine), high purity
-
Anhydrous solvent (e.g., N,N-dimethylacetamide - DMAc)
-
Acid acceptor (e.g., pyridine), anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
FTIR spectrometer with an in-situ attenuated total reflectance (ATR) probe
-
Jacketed glass reactor with a mechanical stirrer, temperature controller, and ports for the ATR probe and nitrogen inlet/outlet
-
Syringes for monomer addition
Procedure:
-
System Setup: Assemble the reactor and ensure it is clean and dry. Purge the reactor with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.
-
Solvent and Monomer Addition: Add the anhydrous solvent and the diamine to the reactor. Start the stirrer and allow the diamine to dissolve completely.
-
Background Spectrum: Insert the ATR probe into the solution and acquire a background spectrum. This will be used to subtract the absorbance of the solvent and the diamine.
-
Initiation of Polymerization: Inject the this compound solution (dissolved in a small amount of the same anhydrous solvent) into the reactor. Start acquiring spectra at regular time intervals (e.g., every 30 seconds).
-
Data Acquisition: Continue monitoring the reaction until no further changes are observed in the IR spectrum, indicating the reaction has reached completion.
-
Data Analysis:
-
Identify the characteristic absorption bands for the reactants and the product (e.g., C=O of IPC, N-H of diamine, and amide I of the polymer).
-
Measure the absorbance of these bands as a function of time.
-
Use the change in absorbance to calculate the concentration of the reactants and/or product over time.
-
Plot the concentration versus time data to determine the reaction rate and the rate constant.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: this compound is highly sensitive to moisture, which leads to hydrolysis and the formation of isophthalic acid, a chain terminator.[3][4] Using anhydrous solvents and an inert atmosphere is crucial for obtaining high molecular weight polymer and accurate kinetic data.
-
In-situ Monitoring: In-situ techniques like ATR-FTIR are preferred because they allow for real-time monitoring of the reaction without the need to take aliquots, which can disturb the reaction and introduce errors.[15]
-
Acid Acceptor: The choice and concentration of the acid acceptor are critical. It must be strong enough to neutralize the HCl byproduct efficiently but should not interfere with the polymerization reaction or the spectroscopic measurements.
Comparison of Diamine Co-monomers
The structure of the diamine co-monomer has a significant impact on the polymerization kinetics with this compound.
-
Aromatic vs. Aliphatic Diamines: Aromatic diamines (e.g., m-phenylenediamine) are generally less basic and therefore less reactive than aliphatic diamines (e.g., hexamethylenediamine).[18] This difference in reactivity leads to slower polymerization rates for aromatic polyamides.
-
Steric Hindrance: Bulky substituents on the aromatic ring of the diamine can sterically hinder the approach of the amine groups to the acyl chloride, thereby reducing the reaction rate.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring of the diamine decrease the nucleophilicity of the amine groups, leading to slower reaction rates. Conversely, electron-donating groups increase the reactivity.
Table 2: Qualitative Comparison of the Reactivity of Different Diamines with this compound
| Diamine Type | Example | Relative Reactivity with IPC | Resulting Polymer |
| Aliphatic | Hexamethylenediamine | High | Aliphatic Polyamide |
| Cycloaliphatic | Cyclohexanediamine | Medium-High | Cycloaliphatic Polyamide |
| Aromatic (unsubstituted) | m-Phenylenediamine (MPD) | Medium | Aromatic Polyamide (e.g., Nomex)[1][19] |
| Aromatic (electron-donating group) | 3,5-Diaminotoluene | Medium-High | Substituted Aromatic Polyamide |
| Aromatic (electron-withdrawing group) | 3,5-Diaminobenzoic acid | Low | Substituted Aromatic Polyamide |
Visualization of Polymerization and Experimental Workflow
Diagram 1: Interfacial Polymerization of this compound and a Diamine
Caption: Experimental workflow for studying polymerization kinetics using GPC/SEC.
Conclusion
The kinetic study of this compound polymerization is a multifaceted field that is crucial for the tailored synthesis of high-performance polyamides. The choice between interfacial and solution polymerization methods depends on the desired polymer properties and the specific monomers used. While interfacial polymerization offers the advantage of rapid synthesis of high molecular weight polymers, solution polymerization provides better control over the polymer architecture. A variety of experimental techniques are available to probe the kinetics of these reactions, each with its own strengths and limitations. A thorough understanding of the underlying reaction mechanisms, the influence of various experimental parameters, and the reactivity of different co-monomers is essential for researchers and scientists working to develop advanced polymeric materials.
References
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Polyamide Syntheses. (2015). ResearchGate. Retrieved from [Link]
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Mechanism Study of the Polymerization of Polyamide 56: Reaction Kinetics and Process Parameters. (2023). Macromolecular Rapid Communications. Retrieved from [Link]
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Quick Review of Polyamide Synthesis. (2019). YouTube. Retrieved from [Link]
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Experimental study of polymerization and crystallization kinetics of polyamide 6 obtained by anionic ring opening polymerization of ε-caprolactam. (2017). Polymer. Retrieved from [Link]
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Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics. (2022). Polymers. Retrieved from [Link]
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Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. (2020). ResearchGate. Retrieved from [Link]
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Measuring Interfacial Polymerization Kinetics Using Microfluidic Interferometry. (2018). Journal of the American Chemical Society. Retrieved from [Link]
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Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. (2009). Environmental Toxicology and Chemistry. Retrieved from [Link]
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Influence of chemical structure of this compound and aliphatic, cycloaliphatic, and aromatic diamine compound polyamides on their chlorine resistance. (2000). Journal of Applied Polymer Science. Retrieved from [Link]
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This compound: A Key Intermediate for High-Performance Polymers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Interfacial Polymerization. (2014). ResearchGate. Retrieved from [Link]
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Interfacial Polymerization at the Alkane/Ionic Liquid Interface. (2021). Angewandte Chemie International Edition. Retrieved from [Link]
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Kinetics of Polymer Interfacial Reactions. (2013). Columbia Academic Commons. Retrieved from [Link]
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Constitutional isomerism in polyamides derived from isophthaloyl chloride and 1,3‐diamine‐4‐chlorobenzene. (2003). Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
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Methods for the Synthesis of Phthalic Acid Dichlorides. (2020). ResearchGate. Retrieved from [Link]
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The Use of Simulation Techniques in Developing Kinetic Models for Polymerization. (2002). Macromolecular Symposia. Retrieved from [Link]
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M-phenylenediamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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1,3-Benzenedicarbonyl dichloride. (n.d.). NIST WebBook. Retrieved from [Link]
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Chemical Polymerization Kinetics of Poly-O-Phenylenediamine and Characterization of the Obtained Polymer in Aqueous Hydrochloric Acid Solution Using K2Cr2O7 as Oxidizing Agent. (2014). International Journal of Polymer Science. Retrieved from [Link]
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Synthesis and chiroptical properties of a π-conjugated polymer containing glucose-linked biphenyl units in the main chain. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Electronic Supplementary Information Pd confined hierarchically conjugated covalent organic polymer for hydrogenation of nitroaromatics. (2020). Royal Society of Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isophthaloyl Dichloride
As a Senior Application Scientist, I understand that meticulous handling and disposal of reactive chemicals are paramount to laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of isophthaloyl dichloride (CAS 99-63-8), a compound widely used in the synthesis of high-performance polymers.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but the rationale behind them to ensure a culture of safety and scientific integrity in your laboratory.
This compound is a corrosive solid that is highly reactive, particularly with moisture.[1][3] Its improper handling can lead to the release of hazardous hydrogen chloride (HCl) gas, and direct contact can cause severe skin and eye burns.[4][5][6] Adherence to the following procedures is therefore not just a matter of regulatory compliance, but a critical component of a robust safety protocol.
I. Understanding the Hazards: The "Why" Behind the Precautions
Before we delve into the disposal procedures, it is crucial to understand the inherent risks associated with this compound. This understanding forms the basis for the stringent safety measures that must be implemented.
Key Hazards of this compound:
| Hazard | Description | References |
| Corrosivity | Causes severe skin burns and eye damage upon contact. | [4][5][7] |
| Toxicity | Toxic if inhaled and harmful if it comes into contact with skin. | [4][5][7] |
| Reactivity with Water | Reacts vigorously with water, including moisture in the air, to produce toxic and corrosive hydrogen chloride gas and isophthalic acid. | [1][6] |
| Incompatibilities | Incompatible with strong bases, alcohols, and strong oxidizing agents. | [4][8] |
The primary danger in the disposal of this compound stems from its rapid hydrolysis. The reaction with water is exothermic and generates HCl gas, which is corrosive to the respiratory tract and can cause severe irritation or chemical burns.[6][8]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All personnel handling this chemical, including for disposal, must be equipped with the following:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fumes.[8][9]
-
Skin Protection: An appropriately resistant lab coat or apron, along with impervious gloves (e.g., nitrile or neoprene), must be worn to prevent skin contact.[8][9]
-
Respiratory Protection: In situations where dust or vapors may be generated, a NIOSH-approved respirator with an appropriate cartridge for acid gases is essential.[4][8]
III. Spill Management: Immediate and Controlled Response
Accidents can happen, and a well-defined spill response plan is crucial. In the event of an this compound spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For solid spills, carefully sweep the material, avoiding the generation of dust.[8] Do not use water to clean up the spill directly, as this will exacerbate the hazard by generating HCl gas.[6]
-
Collect the Spilled Material: Place the swept-up solid into a clearly labeled, dry, and compatible container (e.g., a high-density polyethylene (HDPE) bucket or bottle) for hazardous waste disposal.[6] Do not use metal containers, as the released HCl can react with them.[6]
-
Decontaminate the Area: After the bulk of the material has been removed, the spill area can be cautiously decontaminated. You can use a dry absorbent material first, followed by a wash with a detergent and water solution containing soda ash (sodium carbonate) to neutralize any remaining residue.[6]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.
IV. The Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to manage its reactivity in a controlled manner. There are two primary routes for its disposal: direct disposal as hazardous waste or controlled neutralization followed by disposal.
This is the most straightforward and often the safest method for laboratories not equipped for chemical treatment of waste.
-
Containerization: Carefully transfer the waste this compound into a designated, dry, and robust hazardous waste container. The container must be made of a compatible material, such as HDPE, and be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).[6][10]
-
Segregation: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials, especially bases, alcohols, and oxidizing agents.[8][10]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Ensure that you provide them with a complete and accurate Safety Data Sheet (SDS) for the waste material.[6][11]
This method involves the controlled hydrolysis and neutralization of this compound to less hazardous compounds. This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Preparation:
-
Place a large beaker or flask containing a stir bar in an ice bath within a chemical fume hood.
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate (soda ash), in water. A 5-10% solution is a good starting point. Avoid strong bases like sodium hydroxide, as the reaction can be too vigorous.
-
-
Slow Addition: Slowly and in small portions, add the waste this compound to the stirred, cold basic solution. The slow addition and cooling are critical to control the exothermic reaction and the rate of HCl gas evolution.[6]
-
Monitoring and Neutralization:
-
Continue stirring the mixture. The this compound will hydrolyze to isophthalic acid and HCl. The base will neutralize the HCl as it is formed.
-
Monitor the pH of the solution. Continue to add the basic solution until the pH is neutral (between 6 and 8).
-
-
Final Disposal:
-
Once the reaction is complete and the solution is neutral, the resulting mixture, primarily containing isophthalic acid and sodium chloride, can be disposed of in accordance with local regulations. In many cases, this neutralized aqueous solution can be disposed of down the drain with copious amounts of water, but always check your institution's specific guidelines.[10]
-
The following diagram illustrates the workflow for the safe disposal of this compound:
Caption: Workflow for the safe disposal of this compound.
V. Regulatory Compliance
It is imperative to remember that the disposal of this compound is governed by federal, state, and local regulations.[6][8] Chemical waste generators are legally responsible for ensuring that their discarded chemicals are classified and disposed of correctly.[6][8] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable laws.[10]
By adhering to these detailed procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and excellence within your laboratory.
References
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- SAFETY DATA SHEET - this compound. (2024, February 16). Fisher Scientific.
- SAFETY DATA SHEET - this compound for synthesis. (2021, July 1). Merck Millipore.
- Safety Data Sheet - Isophthaloyl Chloride 99.9% min. (n.d.).
- SAFETY DATA SHEET - this compound. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET - Isophthaloyl chloride. (2016, February 6). Santa Cruz Biotechnology, Inc.
- Isophthaloyl chloride 99-63-8 wiki. (n.d.). Guidechem.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
